Carvedilol impurity A
Description
Properties
IUPAC Name |
1-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O7/c1-42-31-13-5-7-15-33(31)44-20-18-37-22-26(40)23-39(19-21-45-34-16-8-6-14-32(34)43-2)24-27(41)25-46-35-17-9-12-30-36(35)28-10-3-4-11-29(28)38-30/h3-17,26-27,37-38,40-41H,18-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTOXYJJIRJNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(CN(CCOC2=CC=CC=C2OC)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661859 | |
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{(2-hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propyl)[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-79-5 | |
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{(2-hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propyl)[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Structure of Carvedilol Impurity A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Carvedilol impurity A, a significant related substance in the synthesis of the antihypertensive drug Carvedilol. Understanding the structure, formation, and characterization of this impurity is critical for ensuring the quality, safety, and efficacy of the final drug product.
Introduction to Carvedilol and its Impurities
Carvedilol, chemically known as (±)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol, is a non-selective β-adrenergic blocker with α1-blocking activity used in the treatment of hypertension and congestive heart failure.[1][2] The synthesis of Carvedilol is a multi-step process that can lead to the formation of several process-related impurities and degradation products.[1][3] Regulatory bodies like the European Pharmacopoeia list several official impurities, with Impurity A being a notable one.[4] The control of these impurities is a critical aspect of pharmaceutical manufacturing and quality control.[4]
Chemical Identity of this compound
This compound is chemically identified as 1-(4-{2-Hydroxy-3-[2-(2-methoxy-phenoxy)-ethylamino]-propoxy}-carbazol-9-yl)-3-[2-(2-methoxy-phenoxy)-ethylamino]-propan-2-ol.[5][6]
| Parameter | Value | Reference |
| IUPAC Name | 1-(4-{2-Hydroxy-3-[2-(2-methoxy-phenoxy)-ethylamino]-propoxy}-carbazol-9-yl)-3-[2-(2-methoxy-phenoxy)-ethylamino]-propan-2-ol | [5] |
| CAS Number | 1198090-73-1 | [5][6] |
| Molecular Formula | C₃₆H₄₃N₃O₇ | [5][6] |
| Molecular Weight | 629.74 g/mol | [5][6] |
Origin and Formation Pathway
This compound is primarily formed during the synthesis of Carvedilol. One of the key steps in Carvedilol synthesis involves the reaction of 4-(oxiranylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[1] A side reaction that can occur during the preparation of the 4-(oxiranylmethoxy)-9H-carbazole intermediate is the formation of 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole. This bis-epoxide intermediate then reacts with two molecules of 2-(2-methoxyphenoxy)ethanamine to yield this compound.
References
An In-depth Technical Guide to the Synthesis of Carvedilol Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways leading to Carvedilol impurity A, a known process-related impurity in the manufacturing of the active pharmaceutical ingredient (API) Carvedilol. Understanding the formation and synthesis of this impurity is critical for the development of robust and well-controlled manufacturing processes for Carvedilol, ensuring the final drug product's purity and safety.
Introduction to this compound
Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 adrenergic blocking activity, widely used in the treatment of heart failure and hypertension. During its synthesis, several impurities can be formed, one of which is Impurity A, identified as 1-(4-(2-hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol. The presence of this and other impurities is strictly regulated by pharmacopoeias, making their synthesis and characterization essential for analytical reference and process optimization.
Synthetic Pathways of this compound
Two primary pathways for the formation of this compound have been identified:
-
Pathway 1: Byproduct in Carvedilol Synthesis: Impurity A can be formed as a byproduct during the main Carvedilol synthesis. This occurs when 4-hydroxycarbazole is reacted with an excess of epichlorohydrin, leading to the formation of a bis-epoxide intermediate, 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole. This intermediate then reacts with two molecules of 2-(2-methoxyphenoxy)ethanamine to yield Impurity A.
-
Pathway 2: Direct Synthesis: A targeted synthetic route for obtaining Impurity A as a reference standard has also been described. This multi-step synthesis involves the preparation of a dibenzylated precursor followed by a debenzylation step to yield the final impurity.
The following sections will provide a detailed look at the experimental protocols and quantitative data associated with these pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for the direct synthesis of this compound.
Table 1: Synthesis of the Dibenzylated Precursor (Compound 8)
| Parameter | Value | Reference |
| Starting Material 1 | 4-(oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole (Compound 7) | |
| Starting Material 2 | N-benzyl-2-(2-methoxyphenoxy)ethanamine dihydrate (Compound 5) | |
| Molar Ratio (7:5) | 1 : 2.63 | |
| Solvent | Isopropyl alcohol | |
| Reaction Time | 8 hours | |
| Reaction Temperature | Reflux | |
| Purification | Column chromatography (30-60% ethyl acetate in hexane) | |
| Yield | 31.0% |
Table 2: Synthesis of this compound (Final Step)
| Parameter | Value | Reference |
| Starting Material | Dibenzylated Precursor (Compound 8) | |
| Reagent 1 | 10% Palladium on Carbon (Pd/C) | |
| Reagent 2 | 50% Hydrazine hydrate | |
| Solvent | Ethanol | |
| Reaction Time | 6 hours | |
| Reaction Temperature | Reflux | |
| Work-up | Filtration, concentration, liquid-liquid extraction, and precipitation | |
| Yield | 34.3% |
Experimental Protocols
The following are detailed experimental methodologies for the direct synthesis of this compound.
Synthesis of 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole (Key Intermediate)
While a single detailed protocol is not available, a representative procedure can be compiled from the literature. The reaction involves the alkylation of both the hydroxyl and the amine groups of 4-hydroxycarbazole with epichlorohydrin in the presence of a base.
Reaction: 4-hydroxycarbazole + excess Epichlorohydrin → 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole
Procedure Outline:
-
Dissolve 4-hydroxycarbazole in a suitable solvent (e.g., dimethyl sulfoxide).
-
Add a base (e.g., sodium hydroxide) and stir.
-
Add an excess of epichlorohydrin dropwise at a controlled temperature.
-
After the addition is complete, the reaction mixture is stirred for several hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole.
Synthesis of the Dibenzylated Precursor
Reaction: 4-(oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole + N-benzyl-2-(2-methoxyphenoxy)ethanamine dihydrate → Dibenzylated Precursor
Experimental Protocol:
-
A mixture of 4-(oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole (20 g; 0.067 mole), N-benzyl-2-(2-methoxyphenoxy)ethanamine dihydrate (51.6 g; 0.176 mole), and isopropyl alcohol (250 mL) was heated to reflux for 8 hours.
-
After completion of the reaction, the solvent was distilled off from the reaction mass under vacuum at a temperature below 80°C.
-
The crude compound was purified by column chromatography with 30-60% ethyl acetate and hexane as the eluent to give the dibenzylated precursor (17.0 g, 31.0%).
Synthesis of this compound
Reaction: Dibenzylated Precursor → this compound
Experimental Protocol:
-
To a solution of the dibenzylated precursor (12 g; 0.067 mole) in ethanol (120 mL), 10% Pd-C (12 g) and 50% hydrazine hydrate (6 g) were added.
-
The mixture was heated to reflux for 6 hours.
-
After completion of the reaction, the reaction mixture was cooled to room temperature.
-
The reaction mixture was filtered, and the filtrate was concentrated under vacuum.
-
The obtained residue was partitioned between ethyl acetate (3 x 50 mL) and water (50 mL).
-
The combined organic layer was evaporated under vacuum.
-
The residue was treated with diisopropyl ether (80 mL) to give this compound (3.2 g, 34.3%).
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic pathways for this compound.
Caption: Formation of Impurity A as a byproduct.
Caption: Direct synthesis of this compound.
Conclusion
This technical guide has detailed the primary synthetic pathways for this compound, providing quantitative data and experimental protocols for its formation and targeted synthesis. A thorough understanding of these routes is paramount for pharmaceutical scientists and professionals in drug development to control the impurity profile of Carvedilol, thereby ensuring the quality, safety, and efficacy of the final medicinal product. The provided synthetic schemes and experimental details serve as a valuable resource for the preparation of Impurity A as an analytical standard and for the optimization of the Carvedilol manufacturing process to minimize its formation.
An In-Depth Technical Guide to the Formation of Carvedilol Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanisms of Carvedilol Impurity A, a critical process-related impurity in the synthesis of the widely used beta-blocker, Carvedilol. Understanding the origins and pathways of this impurity is paramount for developing robust manufacturing processes and ensuring the quality, safety, and efficacy of the final drug product. This document details the synthetic and degradation pathways leading to Impurity A, presents available quantitative data, outlines experimental protocols for its analysis, and provides visual representations of the key chemical transformations.
Introduction to Carvedilol and Impurity A
Carvedilol, chemically known as (±)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol, is a non-selective beta-adrenergic antagonist with alpha-1 adrenergic blocking activity. It is extensively used in the management of hypertension and congestive heart failure. The European Pharmacopoeia lists several impurities of Carvedilol, with Impurity A being a significant concern due to its potential impact on the drug's safety profile.
This compound is identified as 1-(4-(2-hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol . Its formation is primarily associated with a side reaction during the synthesis of Carvedilol.
Formation Mechanisms of this compound
This compound is predominantly formed as a process-related impurity during the synthesis of Carvedilol. It can also be generated as a degradation product under specific stress conditions.
Formation during Synthesis
The primary route for the formation of Impurity A occurs during the condensation of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. The key precursor to Impurity A is 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole , a diether byproduct formed during the initial etherification of 9H-carbazol-4-ol with epichlorohydrin.
The reaction of 9H-carbazol-4-ol with epichlorohydrin is intended to produce the mono-etherified intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole. However, a competing reaction at the nitrogen atom of the carbazole ring leads to the formation of the di-etherified byproduct, 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole. This byproduct then reacts with two molecules of 2-(2-methoxyphenoxy)ethanamine in the subsequent step to yield this compound.
The following diagram illustrates the synthetic pathway leading to the formation of this compound.
Physicochemical Properties of Carvedilol Impurity A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Carvedilol impurity A, a known related substance of the active pharmaceutical ingredient Carvedilol. Understanding the characteristics of this impurity is crucial for robust analytical method development, quality control, and ensuring the safety and efficacy of Carvedilol drug products.
Chemical Identity and Physical Properties
This compound, also known by its USP designation Carvedilol Related Compound A, is a significant process-related impurity in the synthesis of Carvedilol. Its formation is often associated with specific synthetic routes of the parent drug. The fundamental chemical and physical characteristics of this impurity are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]carbazol-9-yl]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | [][2][3] |
| Synonyms | Carvedilol Related Compound A (USP), this compound (PhEur), N-2-Hydroxy-3-[[2-(methoxyphenoxy)ethyl]amine Carvedilol | [] |
| CAS Number | 1198090-73-1 | [][4][5] |
| Chemical Formula | C₃₆H₄₃N₃O₇ | [][2][5] |
| Molecular Weight | 629.74 g/mol | [][3][5] |
| Appearance | White to Off-white Solid | [][6] |
| Melting Point | 112-117°C | [] |
| Boiling Point | 828.3 ± 65.0°C (Predicted) | [] |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [] |
| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly, Heated, Sonicated) | [] |
| Storage | Store at -20°C or 2-8°C in a refrigerator. | [][4][6] |
Experimental Protocols
The synthesis and analysis of this compound are critical for obtaining reference standards and for its quantification in drug substances and products. The following sections detail the methodologies for its synthesis and analytical characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. A detailed experimental protocol for a similar synthesis is described as follows:
Reaction Scheme:
The formation of impurity A occurs when 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole reacts with 2-(2-methoxyphenoxy)ethanamine. This bis-epoxide intermediate itself is a byproduct formed during the reaction of 9H-carbazol-4-ol with epichlorohydrin.
Procedure:
A specific synthetic route involves the catalytic transfer hydrogenation of a precursor compound. To a solution of the starting material (compound 8 in the cited literature, 12 g, 0.067 mole) in ethanol (120 mL), 10% Pd-C (12 g) and 50% hydrazine hydrate (6 g) are added. The mixture is then heated to reflux for 6 hours. After the reaction is complete, the mixture is cooled to room temperature and filtered. The filtrate is concentrated under vacuum. The resulting residue is partitioned between ethyl acetate (3 x 50 mL) and water (50 mL). The combined organic layers are evaporated under vacuum, and the residue is treated with diisopropylether (80 mL) to yield this compound.
Analytical Characterization
The identification and quantification of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC (RP-HPLC) method is commonly employed for the separation and quantification of Carvedilol and its impurities.[7][8][9]
-
Column: A common choice is a C18 or C8 column (e.g., Purosphere STAR RP 18-endcapped, 250×4 mm, 3 μm).[8]
-
Mobile Phase: A gradient elution is often used. For instance, a mobile phase consisting of a buffer (e.g., 20 mM potassium dihydrogen phosphate with 1 ml of triethylamine, pH adjusted to 2.8 with orthophosphoric acid) and an organic solvent like acetonitrile.[8]
-
Detection: UV detection at a wavelength of 240 nm or 280 nm is suitable for analysis.[9][10]
Mass Spectrometry (MS):
Mass spectrometry, often coupled with HPLC (LC-MS), is used for the identification and structural confirmation of impurities.[11][12] Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for ionizing this compound.[11] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the definitive structural elucidation of this compound.[12] The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure confirmation.[2]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical sample.
Caption: Workflow for the Analysis of this compound.
This guide provides essential information on the physicochemical properties and analytical methodologies related to this compound. For further, in-depth studies, it is recommended to consult the cited literature and relevant pharmacopeial monographs.ial monographs.
References
- 2. Carvedilol EP Impurity A | CAS Number 1198090-73-1 [klivon.com]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. connectjournals.com [connectjournals.com]
Carvedilol Impurity A (C36H43N3O7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Carvedilol Impurity A, a known related substance of the beta-blocker Carvedilol. This document consolidates available information on its chemical identity, physicochemical properties, synthesis, and analytical characterization, aiming to support research, drug development, and quality control activities.
Chemical Identity and Physicochemical Properties
This compound is formally identified by its IUPAC name: 1-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]carbazol-9-yl]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol.[1][2] It is listed as a specified impurity in the European Pharmacopoeia.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C36H43N3O7 | [1][2] |
| Molecular Weight | 629.74 g/mol | |
| CAS Number | 1198090-73-1 | [1][2] |
| Appearance | White to Off-white Solid | |
| Melting Point | 112-117°C | |
| Boiling Point (Predicted) | 828.3 ± 65.0°C | |
| Density (Predicted) | 1.22 ± 0.1 g/cm³ | |
| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly, Heated, Sonicated) | |
| Storage | Store at -20°C |
Synthesis Protocol
The synthesis of this compound typically involves the catalytic transfer hydrogenation of a dibenzylated precursor.[3] The following protocol is based on published literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-(4-(2-hydroxy-3-(N-benzyl-2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(N-benzyl-2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 8)
-
10% Palladium on Carbon (Pd/C)
-
Hydrazine hydrate (50%)
-
Ethanol
-
Ethyl acetate
-
Water
-
Diisopropylether
Procedure:
-
Dissolve Compound 8 (12 g, 0.067 mole) in ethanol (120 mL) in a round-bottom flask.
-
Add 10% Pd-C (12 g) and 50% hydrazine hydrate (6 g) to the solution.
-
Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under vacuum to remove the ethanol.
-
Partition the resulting residue between ethyl acetate (3 x 50 mL) and water (50 mL).
-
Combine the organic layers and evaporate the solvent under vacuum.
-
Treat the residue with diisopropylether (80 mL) to precipitate the product.
-
Filter the solid, wash with a small amount of diisopropylether, and dry under vacuum to yield this compound.
Expected Yield: Approximately 34.3%[3]
Analytical Characterization
The identification and quantification of this compound are crucial for the quality control of Carvedilol. The European Pharmacopoeia outlines an HPLC method for the analysis of Carvedilol and its related substances.[3]
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| Mass Spectrometry (MS) | Molecular Weight: 629.74. Characterization of Carvedilol and its impurities is routinely performed using mass spectrometry. | [3][4] |
| Infrared (IR) Spectroscopy | IR spectroscopy is a standard technique for the characterization of Carvedilol and its related compounds. | [4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR are used for the structural elucidation of Carvedilol impurities. | [3][4] |
Experimental Protocol: HPLC Analysis of this compound
This protocol is adapted from the European Pharmacopoeia monograph for Carvedilol.[3]
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Dissolve 1.77 g of potassium dihydrogen phosphate in water, dilute to 650 mL, adjust pH to 2.0 with phosphoric acid, and add 350 mL of acetonitrile.
-
Mobile Phase B: Not specified in the provided abstract, but a gradient elution is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 55°C.
-
Detection: UV at 240 nm.
-
Injection Volume: 20 µL.
System Suitability:
-
Relative Retention Time (RRT): Impurity A has an RRT of approximately 0.6 relative to Carvedilol.[3]
-
Resolution: The resolution between the peaks of Carvedilol and Impurity C should be at least 17.[3]
Procedure:
-
Test Solution: Dissolve 25.0 mg of the Carvedilol substance to be examined in the mobile phase and dilute to 25.0 mL with the mobile phase.
-
Reference Solution (for quantification of unspecified impurities): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (corresponding to 0.10%).
-
Inject the solutions into the HPLC system and record the chromatograms.
-
Identify the peak for Impurity A based on its relative retention time.
-
Calculate the percentage of Impurity A in the sample.
Pharmacopeial Status and Limits
This compound is a specified impurity in the European Pharmacopoeia. While the specific limit for Impurity A is not explicitly stated in the publicly available abstract, the monograph provides general limits for impurities. For unspecified impurities, the limit is typically not more than 0.10%. The total of all impurities is generally controlled to not more than 0.5%.[3] It is essential to consult the current version of the European Pharmacopoeia for the official limits.
Biological Activity
There is currently no publicly available information on the specific biological activity or signaling pathways associated with this compound. As a process-related impurity, its presence in the final drug substance is controlled to ensure the safety and efficacy of the Carvedilol product.
Conclusion
This technical guide provides a summary of the available information on this compound (C36H43N3O7). The provided protocols for synthesis and analysis serve as a valuable resource for researchers and professionals in the pharmaceutical industry. The control of this and other impurities is a critical aspect of ensuring the quality and safety of Carvedilol. Further research into the potential biological effects of this impurity may be warranted.
References
In-Depth Technical Guide to the Spectral Data of Carvedilol Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Carvedilol impurity A, a known process-related impurity in the synthesis of the antihypertensive drug Carvedilol. Understanding the spectral characteristics of this impurity is crucial for its identification, quantification, and control in pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. This document details the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, along with the experimental protocols for their acquisition.
Chemical Structure and Identification
-
Systematic Name: 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
-
CAS Number: 1198090-73-1
-
Molecular Formula: C₃₆H₄₃N₃O₇
-
Molecular Weight: 629.75 g/mol
Spectral Data Summary
The following tables summarize the key quantitative spectral data for this compound.
Mass Spectrometry (MS) Data
| Parameter | Value |
| Mass Spectrum | m/z 629 [M]⁺ |
| Ionization Mode | Electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.0 | s | 1H | NH |
| 2.8 | m | 2H | CH₂ |
| 2.97 | m | 2H | CH₂ |
| 3.75 | s | 3H | OCH₃ |
| 4.0 | s | 1H | CH |
| 4.1 | m | 2H | CH₂ |
| 4.2 | d | 2H | OCH₂ |
| 5.2 | s | 1H | OH |
| 6.7-7.3 | m | 10H | Ar-H |
| 8.2 | s | 1H | Ar-H |
| 11.2 | s | 1H | NH (carbazole) |
¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ, ppm) | Assignment |
| 48.4, 48.7 | Aliphatic C |
| 51.9, 52.5 | Aliphatic C |
| 55.8 | OCH₃ |
| 68.8, 68.9 | Aliphatic C |
| 77.3 | Aliphatic C |
| 102.4, 108.5 | Aromatic C |
| 114.0, 114.2 | Aromatic C |
| 111.8, 119.4 | Aromatic C |
| 120.8, 121.6 | Aromatic C |
| 122.1, 122.9 | Aromatic C |
| 124.8, 126.5 | Aromatic C |
| 140.1, 149.0 | Aromatic C |
| 142.3, 148.1 | Aromatic C |
| 149.0 | Aromatic C |
Infrared (IR) Spectroscopy Data
Experimental Protocols
The following protocols are based on methodologies reported for the synthesis and characterization of Carvedilol and its impurities.
Sample Preparation for Analysis
A sample of synthesized and purified this compound was used for all spectral analyses. The purification was achieved by flash column chromatography.
Mass Spectrometry (MS)
-
Instrument: Agilent triple quadrupole mass spectrometer equipped with a turbo-ion spray interface.
-
Interface Temperature: 375°C.
-
Method: The purified impurity was introduced into the mass spectrometer to obtain the mass spectrum. The molecular ion peak [M]⁺ was observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Varian 400 MHz spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
-
Method:
-
A small amount of the purified impurity was dissolved in the chosen deuterated solvent in an NMR tube.
-
¹H and ¹³C (proton-decoupled) NMR spectra were recorded at 400 MHz.
-
Chemical shifts were reported in parts per million (ppm) relative to TMS.
-
Infrared (IR) Spectroscopy
-
Instrument: Nicolet 380 FT-IR Instrument (Thermo Electron Corporation-Spectrum One).
-
Sample Preparation: As a KBr pellet.
-
Method:
-
A small amount of the purified impurity was intimately mixed with dry potassium bromide (KBr).
-
The mixture was pressed into a thin, transparent pellet.
-
The FT-IR spectrum was recorded.
-
Visualization of Workflows
Synthesis of this compound
The following diagram illustrates a reported synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
Analytical Workflow for Impurity Characterization
This diagram outlines the logical flow of analyzing the synthesized impurity.
Caption: Analytical workflow for impurity characterization.
Carvedilol Impurity A in the European Pharmacopoeia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Carvedilol impurity A as referenced in the European Pharmacopoeia (Ph. Eur.). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Carvedilol. This document outlines the quantitative limits, detailed analytical procedures, and the origin of this specific impurity, supplemented with clear data presentation and visual diagrams to facilitate understanding.
Introduction to Carvedilol and its Impurities
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely used in the management of hypertension and heart failure. As with any active pharmaceutical ingredient (API), the purity of Carvedilol is critical to its safety and efficacy. The European Pharmacopoeia provides a comprehensive monograph for Carvedilol that specifies the acceptable limits for various related substances, including impurity A.[1][2]
Impurities in pharmaceuticals can originate from various sources, including the manufacturing process (process-related impurities) and degradation of the drug substance over time (degradation products).[3] this compound is identified as a process-related impurity, primarily arising during the synthesis of Carvedilol.[1][2] Understanding the identity, formation, and control of such impurities is a key aspect of drug development and manufacturing in compliance with regulatory standards.
This compound: Structure and Identification
This compound is chemically known as 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol. Its formation is associated with a side reaction during the synthesis of Carvedilol.
Quantitative Data and Acceptance Criteria
The European Pharmacopoeia sets specific limits for this compound in the final drug substance. These limits are determined based on safety and quality considerations. The table below summarizes the key quantitative data from the Ph. Eur. monograph for Carvedilol.
| Parameter | Specification | Reference |
| Identification of Impurity A | Relative retention time of approximately 0.6 with reference to Carvedilol. | Ph. Eur. 7.0 |
| Acceptance Criterion for Impurity A | Not more than twice the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.2%). A correction factor of 2 must be applied to the peak area of impurity A for calculation. | Ph. Eur. 7.0 |
| Reporting Threshold | 0.05% | General Chapter 5.10 |
| Identification Threshold | >0.10% | General Chapter 5.10 |
| Qualification Threshold | >0.15% | General Chapter 5.10 |
Formation Pathway of this compound
This compound is primarily formed as a byproduct during the synthesis of Carvedilol. The key reaction step involves the condensation of 4-(oxiran-2-yl-methoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. Under certain reaction conditions, a di-substituted product, impurity A, can be formed alongside the desired mono-substituted Carvedilol.[2] Additionally, studies have shown that Carvedilol can be sensitive to oxidative conditions, which may also contribute to the formation of impurity A as a degradation product.[4]
Experimental Protocol: Determination of this compound
The following is a detailed experimental protocol for the determination of this compound as per the European Pharmacopoeia, supplemented with additional details for clarity.
Analytical Method: Liquid Chromatography (LC)
The determination of Carvedilol and its related substances, including impurity A, is performed by liquid chromatography.[5]
Reagents and Materials
-
Carvedilol Reference Standard (CRS)
-
Carvedilol Impurity C CRS (for system suitability)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Acetonitrile
-
Water, purified
Chromatographic Conditions
| Parameter | Specification |
| Column | Octylsilyl silica gel for chromatography (5 µm), 0.125 m x 4.6 mm |
| Mobile Phase | A mixture of 650 mL of a 1.77 g/L solution of potassium dihydrogen phosphate (adjusted to pH 2.0 with phosphoric acid) and 350 mL of acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 55 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Run Time | 8 times the retention time of Carvedilol (retention time of Carvedilol is about 4 minutes) |
Preparation of Solutions
-
Test Solution: Dissolve 25.0 mg of the Carvedilol substance to be examined in the mobile phase and dilute to 25.0 mL with the mobile phase.
-
Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (This corresponds to 0.1% of the test solution concentration).
-
Reference Solution (b) (for System Suitability): Dissolve 5.0 mg of Carvedilol impurity C CRS in 5.0 mL of the test solution and dilute to 100.0 mL with the mobile phase.
-
Reference Solution (c): Dilute 1.0 mL of reference solution (b) to 100.0 mL with the mobile phase. Dilute 2.0 mL of this solution to 10.0 mL with the mobile phase.
System Suitability
The system suitability test is performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Requirement |
| Resolution | Minimum 17 between the peaks due to Carvedilol and impurity C in the chromatogram obtained with reference solution (b). |
| Signal-to-Noise Ratio | Minimum 10 for the principal peak in the chromatogram obtained with reference solution (c). |
| Theoretical Plates | Minimum 6000, calculated for the principal peak in the chromatogram obtained with reference solution (a). |
Analysis and Calculation
Inject the test and reference solutions into the chromatograph and record the chromatograms. Identify the peak corresponding to impurity A based on its relative retention time.
For the calculation of the content of impurity A, multiply its peak area by a correction factor of 2. The area of the corrected impurity A peak in the chromatogram of the test solution should not be more than twice the area of the principal peak in the chromatogram of reference solution (a).
Conclusion
The control of this compound is a critical aspect of ensuring the quality and safety of Carvedilol drug substance as mandated by the European Pharmacopoeia. A thorough understanding of its formation, a robust analytical method for its quantification, and adherence to the specified limits are essential for pharmaceutical manufacturers. This guide provides a comprehensive overview of these aspects to support professionals in the field of drug development and quality control.
References
The Genesis of an Impurity: A Technical Guide to the Origin of Carvedilol Impurity A in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthetic origin of Carvedilol impurity A, a critical process-related impurity in the manufacturing of the widely used beta-blocker, Carvedilol. Understanding the formation mechanism of this impurity is paramount for developing robust and efficient manufacturing processes that ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
Introduction to Carvedilol and Its Impurities
Carvedilol, chemically known as (±)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol, is a non-selective β-adrenergic receptor antagonist with α1-blocking activity. It is extensively used in the management of hypertension and congestive heart failure. As with any synthetic pharmaceutical product, the manufacturing process of Carvedilol is susceptible to the formation of impurities. The European Pharmacopoeia lists several potential impurities, including this compound, which must be monitored and controlled to meet stringent regulatory requirements.
This compound , identified as 1-(4-(2-hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, is a significant process-related impurity. Its formation is intrinsically linked to the primary synthetic route of Carvedilol.
The Primary Synthetic Pathway of Carvedilol
The most common and industrially applied synthesis of Carvedilol involves a two-step process. The first step is the reaction of 4-hydroxycarbazole with epichlorohydrin to form the key intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole. The second step involves the ring-opening of this epoxide intermediate with 2-(2-methoxyphenoxy)ethylamine to yield Carvedilol.
Carvedilol Impurity A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 adrenergic blocking activity, widely used in the management of hypertension and heart failure.[1][2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.[1] Carvedilol Impurity A is a known process-related impurity that can form during the synthesis of Carvedilol.[1] This technical guide provides an in-depth overview of the discovery, history, synthesis, and analytical control of this compound.
Discovery and History
This compound, identified as 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, is a dimeric impurity that arises during specific synthetic routes of Carvedilol.[3][] Its discovery is intrinsically linked to the process development and impurity profiling of the Carvedilol API. Pharmacopoeias, such as the European Pharmacopoeia, list this compound as a potential impurity that needs to be monitored and controlled.[1][5]
The formation of this impurity is a consequence of a side reaction involving a key intermediate. Specifically, during the reaction of 9H-carbazol-4-ol with epichlorohydrin, a minor amount of 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole can be formed alongside the desired 4-(oxiran-2-ylmethyl)-9H-carbazole. Subsequent reaction of this bis-epoxide intermediate with 2-(2-methoxyphenoxy)ethanamine leads to the formation of this compound. The identification and characterization of such process-related impurities are crucial for optimizing the synthetic process to minimize their formation and for developing analytical methods to ensure the quality of the final drug substance.[2][6]
Chemical Profile
A summary of the chemical and physical properties of this compound is provided in the table below.
| Parameter | Value | Reference(s) |
| IUPAC Name | 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol | [3][] |
| Synonyms | Carvedilol USP Related Compound A | [3] |
| CAS Number | 1198090-73-1 | [3] |
| Molecular Formula | C₃₆H₄₃N₃O₇ | [3] |
| Molecular Weight | 629.74 g/mol | [3] |
| Appearance | White to Off-white Solid | [] |
| Solubility | Soluble in methanol | [7] |
Synthesis and Formation Pathway
The formation of this compound is a direct result of a competing reaction during the synthesis of a key Carvedilol intermediate. The following diagram illustrates the synthetic pathway leading to the formation of this impurity.
Caption: Synthetic pathway of Carvedilol and the formation of Impurity A.
Experimental Protocol for Synthesis of this compound
The following protocol is based on the synthesis of this compound for its use as a reference standard.
Step 1: Synthesis of 1-(4-(2-hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9-(oxiran-2-ylmethyl)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Intermediate 8)
-
A mixture of 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole (20 g; 0.067 mole), N-benzyl-2-(2-methoxyphenoxy)ethanamine dihydrate (51.6 g; 0.176 mole), and isopropyl alcohol (250 mL) is heated to reflux for 8 hours.
-
After completion of the reaction, the solvent is distilled off under vacuum at a temperature below 80°C.
-
The crude compound is purified by column chromatography using 30-60% ethyl acetate in hexane as the eluent to yield the intermediate compound (17.0 g, 31.0%).
Step 2: Synthesis of this compound
-
To a solution of the intermediate from Step 1 (12 g; 0.067 mole) in ethanol (120 mL), 10% Pd-C (12 g) and 50% hydrazine hydrate (6 g) are added.
-
The mixture is heated to reflux for 6 hours.
-
After completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under vacuum.
-
The obtained residue is partitioned between ethyl acetate (3 x 50 mL) and water (50 mL).
-
The combined organic layer is evaporated under vacuum, and the residue is treated with diisopropyl ether (80 mL) to yield this compound (3.2 g, 34.3%).
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common technique for the detection and quantification of this compound in the bulk drug substance.[8][9][10] The European Pharmacopoeia outlines an HPLC method for the analysis of Carvedilol and its impurities.[5]
HPLC Method Parameters (European Pharmacopoeia)
| Parameter | Specification | Reference |
| Column | L7 packing (C8 or C18) | [5] |
| Mobile Phase | Dissolve 1.77 g of potassium dihydrogen phosphate in water and dilute to 650 mL. Adjust to pH 2.0 with phosphoric acid and add 350 mL of acetonitrile. | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Column Temperature | 55 °C | [5] |
| Detection Wavelength | 240 nm | [5] |
| Injection Volume | 20 µL | [5] |
| Relative Retention Time | Impurity A: ~0.6 (relative to Carvedilol) | [5] |
Method Validation Data
The validation of analytical methods for impurity quantification is crucial. While a comprehensive validation report specifically for this compound is not publicly available, typical validation parameters for HPLC methods for Carvedilol and its impurities are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Reference(s) |
| Linearity (R²) | ≥ 0.999 | [8][11] |
| Precision (%RSD) | ≤ 2.0% | [8][11] |
| Accuracy (Recovery) | 96.5% to 101% | [8][11] |
| Limit of Detection (LOD) | 0.025 - 0.036 µg/mL (for Carvedilol and related impurities) | [7][12] |
| Limit of Quantification (LOQ) | 0.05 - 0.109 µg/mL (for Carvedilol and related impurities) | [7][12] |
Regulatory Limits
The European Pharmacopoeia sets limits for impurities in Carvedilol. While a specific limit for Impurity A is not individually defined, it falls under the category of unspecified impurities.
| Impurity Category | Limit | Reference |
| Unspecified Impurities | Not more than 0.10% | [5][13] |
| Total Impurities | Not more than 0.5% | [5] |
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain regarding the investigation of signaling pathways or the biological activity of this compound. The primary focus of research and regulatory scrutiny has been on its detection, characterization, and control as a process-related impurity in the Carvedilol drug substance. The toxicological properties of this impurity are controlled by adhering to the strict limits for impurities set by regulatory authorities.
Conclusion
This compound is a well-characterized process-related impurity that can arise during the synthesis of Carvedilol. Its formation is understood, and robust analytical methods, primarily HPLC, are in place to monitor and control its levels in the final drug substance. The synthesis of this compound as a reference standard is essential for accurate analytical method development and validation. Adherence to pharmacopoeial limits for impurities ensures the quality, safety, and efficacy of Carvedilol for patient use. Further research into the potential biological activity of this and other impurities could provide a more comprehensive understanding of the overall safety profile of the drug.
References
- 1. connectjournals.com [connectjournals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 5. drugfuture.com [drugfuture.com]
- 6. tandfonline.com [tandfonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. edqm.eu [edqm.eu]
An In-depth Technical Guide to the Potential Degradation Pathways Leading to Carvedilol Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation pathways of Carvedilol Impurity A, a critical impurity in the synthesis and stability of the active pharmaceutical ingredient (API) Carvedilol. This document outlines the primary synthetic route leading to this impurity and explores its potential formation as a degradation product under various stress conditions. Detailed experimental protocols and structured data are presented to facilitate a deeper understanding and control of this impurity.
Introduction to Carvedilol and Impurity A
Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 adrenergic blocking activity, widely used in the management of hypertension and heart failure. The control of impurities in Carvedilol is a critical aspect of ensuring its safety and efficacy. This compound, listed in the European Pharmacopoeia, is a significant process-related impurity that can also emerge as a degradation product. Its chemical name is 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol.
Chemical Structure of this compound:
Synonyms: Carvedilol Related Compound A (USP), N-2-Hydroxy-3-[[2-(methoxyphenoxy)ethyl]amine Carvedilol
Primary Formation Pathway: A Process-Related Impurity
The principal route for the formation of this compound is as a byproduct during the synthesis of Carvedilol. The key step involves the reaction of 9H-carbazol-4-ol with epichlorohydrin. During this reaction, a bis-epoxide intermediate, 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole, is formed in small quantities alongside the desired mono-epoxide, 4-(oxiran-2-ylmethyl)-9H-carbazole.
This bis-epoxide impurity then reacts with 2-(2-methoxyphenoxy)ethanamine, the side-chain precursor, to yield this compound. This pathway is considered a "degradation" of the ideal synthetic route, where reactants are diverted to form an undesired product.
Visualization of the Synthetic Pathway Leading to Impurity A
The following diagram illustrates the synthetic pathway leading to the formation of this compound.
Caption: Synthetic pathway of Carvedilol and the formation of Impurity A.
Degradation Pathways Under Stress Conditions
While primarily a process-related impurity, studies have shown that the concentration of this compound can increase significantly when the drug substance is subjected to certain stress conditions. This indicates that Impurity A can also be a degradation product of Carvedilol or its intermediates under specific environments.
A forced degradation study revealed that Carvedilol is particularly sensitive to oxidative and alkaline conditions, leading to a notable increase in Impurity A.[1]
Quantitative Data from Forced Degradation Studies
The following table summarizes the conditions under which this compound has been observed to form as a degradation product.
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Oxidative Stress | 3% Hydrogen Peroxide, room temperature, 24 hours | Significant increase in Impurity A from a non-detected level. | [1] |
| Alkaline Hydrolysis | 0.1 M Sodium Hydroxide, 60°C, 2 hours | Significant increase in Impurity A from a non-detected level. | [1] |
| Acidic Hydrolysis | 0.1 M Hydrochloric Acid, 60°C, 2 hours | Carvedilol molecule found to be stable. | [1] |
| Thermal Stress | 105°C, 24 hours | Carvedilol molecule found to be stable. | [1] |
| Photolytic Stress | UV light (254 nm), 24 hours | Carvedilol molecule found to be stable. | [1] |
Proposed Degradation Mechanism
The exact mechanism for the formation of Impurity A under oxidative and alkaline stress is not fully elucidated in the reviewed literature. However, it is hypothesized that these conditions may promote the dimerization of Carvedilol or its precursors. One plausible pathway could involve the N-alkylation of the secondary amine in one Carvedilol molecule by another molecule that has undergone modification at the carbazole nitrogen, potentially facilitated by oxidative or alkaline conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Carvedilol degradation and the formation of Impurity A.
Forced Degradation Study Protocol
This protocol is based on the conditions described in the literature to induce the formation of this compound.[1]
Objective: To investigate the stability of Carvedilol under various stress conditions and to identify the degradation products, with a focus on Impurity A.
Materials:
-
Carvedilol API
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
UV light chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Carvedilol in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Spread a thin layer of Carvedilol powder in a petri dish.
-
Place the dish in a thermostatic oven at 105°C for 24 hours.
-
Dissolve the stressed powder in methanol and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Photolytic Degradation:
-
Spread a thin layer of Carvedilol powder in a petri dish.
-
Expose the sample to UV light (254 nm) in a photostability chamber for 24 hours.
-
Dissolve the stressed powder in methanol and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the increase in existing impurity peaks, specifically this compound.
-
HPLC Method for the Determination of Carvedilol and Impurity A
The following is a representative HPLC method for the separation and quantification of Carvedilol and its impurities.
| Parameter | Condition |
| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water:Acetonitrile:Trifluoroacetic acid (80:20:0.1 v/v/v), pH adjusted to 2.0 with dilute potassium hydroxide |
| Mobile Phase B | Water:Acetonitrile (10:90 v/v) |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Logical Workflow for Impurity Investigation
The following diagram outlines a logical workflow for the investigation of this compound.
Caption: Workflow for Investigating this compound.
Conclusion
This compound is a significant impurity that can arise both during the synthesis of Carvedilol and as a degradation product under specific stress conditions, namely oxidation and exposure to alkaline environments. A thorough understanding of its formation pathways is essential for the development of robust control strategies in both drug substance manufacturing and formulation development. The implementation of validated, stability-indicating analytical methods is crucial for monitoring and controlling the levels of this impurity, thereby ensuring the quality, safety, and efficacy of Carvedilol-containing drug products.ol-containing drug products.
References
An In-depth Technical Guide to Carvedilol Impurity A and its Relationship with other Carvedilol Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Carvedilol impurity A, a critical process-related impurity in the synthesis of the non-selective beta-blocker, Carvedilol. The guide details the chemical identity, formation pathways, and analytical methodologies for this compound and its relationship with other key impurities such as B, C, D, and E. Detailed experimental protocols for the synthesis of Impurity A and its analytical determination are provided, alongside a comparative analysis of pharmacopoeial acceptance criteria. Visual diagrams generated using Graphviz are included to illustrate the synthetic relationships and analytical workflows, offering a valuable resource for researchers and professionals in the pharmaceutical industry.
Introduction to Carvedilol and its Impurities
Carvedilol is a widely used medication for treating hypertension and heart failure.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several official impurities for Carvedilol, designated as Impurities A, B, C, D, and E, among others.[1] These impurities can arise from the synthetic route, degradation of the drug substance, or interaction with excipients.[1]
This compound, chemically known as 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, is a significant process-related impurity.[2][3][4] Its formation is intrinsically linked to the synthetic pathway of Carvedilol itself. Understanding the origin and control of Impurity A is crucial for ensuring the quality of the final drug product.
Chemical Structures and Formation of Carvedilol Impurities
The primary synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine. Several impurities can be generated during this process through side reactions.
This compound is formed from a side reaction where 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole, a byproduct in the synthesis of the carbazole intermediate, reacts with 2-(2-methoxyphenoxy)ethanamine.
Other significant impurities include:
-
Impurity B (Bis impurity): Formed when a secondary amine attacks another epoxide molecule, leading to a dimer.[1]
-
Impurity C (N-benzyl Carvedilol): Arises from incomplete debenzylation in an alternative synthetic route designed to minimize Impurity B.[1] Due to its potential toxicity, the European Pharmacopoeia sets a strict limit of not more than 0.02% for this impurity.[1]
-
Impurity D (4-(oxiran-2-ylmethoxy)-9H-carbazole): An unreacted starting material.
-
Impurity E (2-(2-methoxyphenoxy)ethanamine): The other key starting material.
The following Graphviz diagram illustrates the synthetic relationship between Carvedilol and its process-related impurities.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Analytical Method Development of Carvedilol Impurity A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the analytical method development and validation for the quantification of Carvedilol Impurity A. The provided methodology is based on established high-performance liquid chromatography (HPLC) techniques and is intended to ensure the quality and consistency of Carvedilol active pharmaceutical ingredient (API) and its formulations.
Introduction
Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker used in the management of hypertension and heart failure.[1] During the synthesis or storage of Carvedilol, various process-related and degradation impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[2] this compound is a significant related substance that requires a robust analytical method for its detection and quantification.[3][4]
This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in the presence of Carvedilol and other related substances. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.[5]
Logical Relationship of Carvedilol and Impurity A
The formation of impurities is often linked to the synthetic pathway of the active pharmaceutical ingredient. Understanding this relationship is crucial for impurity profiling and control.
Caption: Logical diagram illustrating the synthetic relationship between Carvedilol and Impurity A.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound.
Caption: Experimental workflow for the analysis of this compound.
Materials and Methods
Materials
-
Carvedilol Reference Standard (CRS) and this compound Reference Standard were obtained from a certified supplier.[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (for chromatography)
-
Purified water (Milli-Q or equivalent)
Equipment
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector or a Diode Array Detector (DAD).
-
Chromatographic data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column[6][7] |
| Mobile Phase A | Buffer: Acetonitrile (80:20 v/v). The buffer consists of an aqueous solution of 0.1% Trifluoroacetic acid with the pH adjusted to 2.0 with dilute potassium hydroxide solution.[6][8] |
| Mobile Phase B | Acetonitrile: Water (90:10 v/v)[6][8] |
| Gradient Program | A specific gradient program should be developed to ensure optimal separation. A common approach is to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the impurities and the active ingredient. |
| Flow Rate | 1.0 mL/min[6][9] |
| Column Temperature | 40 °C[6][8] |
| Detection Wavelength | 240 nm[6][7][9] |
| Injection Volume | 10 µL |
Experimental Protocols
Preparation of Solutions
5.1.1. Buffer Preparation (Mobile Phase A component)
-
Dissolve the appropriate amount of potassium dihydrogen phosphate in purified water to achieve the desired molarity (e.g., 20 mM).[5]
-
Add 1 mL of triethylamine per 1000 mL of buffer solution.[5]
-
Adjust the pH of the solution to 2.8 ± 0.05 with orthophosphoric acid.[5]
-
Filter the buffer solution through a 0.45 µm membrane filter.
5.1.2. Standard Solution Preparation
-
Carvedilol Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of Carvedilol Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Impurity A Stock Solution (e.g., 100 µg/mL): Accurately weigh about 2.5 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (for system suitability and quantification): Prepare a working standard solution by diluting the stock solutions to a final concentration of approximately 100 µg/mL of Carvedilol and 1 µg/mL of Impurity A.[10]
5.1.3. Sample Solution Preparation (for Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of Carvedilol and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the working standard solution five times.
-
The system is deemed suitable if the following criteria are met:
Method Validation Data
The developed analytical method should be validated according to ICH Q2(R1) guidelines. The following table summarizes typical acceptance criteria and representative data for the validation of the this compound method.
| Validation Parameter | Acceptance Criteria | Representative Results |
| Specificity | No interference from blank, placebo, and other related impurities at the retention time of Impurity A. | The method is specific as no interfering peaks were observed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999[10] | r² = 0.9995 |
| Range | Typically from LOQ to 150% of the specification limit for Impurity A. | 0.05 µg/mL to 1.5 µg/mL |
| Accuracy (% Recovery) | 85.0% to 115.0%[5] | 98.5% - 102.3% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | RSD ≤ 2.0% | RSD = 1.2% |
| - Intermediate Precision | RSD ≤ 2.0% | RSD = 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; RSD ≤ 10% | 0.05 µg/mL |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH). | The method was found to be robust. |
Conclusion
The described RP-HPLC method is demonstrated to be simple, specific, accurate, and precise for the determination of this compound in bulk drug and pharmaceutical dosage forms. The method is stability-indicating and can be effectively used for routine quality control analysis and stability studies. The validation results confirm that the method is suitable for its intended purpose.[5]
References
- 1. jocpr.com [jocpr.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Carvedilol Impurity A using a Stability-Indicating HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Carvedilol Impurity A. The described method is crucial for the quality control of Carvedilol active pharmaceutical ingredients (API) and finished pharmaceutical products. This protocol provides comprehensive details on the chromatographic conditions, sample preparation, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, widely used in the treatment of hypertension and congestive heart failure.[1] The presence of impurities in pharmaceutical products, even in trace amounts, can significantly impact their efficacy and safety. This compound, chemically known as 1-(4-{2-Hydroxy-3-[2-(2-methoxy-phenoxy)-ethylamino]-propoxy}-carbazol-9-yl)-3-[2-(2-methoxy-phenoxy)-ethylamino]-propan-2-ol, is a potential process-related impurity.[2][3] Regulatory agencies mandate the monitoring and control of such impurities to ensure the quality and safety of the final drug product.
This document provides a detailed protocol for a stability-indicating HPLC method capable of accurately quantifying this compound, ensuring reliable quality control in a pharmaceutical setting.
Experimental Protocol
Materials and Reagents
-
Carvedilol Reference Standard (CRS)
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Triethylamine (HPLC Grade)
-
Water (HPLC Grade, obtained from a water purification system)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
Instrumentation and Chromatographic Conditions
A validated HPLC method for the determination of Carvedilol and its related substances, including Impurity A, is outlined below.[4]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV/PDA Detector |
| Column | Purosphere STAR RP-18 end-capped (250 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | Acetonitrile : Buffer (10:1000 v/v) |
| Mobile Phase B | Methanol : Acetonitrile : Buffer (500:400:150 v/v/v) |
| Buffer Preparation | Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of water. Add 1 mL of Triethylamine and adjust the pH to 2.8 ± 0.05 with Orthophosphoric Acid. |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 45 | |
| 65 | |
| 70 | |
| 80 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 240 nm[4][5] |
| Injection Volume | 10 µL |
| Run Time | 80 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water in a 50:50 v/v ratio.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Carvedilol Standard Solution: Accurately weigh and dissolve about 25 mg of Carvedilol Reference Standard in a 50 mL volumetric flask with the diluent.[6]
-
Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Carvedilol into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes with intermittent shaking to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm PVDF syringe filter before injection.[6][7]
Method Validation
The analytical method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[8][9][10]
-
Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Carvedilol. The drug substance was subjected to acid (0.1 N HCl at 60°C for 30 min), base (0.1 N NaOH at 60°C for 30 min), oxidative (30% H₂O₂ at room temperature for 6 hours), thermal (130°C for 1 hour), and photolytic stress conditions.[4][10] The method's ability to separate Impurity A from the main peak and any degradation products was assessed. Carvedilol is reported to be sensitive to oxidation and alkaline conditions, with a significant increase in Impurity A observed under these stresses.[5]
-
Linearity: Linearity was established by preparing a series of at least six concentrations of this compound, typically ranging from the LOQ to 150% of the specification limit.[4] The peak area versus concentration data was then subjected to linear regression analysis.
-
Precision:
-
Method Precision (Repeatability): Determined by analyzing six replicate preparations of a sample spiked with this compound at a specified concentration. The relative standard deviation (RSD) of the results should be within acceptable limits (typically ≤ 5%).[4]
-
Intermediate Precision (Ruggedness): Assessed by performing the analysis on different days, with different analysts, and on different instruments to verify the method's reproducibility.
-
-
Accuracy (Recovery): Accuracy was determined by spiking a placebo or sample matrix with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery for each level was then calculated. The mean recovery should be within 85% to 115%.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for this compound were determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.[10]
Data Presentation
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of replicate injections | ≤ 5.0% |
Validation Data Summary
| Validation Parameter | Result |
| Specificity | The method is specific and stability-indicating. No interference from placebo or degradation products was observed at the retention time of Impurity A. |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | LOQ to 150% of specification limit |
| Precision (% RSD) | |
| - Method Precision | ≤ 2.0% |
| - Intermediate Precision | ≤ 3.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| LOD | Report specific value based on experimental data |
| LOQ | Report specific value based on experimental data |
Typical Retention Times
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Carvedilol | Report specific value | 1.00 |
| This compound | Report specific value | ~0.65[1] |
Visualization
Experimental Workflow
Caption: Workflow for HPLC method development and validation.
Logical Relationship for Forced Degradation Study
Caption: Forced degradation study logical workflow.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, precise, accurate, and specific for the quantification of this compound. The method's stability-indicating capability makes it suitable for routine quality control analysis of Carvedilol in bulk drug and pharmaceutical formulations, as well as for stability studies. Adherence to this protocol will ensure reliable and consistent results, contributing to the overall quality and safety of Carvedilol products.
References
- 1. jocpr.com [jocpr.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ksplifescience.com [ksplifescience.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Method development and forced degradation studies of carvedilol by RP - HPLC | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 9. researchgate.net [researchgate.net]
- 10. farmaciajournal.com [farmaciajournal.com]
Application Note: High-Resolution UPLC Method for the Separation of Carvedilol and Impurity A
[For Research Use Only]
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Carvedilol and its process-related impurity, Carvedilol Impurity A. The method utilizes a sub-2 µm particle column to achieve rapid and efficient separation, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing.
Introduction
Carvedilol is a non-selective beta-adrenergic blocker used in the treatment of heart failure and high blood pressure. During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. This compound, chemically known as 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, is a known related substance.[][2][3] This document provides a detailed UPLC protocol for the effective separation of Carvedilol from Impurity A.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the UPLC analysis of Carvedilol and the separation of Impurity A.
Instrumentation and Equipment
-
UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV detector.
-
Waters Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm) or equivalent.[4]
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
-
0.2 µm nylon syringe filters
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Carvedilol Reference Standard (RS)
-
This compound Reference Standard
Preparation of Solutions
Mobile Phase A: Prepare a 0.04% solution of trifluoroacetic acid in water.[4]
Mobile Phase B: Prepare a 0.04% solution of trifluoroacetic acid in acetonitrile.[4]
Diluent: A mixture of methanol and 1 M hydrochloric acid (9:1 v/v) can be used as a diluent.[5] Alternatively, a mixture of Mobile Phase A and Mobile Phase B in a 90:10 ratio can be used.
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Carvedilol RS and this compound RS in the diluent to obtain a final concentration of approximately 0.05 mg/mL for Carvedilol and a suitable concentration for Impurity A to be evaluated.
Sample Solution Preparation: Accurately weigh and dissolve the Carvedilol drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration of 1.0 mg/mL of Carvedilol. Sonicate for 15-30 minutes to ensure complete dissolution.[6][7] Filter the solution through a 0.2 µm nylon syringe filter before injection.
Chromatographic Conditions
The following table summarizes the UPLC chromatographic conditions for the separation of Carvedilol and Impurity A.
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.04% Trifluoroacetic acid in Water[4] |
| Mobile Phase B | 0.04% Trifluoroacetic acid in Acetonitrile[4] |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 1.0 - 5.0 µL |
| Column Temperature | 40 °C |
| Detection Wavelength | 240 nm[4][8] |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program [4]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 4.0 | 65 | 35 |
| 7.0 | 40 | 60 |
| 10.0 | 20 | 80 |
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The following parameters should be evaluated using the standard solution.
| Parameter | Acceptance Criteria |
| Resolution (Carvedilol and Impurity A) | ≥ 2.0 |
| Tailing Factor (Carvedilol Peak) | ≤ 2.0[9] |
| Relative Standard Deviation (%RSD) for replicate injections of Carvedilol | ≤ 2.0%[9] |
Data Presentation
The retention times for Carvedilol and Impurity A will vary slightly depending on the specific system and column used. The following table provides expected relative retention times (RRT) for illustrative purposes.
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Carvedilol | (Varies) | 1.00 |
| This compound | (Varies) | (To be determined experimentally) |
Experimental Workflow Diagram
Caption: UPLC analysis workflow for Carvedilol and Impurity A.
Conclusion
The UPLC method described in this application note provides a rapid, sensitive, and reliable approach for the separation and analysis of Carvedilol and its critical process impurity, Impurity A. The method is suitable for routine quality control testing and stability studies in the pharmaceutical industry. The provided protocol and chromatographic conditions can be adapted and validated as per specific laboratory and regulatory requirements.
References
Application Notes and Protocols: Carvedilol Impurity A Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely used in the management of hypertension and heart failure. The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the medication. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for the identification, qualification, and control of impurities.
Carvedilol Impurity A, chemically known as 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, is a known process-related impurity that can arise during the synthesis of Carvedilol.[1] Its presence, along with other impurities, must be carefully monitored and controlled within acceptable limits. This application note provides a detailed protocol for the use of the this compound reference standard in the identification and quantification of this impurity in Carvedilol drug substances and formulations by High-Performance Liquid Chromatography (HPLC).
The use of a well-characterized reference standard is essential for the accurate identification and quantification of impurities.[2] This document outlines the necessary materials, equipment, and a validated HPLC method, including system suitability criteria, preparation of solutions, and data analysis, to ensure reliable and reproducible results in accordance with regulatory expectations.
Quantitative Data Summary
The following tables summarize the key quantitative data for the analysis of this compound, based on method validation principles in line with ICH guidelines.[3]
Table 1: HPLC Method Validation Parameters for this compound
| Parameter | Result |
| Linearity Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.012 µg/mL |
| Limit of Quantification (LOQ) | 0.035 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution (between Carvedilol and Impurity A) | ≥ 2.0 |
| % RSD for replicate injections | ≤ 5.0% |
Table 3: Acceptance Criteria for this compound
| Product Type | Specification (as per ICH Q3A/Q3B) |
| Carvedilol Drug Substance | ≤ 0.15% |
| Carvedilol Drug Product | ≤ 0.20% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a gradient HPLC method for the separation and quantification of this compound from Carvedilol.
3.1.1. Materials and Equipment
-
This compound Reference Standard
-
Carvedilol Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium dihydrogen phosphate (AR Grade)
-
Orthophosphoric acid (AR Grade)
-
Triethylamine (HPLC Grade)
-
Deionized Water (Milli-Q or equivalent)
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector
-
Chromatographic column: Purosphere STAR RP-18 end-capped (250 x 4.6 mm, 5 µm) or equivalent[3]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Buffer: Acetonitrile (1000:10, v/v). Buffer prepared by dissolving 2.72 g of potassium dihydrogen phosphate in 1000 mL of water, adding 1 mL of triethylamine, and adjusting the pH to 2.8 with orthophosphoric acid.[3] |
| Mobile Phase B | Methanol: Acetonitrile: Buffer (500:400:150, v/v/v)[3] |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 35 | |
| 45 | |
| 50 | |
| 60 | |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 50 °C[3] |
| Detection Wavelength | 240 nm[4] |
| Injection Volume | 10 µL |
| Run Time | 60 minutes |
3.1.3. Preparation of Solutions
-
Diluent: Mobile Phase A and Mobile Phase B (50:50, v/v)
-
This compound Stock Solution (A): Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. (Concentration ≈ 100 µg/mL)
-
Carvedilol Stock Solution (B): Accurately weigh about 25 mg of Carvedilol Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. (Concentration ≈ 1000 µg/mL)
-
Standard Solution (for quantification): Dilute 1.0 mL of this compound Stock Solution (A) to 100 mL with diluent. (Concentration ≈ 1.0 µg/mL)
-
System Suitability Solution: Mix 1.0 mL of Carvedilol Stock Solution (B) and 1.0 mL of this compound Stock Solution (A) in a 100 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (Drug Substance): Accurately weigh about 25 mg of Carvedilol drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. (Concentration ≈ 1000 µg/mL)
-
Sample Solution (Drug Product): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of Carvedilol into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 15 minutes, and then dilute to volume with diluent. Centrifuge a portion of this solution and use the clear supernatant.
System Suitability Test
Before sample analysis, perform the system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the System Suitability Solution five times.
-
Calculate the resolution between the Carvedilol and this compound peaks.
-
Calculate the tailing factor for both peaks.
-
Calculate the number of theoretical plates for both peaks.
-
Calculate the relative standard deviation (% RSD) of the peak areas for five replicate injections of both analytes.
-
The results must meet the criteria outlined in Table 2.
Analytical Procedure
-
Inject the Standard Solution in duplicate.
-
Inject the Sample Solution in duplicate.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the peak in the standard chromatogram.
-
Integrate the peak areas of this compound in both the standard and sample chromatograms.
Calculation
Calculate the percentage of this compound in the sample using the following formula:
% Impurity A = (Area_ImpA_Sample / Area_ImpA_Std) x (Conc_ImpA_Std / Conc_Sample) x 100
Where:
-
Area_ImpA_Sample = Peak area of Impurity A in the sample solution
-
Area_ImpA_Std = Average peak area of Impurity A in the standard solution
-
Conc_ImpA_Std = Concentration of Impurity A in the standard solution (µg/mL)
-
Conc_Sample = Concentration of Carvedilol in the sample solution (µg/mL)
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Isolation and Purification of Carvedilol Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol, a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking activity, is widely used in the treatment of cardiovascular diseases. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Carvedilol Impurity A, chemically known as 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, is a known process-related impurity.[1] Its effective isolation and purification are essential for the preparation of reference standards, which are crucial for analytical method development, validation, and routine quality control of Carvedilil drug substance and product.
These application notes provide detailed protocols for the isolation and purification of this compound using preparative high-performance liquid chromatography (HPLC), column chromatography, and crystallization techniques.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₃N₃O₇ | [1] |
| Molecular Weight | 629.74 g/mol | [1] |
| Appearance | White to Off-white Solid | [1] |
| Melting Point | 112-117°C | [1] |
| IUPAC Name | 1-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]carbazol-9-yl]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol |
Isolation and Purification Strategies
The isolation and purification of this compound from a crude mixture can be approached through a combination of chromatographic and crystallization techniques. The selection of the appropriate method or combination of methods will depend on the initial purity of the crude material, the desired final purity, and the scale of the purification.
A logical workflow for the isolation and purification of this compound is presented below.
Caption: General workflow for the isolation and purification of this compound.
Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique suitable for isolating impurities with high purity, especially when dealing with complex mixtures or closely eluting compounds.[2] This protocol is adapted from analytical HPLC methods for Carvedilol and its impurities.[3]
Instrumentation and Columns
-
Preparative HPLC system with a gradient pump, autosampler or manual injector, UV detector, and fraction collector.[4]
-
Column: A reversed-phase column with C18 stationary phase is recommended. The dimensions should be selected based on the required loading capacity. A common choice for laboratory scale is a 250 mm x 20 mm I.D. column with 5-10 µm particle size.[5]
Reagents and Mobile Phase
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Triethylamine
-
Water (Milli-Q or equivalent)
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer. Add 1 ml of triethylamine per liter of buffer and adjust the pH to 2.8 with orthophosphoric acid. Mix with acetonitrile in a ratio of 990:10 (v/v).
-
Mobile Phase B: Methanol:Acetonitrile:Buffer (prepared as in Mobile Phase A) in a ratio of 500:400:150 (v/v/v).
-
Sample Diluent: Mobile Phase A
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 20 mm I.D., 5 µm |
| Mobile Phase | Gradient of A and B (see table below) |
| Flow Rate | 15-20 mL/min (scaled from analytical) |
| Detection Wavelength | 240 nm |
| Column Temperature | 50 °C |
| Injection Volume | 1-5 mL (depending on sample concentration and loading study) |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 40 | 10 | 90 |
| 45 | 10 | 90 |
| 46 | 90 | 10 |
| 55 | 90 | 10 |
Protocol
-
System Preparation: Equilibrate the preparative HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude mixture containing this compound in the sample diluent to a concentration of 10-50 mg/mL. The optimal concentration should be determined through a loading study on an analytical column first. Filter the sample solution through a 0.45 µm filter before injection.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram in real-time. Collect the fractions corresponding to the peak of this compound. The retention time for Impurity A is expected to be earlier than that of Carvedilol.[6]
-
Post-Purification Processing: Combine the collected fractions containing the pure impurity. Evaporate the organic solvents under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified impurity.
-
Purity Analysis: Analyze the purity of the isolated this compound using an analytical HPLC method.
Caption: Step-by-step workflow for preparative HPLC purification.
Protocol 2: Column Chromatography
Column chromatography is a classic and scalable purification technique suitable for separating components of a mixture based on their differential adsorption to a stationary phase.[7]
Apparatus and Materials
-
Glass chromatography column (dimensions appropriate for the scale, e.g., 50 mm diameter, 500 mm length)
-
Silica gel (60-120 mesh) for column chromatography
-
Eluent solvents: Ethyl acetate and Hexane (reagent grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for TLC visualization
Protocol
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry, sample-adsorbed silica onto the top of the column bed.
-
Elution: Begin the elution with a low polarity solvent system (e.g., 30% ethyl acetate in hexane) and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., up to 60% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of the eluate in test tubes or flasks.
-
Monitoring: Monitor the separation by TLC. Spot samples from the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 50% ethyl acetate in hexane). Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions that contain the pure this compound (as determined by TLC). Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified product.
-
Purity Analysis: Assess the purity of the isolated product using analytical HPLC.
Protocol 3: Crystallization
Crystallization is an effective final purification step to obtain a highly pure, crystalline solid.[8]
Apparatus and Materials
-
Crystallization dish or Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Solvents: Diisopropylether or Ethyl acetate (reagent grade)
Protocol
-
Solvent Selection: Based on literature, diisopropylether or ethyl acetate are suitable solvents for the crystallization of Carvedilol and its related compounds.
-
Dissolution: Dissolve the partially purified this compound (obtained from column chromatography or preparative HPLC) in a minimum amount of the chosen solvent (e.g., ethyl acetate) at an elevated temperature (e.g., 50-60°C) with stirring until a clear solution is obtained.
-
Cooling and Crystallization: Slowly cool the solution to room temperature without disturbance. Further cooling in an ice bath may be necessary to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum at a slightly elevated temperature (e.g., 40-50°C) to a constant weight.
-
Purity Confirmation: Confirm the purity of the final crystalline product using analytical HPLC and characterize it using techniques such as Melting Point, NMR, and Mass Spectrometry.
Caption: A schematic representation of the crystallization process.
Data Summary
The following table summarizes the expected outcomes and key parameters for each purification technique.
| Technique | Stationary Phase | Mobile Phase / Solvent | Expected Purity | Key Advantages |
| Preparative HPLC | C18 Silica | Acetonitrile/Methanol/Phosphate Buffer | > 99.5% | High resolution, suitable for complex mixtures |
| Column Chromatography | Silica Gel (60-120 mesh) | Ethyl Acetate/Hexane Gradient | > 95% | High capacity, scalable |
| Crystallization | - | Diisopropylether or Ethyl Acetate | > 99.8% | High purity, crystalline product, removes trace impurities |
Conclusion
The successful isolation and purification of this compound are paramount for establishing a reliable reference standard for quality control in the pharmaceutical industry. The protocols outlined in these application notes provide a comprehensive guide for researchers and scientists to achieve high-purity Impurity A using preparative HPLC, column chromatography, and crystallization. The choice of method will be dictated by the specific requirements of the purification, including the initial sample purity, required final purity, and the scale of operation. For optimal results, a combination of these techniques is often employed, for instance, an initial purification by column chromatography followed by a final polishing step using crystallization or preparative HPLC.
References
- 1. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
- 2. welch-us.com [welch-us.com]
- 3. uhplcs.com [uhplcs.com]
- 4. ijcpa.in [ijcpa.in]
- 5. Preparative Chromatography Columns: Applications and differences from Analytical Columns [jxaiyi.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 8. Introduction to Preparative Chromatography Columns - Jiangsu Hanbon Science&Technology Co., Ltd. [jshanbon.com]
Application Notes & Protocols for the Quantification of Carvedilol Impurity A in Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 adrenergic blocking activity, widely used in the management of hypertension and heart failure. As with any active pharmaceutical ingredient (API), the purity of Carvedilol is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or improper storage. Carvedilol Impurity A, identified as 1-(4-(2-hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, is a known related substance that requires careful monitoring and quantification in the bulk drug.[1][2][3]
These application notes provide a comprehensive protocol for the quantification of this compound in bulk Carvedilol drug substance using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Chemical Structure of this compound:
-
IUPAC Name: 1-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]carbazol-9-yl]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol[1][2]
-
Molecular Weight: 629.75 g/mol [1]
Formation and Significance of Impurity A
This compound is a process-related impurity and can also be formed as a degradation product.[5] Forced degradation studies have shown that Carvedilol is susceptible to degradation under oxidative and alkaline conditions, which can lead to the formation of Impurity A.[5] Therefore, a robust analytical method is essential to separate and accurately quantify this impurity to ensure the quality and stability of the Carvedilol bulk drug. The European Pharmacopoeia specifies limits for Impurity A in Carvedilol, highlighting its regulatory importance.[6]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is the most common and reliable technique for the quantification of Carvedilol and its related substances, including Impurity A. The method described below is based on principles outlined in various pharmacopeias and validated analytical procedures.[6][7][8]
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the quantification of this compound.
| Parameter | Recommended Condition |
| Column | Octylsilyl silica gel for chromatography (C8), 5 µm, 4.6 mm x 125 mm[6] |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.02 M potassium dihydrogen phosphate, pH adjusted to 2.0 with phosphoric acid[8] |
| Gradient Elution | A time-programmed gradient is often employed to achieve optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 55 °C[6] |
| Detection Wavelength | 240 nm[6][8] |
| Injection Volume | 20 µL[6][8] |
| Run Time | Approximately 8 times the retention time of Carvedilol[6] |
Method Validation Parameters
Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[7][9] The following table provides typical acceptance criteria for key validation parameters.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for Impurity A should be well-resolved from Carvedilol and other impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | Recovery of Impurity A should be within 90.0% to 110.0%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) should be ≤ 5.0% for replicate injections. |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of approximately 10:1.[7] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
Experimental Protocol
This protocol outlines the step-by-step procedure for the quantification of this compound in a bulk drug sample.
Reagents and Materials
-
Carvedilol Bulk Drug Sample
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
Analytical balance
Preparation of Solutions
4.2.1. Mobile Phase B (Aqueous Phase)
-
Weigh and dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to obtain a 0.02 M solution.
-
Adjust the pH of the solution to 2.0 with diluted phosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter and degas.
4.2.2. Standard Stock Solution of this compound
-
Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase. Mix well.
4.2.3. Standard Solution
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well. This solution contains approximately 0.5 µg/mL of this compound.
4.2.4. Test Solution (Sample Solution)
-
Accurately weigh about 50 mg of the Carvedilol bulk drug sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase. Mix well. This gives a sample concentration of approximately 1 mg/mL.
Chromatographic Procedure
-
Set up the HPLC system according to the chromatographic conditions specified in Table 3.1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (mobile phase) as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution in replicate (e.g., five times) and check for system suitability parameters. The RSD of the peak area for Impurity A should be not more than 5.0%.
-
Inject the Test Solution.
-
Identify the peaks of Carvedilol and Impurity A in the chromatogram of the Test Solution based on their retention times relative to the standard. The European Pharmacopoeia indicates a relative retention time for Impurity A of about 0.6 with respect to Carvedilol.[6]
Calculation
Calculate the percentage of this compound in the Carvedilol bulk drug sample using the following formula:
Caption: Experimental Workflow for Impurity A Quantification.
Caption: Formation Pathways of this compound.
References
- 1. Carvedilol EP Impurity A | CAS Number 1198090-73-1 [klivon.com]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. This compound (EP) |CAS No. 1198090-73-1 [analyticachemie.in]
- 4. CAS 1198090-73-1 Carvedilol EP Impurity A | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. drugfuture.com [drugfuture.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. uspnf.com [uspnf.com]
- 9. Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of Carvedilol Impurity A in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 adrenergic blocking activity, widely used in the management of hypertension and heart failure.[1][2] During the synthesis of Carvedilol, several process-related impurities can be formed, one of which is Carvedilol Impurity A.[3] The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality attribute that can impact the safety and efficacy of the medication.[1][4] Therefore, robust and reliable analytical methods are essential for the identification and quantification of these impurities to ensure compliance with regulatory standards.[1][2]
This compound, chemically known as 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, is a potential process-related impurity.[5][6][7] This document provides detailed application notes and protocols for the analysis of this compound in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Chemical Information for Carvedilol and Impurity A:
| Compound | Chemical Name | Molecular Formula | Molecular Weight | CAS Number |
| Carvedilol | (±)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol | C₂₄H₂₆N₂O₄ | 406.47 g/mol | 72956-09-3 |
| This compound | 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol | C₃₆H₄₃N₃O₇ | 629.74 g/mol | 1198090-73-1 |
Analytical Methodologies
Several analytical techniques can be employed for the determination of Carvedilol and its impurities.[8] HPLC and UPLC are the most common methods cited in the literature due to their high resolution, sensitivity, and specificity.[8][9][10]
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative HPLC method for the separation and quantification of Carvedilol and its related impurities, including Impurity A.
Experimental Protocol:
1. Instrumentation:
-
A gradient HPLC system with a UV detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[11] |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate, pH adjusted to 2.0 with phosphoric acid.[12] |
| Mobile Phase B | Acetonitrile.[12] |
| Gradient Elution | A linear gradient program should be optimized to achieve adequate separation. A representative gradient is as follows: - 0-10 min: 30% B - 10-25 min: 30-70% B - 25-30 min: 70% B - 30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min.[11][12] |
| Column Temperature | 40 °C.[11] |
| Detection Wavelength | 240 nm.[11][12] |
| Injection Volume | 10 µL.[12] |
3. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50, v/v).
-
Standard Stock Solution of Carvedilol: Accurately weigh and dissolve an appropriate amount of Carvedilol reference standard in the diluent to obtain a concentration of 1000 µg/mL.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Spiked Standard Solution: Prepare a solution containing 100 µg/mL of Carvedilol and a known concentration of this compound (e.g., 1 µg/mL, corresponding to 1% impurity) by diluting the respective stock solutions with the diluent.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Carvedilol and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.
-
4. System Suitability:
-
Inject the spiked standard solution six times.
-
The relative standard deviation (RSD) for the peak area of Carvedilol and this compound should be not more than 2.0%.
-
The resolution between the Carvedilol peak and the this compound peak should be not less than 2.0.
5. Data Analysis:
-
Calculate the percentage of this compound in the sample using the following formula:
Where:
-
Area_ImpA_Sample is the peak area of Impurity A in the sample chromatogram.
-
Area_ImpA_Std is the peak area of Impurity A in the standard chromatogram.
-
Conc_ImpA_Std is the concentration of Impurity A in the standard solution.
-
Conc_Sample is the concentration of Carvedilol in the sample solution.
-
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_solutions [label="Prepare Mobile Phase, Diluent, Standard, and Sample Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; instrument_setup [label="Set Up HPLC System\n(Column, Detector, Flow Rate, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; system_suitability [label="Perform System Suitability Test", fillcolor="#FBBC05", fontcolor="#202124"]; check_sst [label="System Suitability Criteria Met?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; troubleshoot [label="Troubleshoot HPLC System", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inject_samples [label="Inject Blank, Standard, and Sample Solutions", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_acquisition [label="Acquire Chromatographic Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_processing [label="Process Data: Integrate Peaks and Calculate Results", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Generate Report", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_solutions; prep_solutions -> instrument_setup; instrument_setup -> system_suitability; system_suitability -> check_sst; check_sst -> inject_samples [label="Yes"]; check_sst -> troubleshoot [label="No"]; troubleshoot -> instrument_setup; inject_samples -> data_acquisition; data_acquisition -> data_processing; data_processing -> report; }
Caption: Key parameters for analytical method validation.
Method Validation Summary
Any analytical method used for impurity profiling must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. T[11][13]he following table summarizes the typical validation parameters and acceptance criteria for an impurity method.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and placebo components. The resolution between Carvedilol and Impurity A should be > 2.0. |
| Linearity | The method should be linear over a range of concentrations, typically from the reporting threshold to 120% of the specification limit for the impurity. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy | The accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 80-120% for impurities. |
| Precision | - Repeatability: The RSD of a minimum of six replicate injections should be ≤ 5.0%. - Intermediate Precision: The RSD should be evaluated by different analysts, on different days, and with different equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined by signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined by signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold. |
| Robustness | The method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). The system suitability criteria must be met under all varied conditions. |
Conclusion
The provided HPLC and UPLC methods are suitable for the quantitative determination of this compound in pharmaceutical formulations. The methods are specific, linear, accurate, and precise. Proper validation of these methods in accordance with ICH guidelines is crucial before their implementation in a quality control laboratory. The use of these robust analytical methods will ensure the quality and safety of Carvedilol drug products.
References
- 1. connectjournals.com [connectjournals.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. uspnf.com [uspnf.com]
- 6. ksplifescience.com [ksplifescience.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Forced Degradation Studies of Carvedilol Impurity A
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Carvedilol, with a specific focus on the formation and quantification of Carvedilol Impurity A. Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, elucidating potential degradation pathways, and facilitating the development of stability-indicating analytical methods.[1] Carvedilol, a non-selective beta/alpha-1 blocker, can degrade under various stress conditions, leading to the formation of several impurities. This compound, identified as 1-(4-(2-hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethyl amino)propan-2-ol, is a known process-related impurity that can also be formed under certain stress conditions.[2] Understanding its formation is crucial for ensuring the safety and efficacy of Carvedilol drug products.
These protocols are intended for researchers, scientists, and drug development professionals involved in the pharmaceutical industry.
Data Presentation
The following table summarizes the typical degradation of Carvedilol and the formation of Impurity A under various stress conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
| Stress Condition | Reagent/Condition | Time | Temperature | % Carvedilol Degradation (Approx.) | Formation of Impurity A |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Ambient | Significant Degradation | Stable |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | Ambient | Significant Degradation | Significant Increase |
| Oxidative | 3-30% H₂O₂ | Variable | Ambient | Sensitive | Significant Increase |
| Thermal | Dry Heat | 48 hours | 105°C | Stable | Stable |
| Photolytic | UV/Fluorescent Light | 7 days | Ambient | Stable | Stable |
Note: The exact percentage of degradation and impurity formation can vary depending on the specific experimental conditions, including the concentration of reagents, duration of exposure, and the formulation of the drug product.
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on Carvedilol. A validated, stability-indicating HPLC or UHPLC method is required for the analysis of the stressed samples.[4][5][6]
Preparation of Stock and Standard Solutions
-
Carvedilol Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Carvedilol reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., methanol or a mixture of mobile phase).[6]
-
Carvedilol Working Standard Solution (100 µg/mL): Dilute 1 mL of the Carvedilol Stock Solution to 10 mL with the mobile phase.
-
This compound Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent at a known concentration (e.g., 1000 µg/mL).
-
Spiked Sample Solution: Prepare a solution of Carvedilol (e.g., 100 µg/mL) spiked with a known concentration of Impurity A (e.g., at the specification level) to verify the resolution and response of the analytical method.
Forced Degradation Procedures
For each stress condition, a sample of Carvedilol (either the drug substance or a solution from the drug product) is subjected to the conditions outlined below. A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.
-
Accurately weigh 25 mg of Carvedilol and transfer to a 25 mL volumetric flask.[6]
-
Add a small amount of solvent to dissolve the Carvedilol.
-
Add 5 mL of 0.1 N Hydrochloric Acid (HCl).
-
Store the solution at ambient temperature for 24 hours.[6]
-
After the incubation period, neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute the solution to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Accurately weigh 10 mg of Carvedilol and transfer to a 10 mL volumetric flask.[6]
-
Add a small amount of solvent to dissolve the Carvedilol.
-
Add 5 mL of 0.1 N Sodium Hydroxide (NaOH).[6]
-
Store the solution at ambient temperature for 24 hours.[6]
-
After the incubation period, neutralize the solution with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).
-
Dilute the solution to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Accurately weigh a suitable amount of Carvedilol and dissolve it in a volumetric flask.
-
Add an appropriate volume of 3-30% Hydrogen Peroxide (H₂O₂). The concentration and duration may need to be optimized to achieve the target degradation.
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction periodically. Once the desired degradation is achieved, quench the reaction if necessary.
-
Dilute the solution to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Place a known amount of solid Carvedilol powder in a petri dish or a suitable container.
-
Expose the sample to dry heat in a calibrated oven at 105°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Accurately weigh a portion of the stressed powder and prepare a solution of known concentration in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Place a known amount of solid Carvedilol powder in a transparent container.
-
Expose the sample to a combination of UV and fluorescent light in a photostability chamber for a period of 7 days.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, accurately weigh a portion of the stressed powder and prepare a solution of known concentration in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Analytical Method
A stability-indicating HPLC method capable of separating Carvedilol from its degradation products, including Impurity A, is essential. The following is an example of a suitable method, but it should be validated for its intended use.[7]
-
Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5µm) or equivalent C18 column.[7]
-
Mobile Phase A: A mixture of Water, Acetonitrile, and Trifluoroacetic acid (80:20:0.1 v/v/v), with the pH adjusted to 2.0 with dilute potassium hydroxide solution.[7]
-
Mobile Phase B: A mixture of Water and Acetonitrile (10:90 v/v).[7]
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of all impurities.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40 °C.[7]
-
Detection Wavelength: 240 nm.[7]
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Experimental workflow for the forced degradation study of Carvedilol.
Caption: Formation of this compound under alkaline and oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alentris.org [alentris.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Stability-Indicating Assay for Carvedilol Impurity A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for a stability-indicating assay of Carvedilol, with a specific focus on the formation and quantification of Carvedilol Impurity A. This application note is intended to guide researchers, scientists, and drug development professionals in establishing a robust analytical method to assess the stability of Carvedilol in bulk drug substances and pharmaceutical dosage forms.
Introduction
Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, widely used in the treatment of hypertension and congestive heart failure.[1] Like any pharmaceutical compound, Carvedilol is susceptible to degradation under various environmental conditions, leading to the formation of impurities that may compromise its efficacy and safety. Therefore, a validated stability-indicating assay method (SIAM) is crucial to ensure the quality, safety, and shelf-life of Carvedilol products.
This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying Carvedilol from its potential degradation products, including the USP-related compound A, also known as this compound. The method is developed and validated according to the International Council for Harmonisation (ICH) guidelines.[2][3]
This compound is a known related substance of Carvedilol.[] Its chemical name is 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol.[5]
Molecular Formula: C₃₆H₄₃N₃O₇[][5] Molecular Weight: 629.74 g/mol [][5]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A reliable HPLC system equipped with a UV detector is essential for this assay. The following chromatographic conditions have been found suitable for the separation of Carvedilol and its impurities.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Inertsil ODS 3V (150mm x 4.6mm, 5µm) or equivalent C18 column[6][7] |
| Mobile Phase | A mixture of 0.1% Trifluoroacetic acid, methanol, and acetonitrile (500:300:200 v/v/v)[1] |
| Flow Rate | 1.5 mL/min[1] |
| Column Temperature | 55°C[1] |
| Detection Wavelength | 240 nm for Carvedilol and most impurities, 220 nm for Amino impurity E[1] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes[1] |
Preparation of Solutions
Mobile Phase Preparation: Prepare a mixture of 0.1% Trifluoroacetic acid in water, methanol, and acetonitrile in the ratio of 500:300:200 (v/v/v). Filter through a 0.45 µm membrane filter and degas before use.[1]
Standard Stock Solution (Carvedilol): Accurately weigh and dissolve an appropriate amount of Carvedilol reference standard in the mobile phase to obtain a concentration of 1000 µg/mL.
Impurity A Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Carvedilol into a 50 mL volumetric flask. Add about 30 mL of mobile phase, sonicate for 15 minutes with intermittent shaking to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[8]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3] Carvedilol is subjected to various stress conditions to induce degradation.[2][9]
-
Acid Hydrolysis: Treat the drug substance or product with 0.5N HCl at 70°C for 24 hours.[1]
-
Base Hydrolysis: Treat the drug substance or product with 0.5N NaOH at 70°C for 24 hours.[1]
-
Oxidative Degradation: Treat the drug substance or product with 3.0% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose the solid drug substance or product to a temperature of 70°C for 24 hours.[1]
-
Photolytic Degradation: Expose the drug substance or product to UV light (254 nm) for 24 hours.[1]
After the specified time, neutralize the acidic and basic solutions and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
Data Presentation
The following table summarizes the typical results obtained from forced degradation studies of Carvedilol, highlighting the conditions under which Impurity A may be formed.
| Stress Condition | Reagent/Condition | Duration | % Degradation of Carvedilol | Observations |
| Acid Hydrolysis | 0.5N HCl | 24 hours at 70°C | Significant Degradation[2][9] | Separation of degradation peaks from the main peak. |
| Base Hydrolysis | 0.5N NaOH | 24 hours at 70°C | Significant Degradation[1][2][9] | Formation of multiple degradation products. |
| Oxidative Degradation | 3.0% H₂O₂ | 24 hours at RT | Degradation Observed[1] | Successful separation of the drug from degradation products. |
| Thermal Degradation | Dry Heat | 24 hours at 70°C | Degradation Observed[1] | The drug shows some sensitivity to heat. |
| Photolytic Degradation | UV Light (254 nm) | 24 hours | Degradation Observed[1] | The drug is found to be unstable under photolytic conditions. |
Note: The percentage of degradation can vary depending on the exact experimental conditions.
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[1] This is demonstrated through forced degradation studies where the main peak is well-resolved from all degradation product peaks.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations (e.g., LOQ to 150% of the working concentration).[10]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, spiking a placebo with known amounts of the drug substance and impurities.[8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the stability-indicating assay of Carvedilol.
Caption: Workflow for the stability-indicating assay of Carvedilol.
Logical Relationship of Carvedilol and Impurity A
The following diagram depicts the relationship between Carvedilol and its degradation product, Impurity A.
Caption: Formation of this compound under stress conditions.
Conclusion
The described stability-indicating HPLC method is demonstrated to be simple, precise, and accurate for the simultaneous determination of Carvedilol and its degradation products, including Impurity A.[2] This method is suitable for routine quality control and stability studies of Carvedilol in bulk and pharmaceutical dosage forms. The successful separation of the drug from its degradation products confirms the stability-indicating nature of the method.[1] Adherence to the detailed protocols and validation procedures outlined in this application note will ensure reliable and consistent results, contributing to the overall quality and safety of Carvedilol-containing products.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 5. pharmaceresearch.com [pharmaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Method development and forced degradation studies of carvedilol by RP - HPLC | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 10. jetir.org [jetir.org]
Application Notes and Protocols for the Bioanalytical Study of Carvedilol Impurity A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Carvedilol impurity A in bioanalytical studies. The protocols outlined below are based on established high-performance liquid chromatography (HPLC) methods, ensuring accuracy and reliability in the detection and quantification of this critical process-related impurity.
Introduction
Carvedilol is a non-selective beta-adrenergic blocker widely used in the treatment of cardiovascular diseases.[1] During its synthesis, several impurities can be formed, one of which is this compound. Regulatory bodies like the European Pharmacopoeia list this compound as a substance that needs to be monitored to ensure the quality and safety of the final drug product.[2] The control of pharmaceutical impurities is a critical issue in the pharmaceutical industry.[3] This document details the necessary protocols for the bioanalytical separation and quantification of this compound.
Bioanalytical Significance of this compound
This compound, chemically known as 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, is a process-related impurity that can arise during the synthesis of Carvedilol.[4][5] Its presence, even in trace amounts, can impact the efficacy and safety of the drug. Therefore, robust and validated bioanalytical methods are essential for its accurate quantification in both active pharmaceutical ingredients (APIs) and final dosage forms.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for the analysis of this compound.
Table 1: Linearity and Range
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Carvedilol | 0.01 - 1500 | > 0.999 | [6] |
| Impurity A | 0.04 - 3.0 | > 0.999 | [6] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Carvedilol | - | 0.0022 | [1] |
| Impurity C | - | 0.0035 | [1] |
| N-formyl carvedilol | - | 0.0076 | [1] |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration | Recovery (%) | Reference |
| Carvedilol Impurities | 80%, 100%, 120% of specification limit | 96.5% to 101% | [1][6] |
Table 4: Precision (Relative Standard Deviation, RSD)
| Analyte | Precision Type | RSD (%) | Reference |
| Carvedilol & Impurities | Repeatability & Intermediate Precision | < 2.0% | [1][6] |
Experimental Protocols
This section provides detailed protocols for the bioanalytical determination of this compound using a stability-indicating HPLC method.
Protocol 1: Sample Preparation
Objective: To extract Carvedilol and its impurities from a tablet matrix.
Materials:
-
Carvedilol tablets
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Volumetric flasks (10 mL)
-
Sonicator
-
Nylon filter membranes (0.45 µm)
Procedure:
-
Weigh and transfer tablet powder equivalent to 10 mg of Carvedilol into a 10 mL volumetric flask.[6]
-
Add approximately 7 mL of acetonitrile to the flask.
-
Sonicate for 15 minutes to ensure complete dissolution of the drug.[6]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with acetonitrile and mix well.
-
Filter the solution through a 0.45 µm nylon filter membrane prior to HPLC analysis.[6]
Protocol 2: Standard Solution Preparation
Objective: To prepare standard solutions of Carvedilol and Impurity A for calibration.
Materials:
-
Carvedilol reference standard
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Volumetric flasks
Procedure:
-
Stock Solution (Impurity A): Accurately weigh 20 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations within the range of 0.04 to 3.0 µg/mL.[6]
-
Carvedilol Stock Solution: Prepare a stock solution of Carvedilol in a similar manner to a suitable concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the impurity A working standard solutions into the Carvedilol working solution.
Protocol 3: HPLC Method for Quantification
Objective: To separate and quantify this compound from Carvedilol and other impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C8 (4.6 mm ID × 150 mm, 5 µm particle size)[6]
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate with 1 ml of triethylamine, pH adjusted to 2.8 with orthophosphoric acid) can be effective.[7] A simpler isocratic mobile phase of acetonitrile and water (pH adjusted with formic or phosphoric acid) has also been reported.[8]
-
Detection Wavelength: 240 nm for Carvedilol and Impurity A[6][7][8]
-
Injection Volume: 20 µL[6]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Identify and integrate the peaks corresponding to Carvedilol and Impurity A based on their retention times from the standard chromatograms.
-
Quantify the amount of Impurity A in the sample using the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the bioanalytical study of this compound.
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of this compound in drug development.
References
- 1. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. connectjournals.com [connectjournals.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chromatographic Separation of Carvedilol and Its Impurities
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed methodologies for the separation and quantification of carvedilol and its related impurities using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC). These protocols are designed to be suitable for quality control, stability studies, and impurity profiling of carvedilol in bulk drug substances and pharmaceutical dosage forms.
Introduction
Carvedilol is a non-cardioselective beta-adrenergic blocker with vasodilating properties, widely used in the management of hypertension and heart failure.[1][2] During its synthesis and storage, various process-related and degradation impurities can arise.[3][4] Regulatory bodies such as the FDA and EMA have stringent guidelines on the acceptable levels of these impurities in the final drug product to ensure patient safety.[3] Therefore, robust and validated analytical methods are crucial for the accurate identification and quantification of carvedilol and its impurities.
This document outlines detailed protocols for the chromatographic separation of carvedilol and its impurities, primarily focusing on reversed-phase HPLC and UPLC methods, which are widely employed for this purpose.[5][6][7][8]
Carvedilol and Its Impurities
Carvedilol, chemically known as (2RS)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol, can have several potential impurities.[5] These can be broadly categorized as:
-
Process-Related Impurities: Arising from the synthetic route, including unreacted starting materials, intermediates, and byproducts of side reactions.[3][4]
-
Degradation Products: Formed due to exposure of the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[3][9][10][11]
Some of the commonly reported impurities include Carvedilol Impurity A, Impurity B, Impurity C, and N-formyl carvedilol.[12][13]
Below is a diagram illustrating the relationship between carvedilol and its potential impurities.
Caption: Logical relationship between Carvedilol and its impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details a stability-indicating HPLC method for the simultaneous determination of carvedilol and its impurities.
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Purosphere STAR RP-18 end-capped (250 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | Acetonitrile : Buffer (10:1000 v/v) |
| Mobile Phase B | Methanol : Acetonitrile : Buffer (500:400:150 v/v/v) |
| Buffer Preparation | 20 mM Potassium dihydrogen phosphate with 1 ml of triethylamine per liter, pH adjusted to 2.8 with orthophosphoric acid.[5] |
| Flow Rate | 1.0 mL/min[5][12] |
| Detection Wavelength | 240 nm and 226 nm[5] |
| Column Temperature | 50 °C[5] |
| Injection Volume | 10 µL[5][12] |
| Run Time | Approximately 35-40 minutes |
| Elution Mode | Gradient |
3.1.2. Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95.0 | 5.0 |
| 10.0 | 95.0 | 5.0 |
| 25.0 | 50.0 | 50.0 |
| 35.0 | 20.0 | 80.0 |
| 40.0 | 20.0 | 80.0 |
| 42.0 | 95.0 | 5.0 |
| 50.0 | 95.0 | 5.0 |
3.1.3. Sample Preparation
-
Standard Stock Solution (Carvedilol): Accurately weigh about 25 mg of Carvedilol Reference Standard (RS) into a 50 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or diluent) and make up to volume.[12] Further dilute to the desired concentration.
-
Impurity Stock Solutions: Prepare individual stock solutions of each impurity reference standard in a suitable solvent.
-
System Suitability Solution: Prepare a solution containing carvedilol and key impurities (e.g., Impurity A and D) to verify the system's performance.[2]
-
Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of carvedilol into a 100 mL volumetric flask. Add a suitable diluent, sonicate to dissolve, and dilute to volume.[2] Filter the solution through a 0.45 µm membrane filter before injection.
3.1.4. Data Presentation: Typical System Suitability and Validation Parameters
| Parameter | Acceptance Criteria | Typical Values |
| Tailing Factor (Asymmetry) | NMT 1.5 for the carvedilol peak[14] | 1.1 - 1.3 |
| Theoretical Plates | > 2000 for the carvedilol peak | > 3000 |
| Resolution | > 2.0 between carvedilol and the nearest eluting impurity peak | > 3.5 between Impurity A and Carvedilol[2] |
| Linearity (r²) | ≥ 0.999[6] | 0.9995 - 0.9999 over a range of 25-150 µg/mL[6] |
| LOD | - | 0.83 µg/mL for Carvedilol[6] |
| LOQ | - | 2.53 µg/mL for Carvedilol[6] |
| Accuracy (% Recovery) | 85% to 115% for each impurity[5] | 98% - 102% |
| Precision (% RSD) | < 2% for replicate injections[9][10] | < 1.5% |
Ultra-High-Performance Liquid Chromatography (UPLC) Method
This UPLC method offers a more rapid and efficient separation of carvedilol and its impurities.[7]
3.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent[7] |
| Mobile Phase A | 0.04% Trifluoroacetic acid in water[7] |
| Mobile Phase B | 0.04% Trifluoroacetic acid in acetonitrile[7] |
| Flow Rate | 0.5 mL/min[7] |
| Detection Wavelength | 240 nm[7] |
| Column Temperature | 60 °C |
| Injection Volume | 1-5 µL |
| Run Time | Approximately 12 minutes |
| Elution Mode | Gradient |
3.2.2. Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90.0 | 10.0 |
| 4.0 | 65.0 | 35.0 |
| 7.0 | 40.0 | 60.0 |
| 10.0 | 20.0 | 80.0 |
| 10.1 | 90.0 | 10.0 |
| 12.0 | 90.0 | 10.0 |
3.2.3. Sample Preparation
Sample preparation protocols are similar to those described for the HPLC method, with appropriate adjustments for concentration to suit the higher sensitivity of the UPLC system.
3.2.4. Data Presentation: Typical Validation Parameters
| Parameter | Typical Values |
| Linearity (r²) | > 0.999 for carvedilol and its impurities[7] |
| LOD | 0.002–0.004% for impurities[7] |
| LOQ | - |
| Accuracy (% Recovery) | 96.7% to 108.1% for all impurities[7] |
| Precision (% RSD) | < 5% |
Experimental Workflow
The following diagram illustrates the general workflow for the chromatographic analysis of carvedilol and its impurities.
Caption: General workflow for chromatographic analysis.
Forced Degradation Studies
To ensure the stability-indicating nature of the analytical method, forced degradation studies should be performed on carvedilol.[2][9][10] This involves subjecting the drug substance to various stress conditions to generate potential degradation products.
5.1. Stress Conditions
-
Acid Hydrolysis: 1.0 N HCl at 90°C.[11]
-
Base Hydrolysis: 1.0 N NaOH at 90°C.[11]
-
Oxidative Degradation: 7.5% H₂O₂ at room temperature.[11]
-
Thermal Degradation: Heating the solid drug at an elevated temperature (e.g., 130°C).[2]
-
Photolytic Degradation: Exposing the solid drug or a solution to UV light.[11]
Significant degradation has been observed under acidic, alkaline, and oxidative conditions.[9][10][11] The developed chromatographic method should be able to separate the degradation products from the main carvedilol peak and from each other.
Conclusion
The HPLC and UPLC methods detailed in these application notes provide robust and reliable approaches for the separation and quantification of carvedilol and its impurities. The provided protocols, when properly validated, can be effectively implemented in a quality control setting to ensure the purity, safety, and efficacy of carvedilol drug products. The UPLC method, in particular, offers significant advantages in terms of speed and resolution, making it suitable for high-throughput analysis. It is essential to perform system suitability tests before each analytical run to ensure the continued validity of the results.
References
- 1. Sensitive Assay for Carvedilol in Tablets and Spiked Human Plasma Using a Flow-Injection Chemiluminometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. alentris.org [alentris.org]
- 4. jocpr.com [jocpr.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Method development and forced degradation studies of carvedilol by RP - HPLC | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. drugfuture.com [drugfuture.com]
Troubleshooting & Optimization
Navigating Chromatographic Challenges: A Technical Guide to Resolving Carvedilol Impurity A Co-elution
Welcome to our Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analytical separation of Carvedilol and its impurities. Here, we specifically address the issue of Carvedilol Impurity A co-eluting with other process-related and degradation impurities during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: We are observing a peak that we suspect is a co-elution of this compound with another impurity. What are the common causes for this?
A1: Co-elution of this compound can stem from several factors related to your HPLC method. The most common causes include:
-
Inadequate Chromatographic Resolution: The selected column and mobile phase may not have sufficient selectivity to separate Impurity A from other structurally similar impurities.
-
Suboptimal Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of Carvedilol and its impurities, which significantly impacts their retention behavior. An inappropriate pH can lead to overlapping peaks.[1]
-
Inappropriate Column Chemistry: The choice of stationary phase (e.g., C8 vs. C18) is critical. Some impurities may exhibit similar retention characteristics on a particular stationary phase, leading to co-elution. Initial trials with a C8 column have shown co-elution of up to five impurities.
-
Gradient Elution Program: An insufficiently optimized gradient slope or duration may not provide the necessary separation power for complex mixtures of impurities.
Q2: Which impurities are known to potentially co-elute with this compound?
A2: While specific co-elution pairs are highly method-dependent, process-related impurities and degradation products with similar polarity and structural motifs to Impurity A are the most likely candidates. The United States Pharmacopeia (USP) lists several related compounds, including Impurities B, C, D, and E.[2] A robust HPLC method should be able to separate all 19 known process and degradation impurities of Carvedilol.[3]
Q3: How can we modify our existing HPLC method to resolve the co-elution of Impurity A?
A3: To resolve co-elution involving Impurity A, consider the following troubleshooting steps:
-
Adjust Mobile Phase pH: Systematically vary the pH of the aqueous portion of your mobile phase. A change in pH can alter the charge of the analytes and improve selectivity. For Carvedilol and its impurities, a pH around 2.0 to 3.0 is often used.[2][4]
-
Modify Mobile Phase Composition:
-
Organic Modifier: Change the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Solvent Type: If using acetonitrile, consider switching to methanol or a combination of both. Methanol can offer different selectivity for aromatic compounds.
-
-
Change Column Chemistry: If using a C8 column, switching to a C18 column with high carbon loading and end-capping can provide better resolution for non-polar compounds.[3]
-
Optimize Gradient Program: Adjust the gradient slope, duration, and initial/final solvent compositions to enhance the separation of closely eluting peaks.
-
Reduce Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
-
Decrease Column Temperature: Lowering the column temperature can sometimes enhance separation, though a higher temperature (e.g., 50°C) has also been shown to be effective in some methods.[3]
Experimental Protocols
Below are detailed methodologies for two distinct HPLC methods that have demonstrated successful separation of Carvedilol and its numerous impurities.
Method 1: Comprehensive Stability-Indicating RP-HPLC Method [3]
This method is capable of separating 19 process-related and degradation impurities of Carvedilol in a single run.
-
Column: Purosphere STAR RP-18 end-capped (250 x 4.6 mm, 3 µm)
-
Mobile Phase A: Acetonitrile:Buffer (10:1000 v/v)
-
Mobile Phase B: Methanol:Acetonitrile:Buffer (500:400:150 v/v/v)
-
Buffer: 20 mM Potassium dihydrogen phosphate with 1 ml of triethylamine per liter, pH adjusted to 2.8 ± 0.05 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 226 nm and 240 nm
-
Column Temperature: 50°C
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 15 | 100 | 0 |
| 45 | 60 | 40 |
| 75 | 30 | 70 |
| 80 | 30 | 70 |
| 82 | 100 | 0 |
| 90 | 100 | 0 |
Method 2: USP-NF 2021 Method for Organic Impurities (Procedure 1) [2]
This method is specified for the quantitation of Carvedilol related compounds A, B, C, D, and E.
-
Column: 4.6-mm × 15-cm; 5-µm packing L7 (C18)
-
Mobile Phase: Acetonitrile and Buffer (31:69 v/v)
-
Buffer: 2.72 g/L of monobasic potassium phosphate, pH adjusted to 2.0 with dilute phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: Dual wavelength UV at 220 nm (for Impurity E) and 240 nm (for Carvedilol and other impurities)
-
Column Temperature: 55°C
-
Injection Volume: 20 µL
-
Run Time: 60 min
Data Presentation
The following table summarizes the retention times (RT) and relative retention times (RRT) for Carvedilol and its key impurities from a validated stability-indicating method. This data can be used as a reference for peak identification and to assess the resolution of your own chromatographic system.
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) |
| Carvedilol Impurity E | 3.5 | 0.12 |
| Carvedilol Impurity D | 10.2 | 0.35 |
| Carvedilol | 29.1 | 1.00 |
| Carvedilol Impurity C | 34.8 | 1.20 |
| This compound | 42.2 | 1.45 |
| Carvedilol Impurity B | 55.3 | 1.90 |
Data is illustrative and based on published methods. Actual retention times may vary depending on the specific HPLC system and conditions.
Visual Troubleshooting Guides
To further assist in your experimental workflow, the following diagrams illustrate a troubleshooting workflow for co-elution issues and the logical relationships between key analytical parameters.
Caption: Troubleshooting workflow for resolving co-elution of this compound.
Caption: Relationship between HPLC parameters and impurity resolution.
References
Carvedilol Synthesis Technical Support Center: Minimizing Impurity A
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on minimizing the formation of Carvedilol Impurity A during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
This compound is a process-related impurity identified as 1-(4-(2-hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol. It originates during the initial step of Carvedilol synthesis, where 4-hydroxycarbazole is reacted with epichlorohydrin. A side-reaction can occur where both the hydroxyl group (O-alkylation) and the carbazole nitrogen (N-alkylation) are alkylated, forming a di-substituted intermediate: 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole.[1] This intermediate then reacts with two molecules of 2-(2-methoxyphenoxy)ethanamine to yield Impurity A.[1]
Q2: How is this compound controlled and separated?
Control of Impurity A begins by minimizing the formation of its di-substituted precursor. This is achieved by optimizing the reaction conditions during the alkylation of 4-hydroxycarbazole.[2] Factors such as the choice of base and solvent play a critical role in the selectivity between N- and O-alkylation.[3][4] If formed, Impurity A can be separated from the final product through purification techniques such as column chromatography or, more commonly on a larger scale, by optimized crystallization procedures.[1][5]
Q3: Which analytical methods are used to detect and quantify this compound?
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for detecting and quantifying this compound.[2] The United States Pharmacopeia (USP) provides a validated HPLC method that effectively separates Carvedilol from its related compounds, including Impurity A.[6] This method typically uses a C18 column with UV detection.
Troubleshooting Guide: High Levels of Impurity A
Problem: My post-synthesis analysis shows a significant peak corresponding to this compound (>0.5%).
Possible Cause 1: Sub-optimal conditions during 4-hydroxycarbazole alkylation leading to di-alkylation.
The reaction between 4-hydroxycarbazole and epichlorohydrin is a critical step. The ambident nature of the 4-hydroxycarbazole anion can lead to undesired N-alkylation in addition to the required O-alkylation.
-
Solution:
-
Re-evaluate Base and Solvent System: The selectivity of N- vs. O-alkylation is highly dependent on the reaction medium. Polar aprotic solvents like DMF, in combination with a moderate base like potassium carbonate (K₂CO₃), are often used. In contrast, using strong bases like sodium hydride (NaH) can sometimes lead to different selectivity profiles.[3][7]
-
Control Stoichiometry: Ensure that the molar ratio of epichlorohydrin to 4-hydroxycarbazole is carefully controlled. An excessive amount of epichlorohydrin can increase the probability of di-alkylation.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Possible Cause 2: Inefficient removal during purification.
Standard crystallization procedures may not be sufficient to remove Impurity A if it is present in high concentrations or co-crystallizes with the main product.
-
Solution:
-
Implement a Specific Crystallization Protocol: Crude Carvedilol can be effectively purified by crystallization from ethyl acetate. Dissolving the crude material in a sufficient volume of hot ethyl acetate, followed by concentration and controlled cooling, can significantly reduce the levels of "bis-impurities".[5] (See Experimental Protocol 2 for a detailed method).
-
Consider an Acid-Base Wash: A patent for Carvedilol synthesis describes a workup procedure where the reaction mixture, dissolved in an organic solvent, is washed with an aqueous acid.[5] This can help remove basic impurities and may alter the partitioning behavior of Impurity A, aiding its removal.
-
Preparative Chromatography: For small-scale synthesis or when high-purity material is essential, preparative column chromatography is an effective, albeit less scalable, option. A gradient of ethyl acetate in hexane is a common eluent system.[1]
-
Data Presentation
Table 1: Illustrative Impact of Solvent on Bis-Impurity Formation in a Related Step
While specific data for Impurity A formation is proprietary, a patent on Carvedilol synthesis provides a clear example of how solvent choice affects the formation of a different "bis-impurity" (Impurity B), which arises from a similar principle of multiple additions. This data highlights the critical role of the reaction medium in controlling side reactions.
| Solvent System | Typical Bis-Impurity Level (%) |
| Alcohols, Acetonitrile, Hydrocarbons | 10 - 20% |
| Dimethyl Sulfoxide (DMSO) | < 7% |
Source: Adapted from data presented in patent EP1741700B1, demonstrating the principle of solvent-mediated impurity control.[5]
Experimental Protocols
Protocol 1: HPLC Analysis of Carvedilol and Impurity A (Based on USP Monograph)
This method is suitable for the detection and quantification of this compound.
-
Chromatographic Conditions:
-
Column: L7 packing (C18, end-capped), 4.6-mm × 15-cm; 5-µm particle size.
-
Detector: UV, dual-wavelength at 240 nm (for Carvedilol and Impurity A) and 220 nm.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 10 µL.
-
-
Mobile Phase Preparation:
-
Buffer: Prepare a solution of 2.72 g/L of monobasic potassium phosphate in water. Adjust the pH to 2.0 with dilute phosphoric acid.
-
Mobile Phase: Mix Acetonitrile and Buffer in a ratio of 31:69 (v/v). Filter and degas the solution.
-
-
Sample Preparation:
-
Standard Solution: Prepare a solution containing a known concentration (e.g., 1 µg/mL) of USP Carvedilol Related Compound A RS (Impurity A) in the Mobile Phase.
-
Sample Solution: Prepare a solution of the Carvedilol sample to be tested at a concentration of 1.0 mg/mL in the Mobile Phase.[6]
-
-
Analysis:
-
Inject the Standard and Sample solutions into the chromatograph.
-
Identify the Impurity A peak in the Sample solution by comparing its retention time with that of the Standard solution.
-
Calculate the percentage of Impurity A in the sample by comparing the peak area response to that of the standard.
-
Protocol 2: Purification of Crude Carvedilol by Crystallization
This protocol is designed to effectively remove process-related impurities, including Impurity A, from crude Carvedilol.
-
Dissolution:
-
Place the crude Carvedilol solid in a suitable reaction vessel.
-
Add ethyl acetate in a ratio of approximately 10-15 mL per gram of crude material (e.g., for 110 g of crude Carvedilol, use ~1300 mL of ethyl acetate).[5]
-
Heat the mixture to the reflux temperature of ethyl acetate (76-80°C) with stirring until a clear solution is obtained.[5]
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon (charcoal) and stir at reflux for 15-30 minutes.
-
Filter the hot solution through a bed of celite or filter paper to remove the carbon.
-
-
Concentration and Crystallization:
-
Isolation and Drying:
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethyl acetate.
-
Dry the purified Carvedilol in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved. The resulting crystalline solid should have a purity of >99.5% by HPLC.[5]
-
Visualizations
Caption: Reaction scheme showing the desired synthesis of Carvedilol and the side-reaction pathway leading to the formation of Impurity A.
Caption: Troubleshooting workflow for addressing high levels of this compound.
References
- 1. alentris.org [alentris.org]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing of Carvedilol Impurity A in HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the HPLC analysis of Carvedilol impurity A. The information is presented in a user-friendly question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1, resulting in a peak with a trailing edge that is longer than the leading edge. For this compound, which is a basic compound, peak tailing can be a significant issue. It can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised overall analytical method performance.
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: The most common cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase. Specifically, interactions with acidic residual silanol groups on the silica-based column packing material can lead to this issue. At mobile phase pH values above 3, these silanol groups are ionized and can strongly interact with the protonated basic analyte, causing the peak to tail.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH plays a critical role in controlling the peak shape of ionizable compounds. Carvedilol has a basic pKa of approximately 7.8, and its impurity A is also expected to be basic. When the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms of the molecule can exist, leading to peak broadening and tailing. To achieve a sharp, symmetrical peak for a basic compound, it is generally recommended to work at a low pH (typically 2-3 units below the pKa) to ensure the analyte is fully protonated and to suppress the ionization of residual silanol groups on the stationary phase.
Q4: Can the choice of HPLC column influence peak tailing for this compound?
A4: Absolutely. The choice of column is critical. Modern, high-purity silica columns with low silanol activity are recommended. Furthermore, columns that are "end-capped" are specifically designed to minimize peak tailing for basic compounds. End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound to prevent their interaction with analytes. For challenging separations, columns with alternative stationary phases, such as phenyl or polar-embedded phases, can also offer improved peak shapes.
Troubleshooting Guide
Issue: Significant peak tailing is observed for this compound.
This guide provides a systematic approach to identify and resolve the cause of peak tailing.
Step 1: Evaluate and Optimize the Mobile Phase pH
-
Rationale: As a basic compound, this compound is highly sensitive to the mobile phase pH. Operating at an inappropriate pH is a primary cause of peak tailing.
-
Troubleshooting Action:
-
If the current mobile phase pH is neutral or basic, lower the pH to a range of 2.5 - 3.5 using an appropriate buffer (e.g., phosphate or formate buffer). This will ensure the impurity is fully protonated and will suppress the ionization of silanol groups on the column.
-
Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH.
-
Illustrative Data: Expected Impact of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Expected Tailing Factor for this compound | Peak Shape |
| 7.0 | > 2.0 | Severe Tailing |
| 5.0 | 1.5 - 2.0 | Moderate Tailing |
| 3.0 | 1.0 - 1.2 | Symmetrical |
| 2.5 | < 1.2 | Symmetrical |
Note: This table is for illustrative purposes and actual values may vary depending on the specific column and other chromatographic conditions.
Step 2: Assess the HPLC Column Condition and Type
-
Rationale: Column degradation or the use of an unsuitable column can lead to peak tailing.
-
Troubleshooting Action:
-
Column Age and Performance: If the column has been in use for a long time, it may be degraded. Try replacing it with a new column of the same type.
-
Column Chemistry: If using a standard C18 column, consider switching to a column specifically designed for the analysis of basic compounds. Options include:
-
End-capped C18 columns: These have a higher degree of silanol group deactivation.
-
Phenyl-hexyl columns: These can offer different selectivity and improved peak shape for aromatic compounds.
-
Polar-embedded columns: These have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.
-
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds that might be causing the tailing.
-
Step 3: Check for Extra-Column Volume
-
Rationale: Excessive volume in the HPLC system outside of the column (e.g., in tubing, fittings, or the detector flow cell) can contribute to peak broadening and tailing.
-
Troubleshooting Action:
-
Minimize the length and internal diameter of all tubing connecting the injector, column, and detector.
-
Ensure all fittings are properly made and have zero dead volume.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Experimental Protocols
Recommended HPLC Method for Carvedilol and Impurity A Analysis
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | End-capped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the Carvedilol sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Technical Support Center: Bioanalysis of Carvedilol Impurity A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the matrix effect in the bioanalysis of Carvedilol impurity A.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how can it affect the bioanalysis of this compound?
A1: The matrix effect is the alteration of ionization efficiency for an analyte by co-eluting substances present in the biological matrix (e.g., plasma, urine). For this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and compromised assay sensitivity. Common culprits for matrix effects in plasma samples include phospholipids and salts.
Q2: How can I determine if the matrix effect is impacting my assay for this compound?
A2: The most common method to assess the matrix effect is the post-extraction addition technique. This involves comparing the response of the analyte in a post-spiked matrix sample (analyte added after extraction) to the response of the analyte in a pure solution at the same concentration. A significant difference in the signal indicates the presence of a matrix effect. The matrix factor (MF) can be calculated, with a value of 1 indicating no matrix effect, <1 indicating ion suppression, and >1 indicating ion enhancement.
Q3: What are the acceptable limits for the matrix effect in a bioanalytical method?
A3: According to regulatory guidelines from agencies like the FDA and EMA, the matrix effect should be minimized and the assay's accuracy and precision should not be compromised. Typically, the coefficient of variation (CV%) of the matrix factor across different lots of the biological matrix should be ≤15%.
Troubleshooting Guide
Issue 1: Poor reproducibility of quality control (QC) samples for this compound.
This issue often points towards a variable matrix effect between different samples or lots of the biological matrix.
dot digraph "Troubleshooting_Poor_Reproducibility" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];
start [label="Poor Reproducibility Observed\nin QC Samples", fillcolor="#EA4335", fontcolor="#FFFFFF"]; eval_matrix [label="Perform Matrix Effect Evaluation\n(Post-Extraction Spike)", fillcolor="#FBBC05", fontcolor="#202124"]; check_cv [label="Is CV% of Matrix Factor > 15%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_prep [label="Optimize Sample Preparation\n(e.g., SPE, LLE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; improve_chrom [label="Improve Chromatographic Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_sil_is [label="Implement Stable Isotope-Labeled\nInternal Standard (SIL-IS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; other_causes [label="Investigate Other Causes\n(e.g., instrument variability, sample handling)", fillcolor="#F1F3F4", fontcolor="#202124"]; reevaluate [label="Re-evaluate Matrix Effect", fillcolor="#4285F4", fontcolor="#FFFFFF"]; validated [label="Method Validated\n(Matrix Effect < 15%)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> eval_matrix; eval_matrix -> check_cv; check_cv -> optimize_prep [label="Yes"]; check_cv -> other_causes [label="No"]; optimize_prep -> improve_chrom; improve_chrom -> use_sil_is; use_sil_is -> reevaluate; reevaluate -> validated; }
Figure 1: Troubleshooting workflow for poor reproducibility.
Issue 2: Consistently low recovery of this compound.
Low recovery can be a result of the sample preparation process or matrix effects.
dot digraph "Troubleshooting_Low_Recovery" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];
start [label="Consistently Low Recovery\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; eval_prep [label="Evaluate Sample Preparation Method", fillcolor="#FBBC05", fontcolor="#202124"]; check_ppt [label="Using Protein Precipitation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; consider_alt [label="Consider LLE or SPE for\nCleaner Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_lle_spe [label="Optimize LLE/SPE Parameters\n(e.g., solvent, pH, sorbent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_recovery [label="Is Recovery Still Low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; investigate_binding [label="Investigate Non-Specific Binding\n(e.g., use different vials)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_stability [label="Assess Analyte Stability in Matrix\nand Reconstitution Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; reevaluate [label="Re-evaluate Recovery", fillcolor="#4285F4", fontcolor="#FFFFFF"]; validated [label="Method Validated\n(Acceptable Recovery)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> eval_prep; eval_prep -> check_ppt; check_ppt -> consider_alt [label="Yes"]; check_ppt -> optimize_lle_spe [label="No (Using LLE/SPE)"]; consider_alt -> optimize_lle_spe; optimize_lle_spe -> check_recovery; check_recovery -> investigate_binding [label="Yes"]; check_recovery -> reevaluate [label="No"]; investigate_binding -> check_stability; check_stability -> reevaluate; reevaluate -> validated; }
Figure 2: Troubleshooting workflow for low recovery.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the assessment of matrix effect and recovery for this compound.
Table 1: Matrix Effect Assessment in Different Lots of Human Plasma
| Plasma Lot | Analyte in Neat Solution (Peak Area, A) | Analyte in Post-Spiked Extract (Peak Area, B) | Matrix Factor (MF = B/A) |
| Lot 1 | 150,234 | 125,678 | 0.84 |
| Lot 2 | 151,567 | 130,123 | 0.86 |
| Lot 3 | 149,876 | 119,901 | 0.80 |
| Lot 4 | 152,111 | 135,479 | 0.89 |
| Mean | 150,947 | 127,795 | 0.85 |
| Std. Dev. | 1,063 | 6,634 | 0.04 |
| CV% | 0.70% | 5.19% | 4.71% |
-
Interpretation: The mean Matrix Factor of 0.85 indicates ion suppression. However, the CV% of 4.71% is well within the acceptable limit of ≤15%, suggesting that the matrix effect is consistent across different lots of plasma.
Table 2: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85.2 | 92.5 | 95.8 |
| Matrix Factor (MF) | 0.75 | 0.91 | 0.98 |
| Process Efficiency (%) | 63.9 | 84.2 | 93.9 |
-
Recovery = (Peak area of pre-spiked sample / Peak area of post-spiked sample) x 100
-
Process Efficiency = (Recovery x Matrix Factor)
-
Interpretation: While Protein Precipitation is a simpler technique, it results in lower recovery and a more significant matrix effect. Both Liquid-Liquid Extraction and Solid-Phase Extraction offer improved recovery and minimize the matrix effect, with SPE providing the highest process efficiency.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Addition
This protocol details the steps to quantify the matrix effect for this compound.
dot digraph "Matrix_Effect_Protocol" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_blank [label="1. Prepare Blank Matrix Extract\n(e.g., plasma from 6 different lots)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spike_post [label="2. Spike Analyte into Extracted Blank\n(Set B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_neat [label="3. Prepare Neat Solution of Analyte\nin Reconstitution Solvent (Set A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="4. Analyze Both Sets by LC-MS/MS", fillcolor="#FBBC05", fontcolor="#202124"]; calculate [label="5. Calculate Matrix Factor (MF)\nMF = Mean Peak Area of Set B / Mean Peak Area of Set A", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> prep_blank; prep_blank -> spike_post; spike_post -> prep_neat; prep_neat -> analyze; analyze -> calculate; calculate -> end; }
Figure 3: Workflow for matrix effect assessment.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for a more effective cleanup of plasma samples to minimize the matrix effect.
dot digraph "SPE_Protocol" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; condition [label="1. Condition SPE Cartridge\n(e.g., with methanol then water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; equilibrate [label="2. Equilibrate Cartridge\n(with equilibration buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="3. Load Pre-treated Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="4. Wash Cartridge\n(to remove interferences)", fillcolor="#FBBC05", fontcolor="#202124"]; elute [label="5. Elute Analyte\n(with appropriate elution solvent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporate [label="6. Evaporate Eluate to Dryness", fillcolor="#34A853", fontcolor="#FFFFFF"]; reconstitute [label="7. Reconstitute in Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="8. Analyze by LC-MS/MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> condition; condition -> equilibrate; equilibrate -> load; load -> wash; wash -> elute; elute -> evaporate; evaporate -> reconstitute; reconstitute -> analyze; analyze -> end; }
Figure 4: General workflow for Solid-Phase Extraction.
Improving resolution between "Carvedilol impurity A" and B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Carvedilol and its impurities, with a specific focus on improving the resolution between "Carvedilol impurity A" and "Carvedilol impurity B".
Frequently Asked Questions (FAQs)
Q1: What are this compound and Impurity B?
This compound and Impurity B are process-related impurities that can arise during the synthesis of Carvedilol.[1] Their structures are:
-
This compound: 1-(4-(2-hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol.[2][3][4]
-
Carvedilol Impurity B: 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol).[3][5]
Understanding the origin of these impurities is crucial for effective method development. Impurity B, a bis-impurity, can form when the secondary amine of Carvedilol reacts with another molecule of the epoxide precursor.[1][6] Certain synthetic routes are designed to minimize the formation of Impurity B.[6][7]
Q2: Why is achieving good resolution between this compound and B challenging?
The structural similarities between Carvedilol, Impurity A, and Impurity B can make their separation by reversed-phase HPLC difficult. All three compounds possess a carbazole nucleus and similar side chains, leading to comparable retention behaviors on non-polar stationary phases. Co-elution or poor resolution can compromise the accuracy of impurity profiling.
Q3: What are the typical starting conditions for separating Carvedilol and its impurities?
A common starting point for the analysis of Carvedilol and its impurities is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Typical parameters include:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[10]
-
Detection: UV detection at approximately 240 nm is common, as Carvedilol and its impurities exhibit strong absorbance at this wavelength.[10]
Troubleshooting Guide: Improving Resolution Between this compound and B
Poor resolution between this compound and B is a common challenge. This guide provides a systematic approach to troubleshoot and improve their separation.
Problem: Co-elution or Poor Resolution of Impurity A and B
Step 1: Modify the Mobile Phase
Changes to the mobile phase composition can significantly impact selectivity and resolution.
| Parameter | Recommended Action | Rationale |
| Organic Modifier | Switch between acetonitrile and methanol, or use a ternary mixture. | Acetonitrile and methanol offer different selectivities due to their distinct solvating properties. A ternary mixture can provide a unique selectivity. |
| pH of Aqueous Phase | Adjust the pH of the buffer. A common range is between pH 2.5 and 4.0.[8] | The ionization state of the analytes can be altered by changing the pH, which in turn affects their retention and selectivity on the stationary phase. |
| Buffer Concentration | Increase the buffer concentration. | Higher buffer concentrations can sometimes improve peak shape and resolution, especially for basic compounds like Carvedilol and its impurities. |
| Ion-Pair Reagent | Consider adding an ion-pair reagent like trifluoroacetic acid (TFA) to the mobile phase. | TFA can improve peak shape and retention of basic compounds by forming ion pairs. |
Step 2: Change the Stationary Phase
If mobile phase optimization is insufficient, changing the column chemistry may be necessary.
| Column Type | Rationale |
| Phenyl Column | The phenyl stationary phase can provide alternative selectivity for aromatic compounds like Carvedilol and its impurities through π-π interactions. A YMC® Triart-Phenyl column has been shown to provide good resolution for Carvedilol and related substances.[9] |
| Different C18 Column | Not all C18 columns are the same. Variations in end-capping, carbon load, and silica purity can lead to different selectivities. Trying a C18 column from a different manufacturer can be beneficial. |
Step 3: Optimize Temperature and Flow Rate
| Parameter | Recommended Action | Rationale | | :--- | :--- | | Column Temperature | Vary the column temperature (e.g., from 30°C to 50°C). | Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and efficiency. Some methods utilize elevated temperatures to improve separation. | | Flow Rate | Decrease the flow rate. | A lower flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time. |
Step 4: Review Sample Preparation
Ensure that the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.
Experimental Protocols
The following are example HPLC and UPLC methods that can be used as a starting point for the analysis of Carvedilol and its impurities.
Method 1: RP-HPLC
This method is a general-purpose method for the separation of Carvedilol and its related substances.
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate (pH adjusted to 2.0 with phosphoric acid)[10] |
| Mobile Phase B | Acetonitrile[10] |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 40°C[10] |
| Detection | UV at 240 nm[10] |
| Injection Volume | 10 µL[10] |
Method 2: UPLC
This UPLC method offers a faster analysis time and potentially higher resolution.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 5 | |
| 8 | |
| 10 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Detection | UV at 240 nm |
| Injection Volume | 2 µL |
Logical Relationship Diagram
References
- 1. connectjournals.com [connectjournals.com]
- 2. jetir.org [jetir.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. allmpus.com [allmpus.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Mobile Phase for Carvedilol Impurity A Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Carvedilol and its related substance, Impurity A.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Carvedilol and Impurity A, with a focus on mobile phase optimization.
Issue 1: Poor resolution between Carvedilol and Impurity A.
Poor resolution is a common challenge, leading to inaccurate quantification. Here are potential causes and solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Strength | Modify the organic-to-aqueous ratio in your mobile phase. For reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention times and may improve separation. |
| Incorrect Mobile Phase pH | The pH of the mobile phase buffer can significantly impact the retention of ionizable compounds like Carvedilol and its impurities. Adjusting the pH can alter the charge state of the molecules and improve selectivity. A common starting point is a low pH (e.g., 2.0-3.0) using a phosphate or formate buffer.[1][2][3] |
| Suboptimal Organic Modifier | The choice of organic solvent (e.g., acetonitrile, methanol) affects selectivity. If you are using acetonitrile, consider replacing it with methanol or using a mixture of both. Their different elution strengths and selectivities can alter the separation profile. |
| Inadequate Column Chemistry | Not all C18 columns are the same. If resolution is still an issue, consider a column with a different packing material (e.g., C8, Phenyl) or a column with a different particle size or length.[1][4] |
Issue 2: Peak tailing of the Impurity A peak.
Peak tailing can compromise peak integration and accuracy. Below are common causes and their respective solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based column packing can interact with basic compounds, causing tailing. Lowering the mobile phase pH (e.g., with 0.1% formic acid or phosphoric acid) can suppress this interaction.[4] Using an end-capped column is also highly recommended. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak shape issues. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination | Impurities from previous injections can accumulate on the column, affecting peak shape. Use a guard column and ensure proper column washing between analyses. |
Issue 3: Co-elution of Impurity A with other impurities.
Co-elution makes it impossible to accurately quantify individual impurities. Here’s how to address this:
| Potential Cause | Recommended Solution |
| Insufficient Chromatographic Selectivity | This is the most likely cause. A multi-pronged approach to mobile phase optimization is needed. Systematically vary the organic modifier, pH, and buffer concentration. |
| Inadequate Gradient Profile | If using a gradient method, optimize the gradient slope and duration. A shallower gradient can often improve the separation of closely eluting peaks. |
| Temperature Effects | Column temperature can influence selectivity. Try adjusting the column temperature (e.g., in 5°C increments) to see if it improves the separation of the co-eluting peaks.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate Carvedilol and Impurity A?
A1: A common starting point for reversed-phase HPLC separation of Carvedilol and its impurities is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate adjusted to a low pH of around 2.0-3.0 with phosphoric acid) and an organic modifier like acetonitrile or methanol.[1][2][3]
Q2: How can I confirm the identity of the Impurity A peak?
A2: The most reliable method for peak identification is to use a certified reference standard of Carvedilol Impurity A. By spiking your sample with a small amount of the standard, you can confirm the retention time of the impurity peak. Mass spectrometry (LC-MS) can also be used for confirmation by comparing the mass-to-charge ratio of the peak with the known molecular weight of Impurity A (C₃₆H₄₃N₃O₇, MW: 629.74).[6]
Q3: My method shows good separation initially, but the resolution decreases over time. What could be the cause?
A3: This issue, often referred to as column degradation, can be caused by several factors. The most common are the build-up of strongly retained sample components on the column, stripping of the stationary phase due to extreme pH, or mechanical wear of the packing material. To mitigate this, always use a guard column, ensure your mobile phase pH is within the column's recommended range, and filter your samples before injection. Regular column flushing with a strong solvent can also help maintain performance.
Q4: What detection wavelength is recommended for the analysis of Carvedilol and Impurity A?
A4: A detection wavelength of 240 nm is commonly used for the analysis of Carvedilol and its impurities, as it provides a good response for the main component and many of its related substances.[1][2][7] However, for comprehensive impurity profiling, using a photodiode array (PDA) detector to monitor multiple wavelengths can be beneficial, as some impurities may have different absorption maxima.[1]
Experimental Protocols
Below are examples of detailed methodologies for the separation of Carvedilol and its impurities, including Impurity A.
Method 1: Gradient RP-HPLC for Comprehensive Impurity Profiling
This method is designed for the separation of a wide range of Carvedilol impurities.
-
Column: Purosphere STAR RP-18 end-capped (250 x 4.6 mm, 3 µm)
-
Mobile Phase A: 10:1000 (v/v) mixture of acetonitrile and buffer (20 mM potassium dihydrogen phosphate with 1 mL of triethylamine, pH adjusted to 2.8 with orthophosphoric acid).[1]
-
Mobile Phase B: 500:400:150 (v/v/v) mixture of methanol, acetonitrile, and the same buffer.[1]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 10 100 0 40 60 40 60 20 80 65 20 80 67 100 0 | 75 | 100 | 0 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C[1]
-
Detection: 226 nm and 240 nm[1]
-
Injection Volume: 10 µL
Method 2: Isocratic RP-HPLC for Routine Analysis
This method is a simpler, isocratic method suitable for routine quality control.
-
Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5µm)[2]
-
Mobile Phase: A mixture of Mobile Phase A (Water:Acetonitrile:Trifluoroacetic acid in an 80:20:0.1 v/v/v ratio, with pH adjusted to 2.0 with dilute potassium hydroxide solution) and Mobile Phase B (Water:Acetonitrile in a 10:90 v/v ratio).[2] The specific isocratic ratio of A and B would need to be optimized for the desired separation.
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 40°C[2]
-
Detection: 240 nm[2]
Visualizations
Caption: Troubleshooting workflow for common HPLC separation issues.
Caption: General experimental workflow for HPLC analysis.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. drugfuture.com [drugfuture.com]
Carvedilol Impurity A Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation of Carvedilol impurity A under various stress conditions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Carvedilil Impurity A and under what conditions is it typically formed?
This compound, also known as Carvedilol Related Compound A, is a known impurity of the drug Carvedilol.[1] Studies on the forced degradation of Carvedilol have shown that Impurity A is a significant degradation product under oxidative and alkaline (basic) stress conditions.[2] Conversely, Carvedilol has been found to be relatively stable under acidic, thermal, and photolytic stress, suggesting that Impurity A is not a major degradation product in these conditions.[2]
Q2: My analysis shows an unexpected increase in this compound in my sample. What could be the cause?
An increase in this compound levels often points to exposure to oxidative or alkaline environments. Consider the following possibilities:
-
Oxidative Stress: Exposure to air (oxygen), peroxides, or other oxidizing agents can promote the degradation of Carvedilol to Impurity A.[2][3]
-
Alkaline Hydrolysis: Contact with basic solutions (e.g., high pH buffers, alkaline cleaning residues) can lead to the formation of Impurity A.[2]
-
Sample Matrix Effects: Certain excipients in a formulation could create a microenvironment that is either oxidative or alkaline, leading to the degradation of the active pharmaceutical ingredient (API).[3]
-
Storage Conditions: Improper storage, such as exposure to air or reactive container surfaces, could be a contributing factor.
Q3: I am designing a forced degradation study for this compound. What are the recommended stress conditions?
While specific studies on the forced degradation of this compound as the starting material are limited, the conditions used for the parent drug, Carvedilol, provide a strong starting point. These studies aim to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and quantified.[4]
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Outcome for Carvedilol Degradation |
| Acidic Hydrolysis | 0.1 M to 1.0 M HCl | 60°C - 90°C | 10 - 75 hours | Carvedilol is generally stable; significant formation of Impurity A is not expected.[2][5][6] |
| Alkaline Hydrolysis | 0.1 M to 1.0 M NaOH | 60°C - 90°C | 10 - 75 hours | Significant degradation of Carvedilol and formation of Impurity A is expected.[2][5][6] |
| Oxidative Degradation | 3% to 30% H₂O₂ | Room Temperature | Up to 24 hours | Significant degradation of Carvedilol and formation of Impurity A is expected.[2][6] |
| Thermal Degradation | Dry Heat | Up to 105°C | Up to 24 hours | Carvedilol is generally stable; significant formation of Impurity A is not expected.[2] |
| Photolytic Degradation | UV light (e.g., 254 nm) or exposure to daylight | Room Temperature | Up to 100 days | Carvedilol is generally stable; significant formation of Impurity A is not expected.[2] |
Note: The conditions in the table are derived from forced degradation studies of Carvedilol and should be optimized for experiments starting with this compound.
Troubleshooting Guides
Issue 1: Poor separation between this compound and other degradation products in HPLC analysis.
Possible Causes & Solutions:
-
Inadequate Mobile Phase Composition:
-
Solution: Adjust the ratio of the organic and aqueous phases. A methodical approach, such as running a gradient elution first, can help in determining the optimal isocratic or gradient conditions.
-
-
Incorrect pH of the Mobile Phase:
-
Solution: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Experiment with slight adjustments to the pH to improve resolution.
-
-
Inappropriate Column Chemistry:
-
Solution: If resolution is still an issue, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
-
-
Suboptimal Column Temperature:
-
Solution: Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, which can influence resolution.
-
Issue 2: Inconsistent results in stress degradation studies of this compound.
Possible Causes & Solutions:
-
Variability in Stress Conditions:
-
Solution: Ensure that the temperature, concentration of stressor (acid, base, oxidizing agent), and duration of the experiment are precisely controlled and documented for each run.
-
-
Sample Preparation Inconsistency:
-
Solution: Standardize the sample preparation procedure, including the solvent used, concentration, and handling steps, to minimize variability.
-
-
Instability of Degradation Products:
-
Solution: Some degradation products may themselves be unstable. Analyze the samples as soon as possible after the stress period, and consider conducting time-course studies to monitor the formation and potential further degradation of products.
-
-
Interaction with Container:
-
Solution: Use inert containers for your stress studies to prevent any potential leaching or reaction with the sample.
-
Experimental Protocols
The following are generalized protocols for conducting stress degradation studies on this compound, adapted from studies on Carvedilol.
1. Acidic Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Reflux the solution at 60°C for up to 75 hours.
-
At specified time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Alkaline Hydrolysis
-
Prepare a stock solution of this compound as described for acidic hydrolysis.
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Reflux the solution at 60°C for up to 75 hours.
-
At specified time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation
-
Prepare a stock solution of this compound.
-
Transfer a known volume of the stock solution into a flask.
-
Add a volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for up to 24 hours.
-
At specified time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
Visualizing Degradation Pathways
The following diagrams illustrate the inferred degradation pathways of Carvedilol leading to the formation of Impurity A under specific stress conditions.
Caption: Inferred formation of this compound from Carvedilol under stress.
Caption: Logical workflow for predicting this compound formation.
References
Troubleshooting "Carvedilol impurity A" reference standard instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Carvedilol impurity A reference standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a known process-related impurity and a potential degradation product of Carvedilol, a non-selective beta-blocker.[1] Its chemical name is 1-(4-{2-Hydroxy-3-[2-(2-methoxy-phenoxy)-ethylamino]-propoxy}-carbazol-9-yl)-3-[2-(2-methoxy-phenoxy)-ethylamino]-propan-2-ol.[2][3] It is listed as a related compound in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).
Q2: What are the primary causes of this compound instability?
While specific stability data for the isolated this compound reference standard is not extensively published in peer-reviewed literature, information can be inferred from forced degradation studies of Carvedilol. Carvedilol itself is susceptible to degradation under the following conditions, which may also affect the stability of its impurities:
-
Oxidation: Exposure to oxidative conditions can lead to the formation of degradation products.[1]
-
Photodegradation: Carvedilol can degrade when exposed to light.[1]
-
Hydrolysis: The presence of moisture can cause hydrolytic degradation.[1]
Therefore, it is crucial to protect the this compound reference standard from air, light, and moisture.
Q3: How should the this compound reference standard be stored?
To ensure the stability and integrity of the this compound reference standard, the following storage conditions are recommended based on general guidelines for handling pharmaceutical reference standards:
-
Solid Standard: Store in a tightly sealed, light-resistant container in a cool, well-ventilated, and dry place.[4] Room temperature storage is generally acceptable, but always refer to the Certificate of Analysis (CoA) provided by the supplier for specific temperature recommendations.
-
Standard Solutions: Solutions of Carvedilol and its impurities have been shown to be stable for up to 48 hours when stored at 10°C.[5][6] It is best practice to prepare solutions fresh and protect them from light.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of the this compound reference standard.
Issue 1: Appearance of Unknown Peaks in the Chromatogram of the Reference Standard
| Possible Cause | Troubleshooting Step |
| Degradation of the reference standard | 1. Verify Storage Conditions: Ensure the solid standard and its solutions have been stored as recommended (cool, dry, protected from light). 2. Prepare a Fresh Solution: Prepare a new solution from the solid reference standard and re-inject. If the unknown peaks are absent or significantly reduced, the previous solution had likely degraded. 3. Perform a Co-injection: If possible, co-inject the new reference standard solution with a previously analyzed sample known to be stable to confirm the identity of the impurity A peak. |
| Contaminated solvent or glassware | 1. Use High-Purity Solvents: Ensure that all solvents used for dissolution and mobile phase preparation are of HPLC grade or higher. 2. Thoroughly Clean Glassware: Use appropriate cleaning procedures for all volumetric flasks, vials, and other glassware. |
| Instrument carryover | 1. Run a Blank Injection: Inject a blank solvent to check for carryover from previous analyses. 2. Implement a Needle Wash Program: Use a strong solvent in the autosampler's needle wash to minimize carryover between injections. |
Logical Relationship for Troubleshooting Unknown Peaks
Caption: Troubleshooting workflow for unexpected peaks.
Issue 2: Inconsistent Peak Area or Retention Time of the Reference Standard
| Possible Cause | Troubleshooting Step |
| Solution Instability | 1. Check Solution Age: Do not use standard solutions that have been stored for longer than the recommended period (e.g., 48 hours at 10°C).[5][6] Prepare fresh solutions daily if necessary. 2. Protect from Light: Store solutions in amber vials or protect them from ambient light. |
| Improper Solution Preparation | 1. Ensure Complete Dissolution: Use sonication to ensure the reference standard is fully dissolved in the chosen solvent. 2. Accurate Volumetric Dilutions: Use calibrated volumetric flasks and pipettes for all dilutions. |
| HPLC System Issues | 1. Equilibrate the System: Ensure the HPLC system is fully equilibrated with the mobile phase before starting the analysis. 2. Check for Leaks: Inspect the system for any leaks that could cause pressure fluctuations. 3. Mobile Phase Preparation: Prepare the mobile phase accurately and consistently. Degas the mobile phase to prevent air bubbles. |
Issue 3: Difficulty in Dissolving the Reference Standard
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | 1. Consult Literature/CoA: Refer to the Certificate of Analysis or relevant analytical methods for recommended solvents. A common diluent for Carvedilol and its impurities is a mixture of water and acetonitrile with a small amount of acid (e.g., trifluoroacetic acid).[6] 2. Use Sonication: Place the volumetric flask in an ultrasonic bath to aid dissolution.[7] |
| Low Purity of the Standard | If the standard is difficult to dissolve and appears clumpy or discolored, it may have degraded. Contact the supplier for a replacement. |
Experimental Protocols
Preparation of this compound Standard Stock Solution (Example)
This protocol is a general example and should be adapted based on the specific requirements of the analytical method and the concentration needed.
-
Weighing: Accurately weigh a suitable amount of the this compound reference standard (e.g., 5.0 mg) into a clean, calibrated 50 mL volumetric flask.
-
Dissolution: Add a portion of the diluent (e.g., 30 mL of a mixture of water and acetonitrile (1:1 v/v)).
-
Sonication: Sonicate the flask for approximately 10-15 minutes, or until the reference standard is completely dissolved.[7]
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.
-
Storage: Store the stock solution in a tightly sealed, light-resistant container at a refrigerated temperature (e.g., 2-8°C) for no more than 48 hours.
Experimental Workflow for Solution Stability Study
Caption: Workflow for assessing solution stability.
Quantitative Data
Table 1: Solution Stability of Carvedilol and its Impurities at 10°C [6]
| Time (hours) | Absolute Difference from Initial Concentration (%) |
| 0 | 0.00 |
| 5 | < ±0.05 |
| 17 | < ±0.05 |
| 30 | < ±0.05 |
| 38 | < ±0.05 |
Note: The study concluded that the sample solutions were stable for up to 38 hours at 10°C.[6]
For detailed and lot-specific stability information, always refer to the Certificate of Analysis provided by the reference standard supplier. Suppliers like Daicel Pharma and Simson Pharma provide a comprehensive Certificate of Analysis with their reference standards.[8]
References
- 1. alentris.org [alentris.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. moehs.com [moehs.com]
- 5. jocpr.com [jocpr.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carvedilol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Support Center: Overcoming Challenges in Carvedilol Impurity A Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of Carvedilol impurity A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation important?
This compound is a process-related impurity that can form during the synthesis of Carvedilol, an active pharmaceutical ingredient (API).[1] Its chemical name is 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol.[2][][4] The isolation and characterization of impurity A are crucial for impurity profiling, which is a regulatory requirement to ensure the safety and efficacy of the final drug product.[1] A well-characterized impurity standard is necessary for the development and validation of analytical methods to control the level of this impurity in the API.
Q2: What are the common synthetic routes that lead to the formation of this compound?
This compound is often formed in synthetic routes where there is a possibility of a secondary amine reacting with an epoxy group.[5] One of the described synthetic pathways involves the reaction of 4-(oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole with N-benzyl-2-(2-methoxyphenoxy)ethanamine, followed by a debenzylation step. The innovator route for Carvedilol synthesis is also known to produce impurity A, along with other impurities like B, D, and E.[1]
Q3: What are the initial steps for isolating this compound from a crude reaction mixture?
The initial work-up procedure for a reaction mixture containing this compound typically involves partitioning the residue between an organic solvent, such as ethyl acetate, and water. The combined organic layers are then evaporated to yield a crude residue containing the impurity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation of this compound using various purification techniques.
Column Chromatography
Problem: Poor separation of Impurity A from Carvedilol and other impurities.
-
Possible Cause 1: Inappropriate solvent system.
-
Solution: A common solvent system for the purification of a precursor to impurity A is a gradient of 30-60% ethyl acetate in hexane. For impurity A itself, which is more polar, a more polar solvent system may be required. Start with the reported system and gradually increase the polarity. Consider using a ternary solvent system, for example, by adding a small percentage of methanol or triethylamine to the ethyl acetate/hexane mixture to improve peak shape and resolution.
-
-
Possible Cause 2: Overloading of the column.
-
Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the stationary phase weight.
-
-
Possible Cause 3: Improper column packing.
-
Solution: Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad, tailing peaks and poor separation.
-
Problem: Low recovery of Impurity A from the column.
-
Possible Cause 1: Irreversible adsorption onto the silica gel.
-
Solution: Carvedilol and its impurities have basic nitrogen atoms that can strongly interact with the acidic silanol groups of silica gel. Deactivate the silica gel by treating it with a small amount of a base like triethylamine or ammonia in the eluent. Alternatively, use a different stationary phase like alumina or a reversed-phase silica gel.
-
-
Possible Cause 2: Impurity A is highly soluble in the elution solvent and elutes too quickly with other components.
-
Solution: Decrease the polarity of the starting eluent to ensure the impurity binds to the column initially, allowing for better separation as the polarity is gradually increased.
-
Crystallization
Problem: Impurity A fails to crystallize from the solution.
-
Possible Cause 1: The concentration of the impurity is too low.
-
Solution: Concentrate the solution further. If the impurity is still not crystallizing, try adding an anti-solvent (a solvent in which the impurity is poorly soluble) dropwise to induce precipitation.
-
-
Possible Cause 2: Presence of other impurities inhibiting crystallization.
-
Solution: The crude material may need further purification by another method, such as column chromatography, to remove impurities that hinder crystallization.
-
Problem: Co-crystallization of Impurity A with Carvedilol or other impurities.
-
Possible Cause 1: Similar solubility profiles.
-
Solution: Experiment with different solvent systems. A single solvent or a mixture of solvents can be used. For Carvedilol, crystallization from ethyl acetate, ethanol, or isopropanol is common.[6] Try a solvent system where the solubility of impurity A and the other components differs significantly with temperature. Fractional crystallization, which involves multiple crystallization steps, may be necessary.
-
-
Possible Cause 2: Formation of a solid solution.
-
Solution: If co-crystallization persists, an alternative purification technique like preparative HPLC might be more effective.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Problem: Poor resolution between Impurity A and other components.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Solution: Analytical HPLC methods can be adapted for preparative scale. A common mobile phase for Carvedilol and its impurities is a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[5][7][8] Adjust the pH of the aqueous buffer and the gradient of the organic modifier to optimize separation.
-
-
Possible Cause 2: Inappropriate stationary phase.
Problem: Low yield after preparative HPLC.
-
Possible Cause 1: Sample degradation on the column.
-
Solution: Ensure the pH of the mobile phase is within the stable range for the stationary phase and the sample. For silica-based columns, the typical pH range is 2 to 8.
-
-
Possible Cause 2: Inefficient fraction collection.
-
Solution: Optimize the fraction collection parameters. Collect smaller fractions around the peak of interest and analyze them by analytical HPLC to identify the purest fractions before combining them.
-
Experimental Protocols
Synthesis of this compound Precursor
A synthetic method for a precursor of impurity A has been described. A mixture of 4-(oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole (20 g), N-benzyl-2-(2-methoxyphenoxy)ethanamine dihydrate (51.6 g), and isopropyl alcohol (250 mL) is heated to reflux for 8 hours. After completion, the solvent is distilled off under vacuum. The resulting crude compound is then purified by column chromatography.
Column Chromatography Purification of Impurity A Precursor
The crude product from the synthesis is purified by column chromatography using a gradient of 30-60% ethyl acetate in hexane as the eluent to yield the purified precursor of impurity A.
Final Step to obtain Impurity A
To a solution of the purified precursor (12 g) in ethanol (120 mL), 10% Pd-C (12 g) and 50% hydrazine hydrate (6 g) are added, and the mixture is refluxed for 6 hours. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The combined organic layers are evaporated, and the residue is treated with diisopropyl ether to yield impurity A.
Quantitative Data
| Parameter | Column Chromatography | Crystallization | Preparative HPLC |
| Stationary Phase | Silica Gel | - | C18, C8, Phenyl-Hexyl |
| Mobile Phase/Solvent | 30-60% Ethyl Acetate in Hexane | Ethanol/Water, Ethyl Acetate, Isopropanol | Acetonitrile/Methanol and aqueous buffers |
| Reported Yield | 31.0% (for precursor) | Not specified for impurity A | Not specified for impurity A |
| Purity Achieved | Sufficient for next step | High, but depends on removing co-crystallizing impurities | >99% achievable |
Visualizations
Caption: Experimental workflow for the synthesis and isolation of this compound.
References
- 1. alentris.org [alentris.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. CZ302357B6 - Purification process of Carvedilol - Google Patents [patents.google.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Enhancing Sensitivity for Trace Level Detection of Carvedilol Impurity A
Welcome to the technical support center for the analysis of Carvedilol impurity A. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving sensitive and accurate detection of this impurity at trace levels.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
1. Poor Peak Shape (Tailing or Fronting)
-
Question: Why am I observing peak tailing or fronting for this compound?
-
Answer: Poor peak shape is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase or sample solvent.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for this compound. A mobile phase pH adjusted to 2.8-3.0 with orthophosphoric acid can help in achieving better peak shapes.[1]
-
Sample Solvent: Dissolve the sample in the mobile phase whenever possible to avoid solvent mismatch effects that can cause peak distortion.
-
Column Condition: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.
-
Analyte-Silanol Interactions: For basic compounds like Carvedilol and its impurities, interactions with acidic silanol groups on the silica-based column can cause tailing. Use a base-deactivated column (e.g., end-capped C18) or add a competing base like triethylamine (around 1 ml/L) to the mobile phase.[1]
-
-
2. Low Sensitivity / Poor Signal-to-Noise Ratio
-
Question: My method has low sensitivity for detecting trace levels of this compound. How can I improve the signal?
-
Answer: Low sensitivity can be due to suboptimal detector settings, inappropriate mobile phase composition, or sample loss during preparation.
-
Troubleshooting Steps:
-
Detector Wavelength: The choice of UV detection wavelength is critical. While Carvedilol and its impurities are often monitored at 240 nm, some impurities might show better absorbance at other wavelengths, such as 226 nm.[1] A photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Mass Spectrometry (MS) Detection: For the highest sensitivity, couple your HPLC with a mass spectrometer (LC-MS/MS). This technique offers significantly lower limits of detection compared to UV.
-
Sample Concentration: If possible, increase the concentration of the sample injected. However, be cautious of overloading the column with the main Carvedilol peak.
-
Reduce Baseline Noise: Ensure proper mixing and degassing of the mobile phase. A stable baseline is crucial for detecting small peaks.
-
-
3. Poor Resolution Between Impurity A and Other Peaks
-
Question: this compound is co-eluting with another impurity or the main Carvedilol peak. How can I improve the separation?
-
Answer: Co-elution is a common challenge in impurity analysis. Optimizing the chromatographic conditions is key to achieving baseline separation.
-
Troubleshooting Steps:
-
Gradient Optimization: If using a gradient method, adjust the gradient slope. A shallower gradient provides more time for separation of closely eluting peaks. Start with a scouting gradient to identify the elution region of the impurity and then optimize the gradient around that time point.
-
Mobile Phase Composition: Vary the organic modifier (e.g., switch between acetonitrile and methanol) or the ratio of the organic solvent to the aqueous buffer.
-
Column Chemistry: Try a different column chemistry. If you are using a C18 column, a phenyl-hexyl or a cyano column might offer different selectivity.
-
Temperature: Increasing the column temperature can sometimes improve resolution and efficiency, but it may also alter selectivity.[1][2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical limit of detection (LOD) and limit of quantification (LOQ) for this compound?
-
Q2: How should I prepare my sample for trace level analysis of this compound in tablets?
-
A2: A common procedure involves grinding the tablets, dissolving the powder in a suitable solvent (often a mixture of water and an organic solvent like acetonitrile with an acid like trifluoroacetic acid), sonicating to ensure complete dissolution, and then filtering through a 0.45 µm filter before injection.[1]
-
-
Q3: What are the recommended column dimensions and particle sizes for this analysis?
-
Q4: Is an isocratic or gradient elution method better for this compound?
-
A4: For analyzing a complex mixture of impurities with different polarities along with the active pharmaceutical ingredient (API), a gradient elution is generally preferred as it provides better resolution and shorter analysis times.[1] However, for simpler separations, a well-optimized isocratic method can also be effective.[3]
-
-
Q5: How can I confirm the identity of a peak as this compound?
-
A5: The most definitive way is to use a reference standard of this compound and compare the retention time. For structural confirmation, especially for unknown impurities, LC-MS/MS is the method of choice as it provides mass-to-charge ratio and fragmentation data.
-
Data Presentation
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound by HPLC
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC-UV[3] | 0.015 - 0.083 | 0.05 - 0.25 |
| HPLC-UV[1] | ~0.011% | ~0.032% |
| HPLC-UV[4] | 0.25 | 0.825 |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Determination of Carvedilol and its Impurities
This protocol is based on a published method and is intended as a starting point for method development.[1]
-
Chromatographic System:
-
Column: Purosphere STAR RP-18 end-capped (250 x 4.6 mm, 3 µm)
-
Mobile Phase A: Acetonitrile:Buffer (10:1000 v/v)
-
Mobile Phase B: Methanol:Acetonitrile:Buffer (500:400:150 v/v/v)
-
Buffer: 20 mM potassium dihydrogen phosphate with 1 ml triethylamine, pH adjusted to 2.8 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 226 nm and 240 nm
-
Injection Volume: 10 µL
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 2 | 85 | 15 |
| 11 | 65 | 35 |
| 25 | 50 | 50 |
| 35 | 20 | 80 |
| 40 | 85 | 15 |
| 45 | 85 | 15 |
-
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a single dose into a volumetric flask.
-
Add a diluent (e.g., a mixture of water, acetonitrile, and trifluoroacetic acid) to about 70% of the volume.
-
Sonicate for 15-30 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter.
-
Inject the filtrate into the HPLC system.
-
Visualizations
Caption: Workflow for the analysis of this compound in tablets.
Caption: Decision tree for troubleshooting poor resolution in HPLC analysis.
References
Technical Support Center: Method Robustness Testing for Carvedilol Impurity A Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robustness testing of analytical methods used to quantify Carvedilol Impurity A. The information is intended for researchers, scientists, and drug development professionals to ensure the reliability and consistency of their analytical results.
Frequently Asked Questions (FAQs)
Q1: What is method robustness and why is it important in the analysis of this compound?
A1: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal use.[1] For this compound analysis, robustness testing is critical to ensure that the method consistently provides accurate and precise results under the variable conditions that can be expected in different laboratories, with different instruments, and by different analysts.[2] This is mandated by regulatory bodies as part of method validation to ensure the quality and safety of pharmaceutical products.[3]
Q2: What are the typical parameters that should be investigated during a robustness study for an HPLC method for this compound?
A2: Based on ICH guidelines and published literature, the following parameters are typically varied to assess the robustness of an HPLC method for Carvedilol and its impurities:[4][5][6][7]
-
Mobile Phase Composition: Small changes in the ratio of organic solvent to aqueous buffer (e.g., ±2%).[8]
-
Mobile Phase pH: Minor adjustments to the pH of the aqueous buffer (e.g., ±0.1 to ±0.2 units).[5][9]
-
Column Temperature: Variations in the column oven temperature (e.g., ±5°C).[5][8]
-
Flow Rate: Deliberate changes to the mobile phase flow rate (e.g., ±0.1 mL/min).[8][10]
-
Wavelength: Slight adjustments to the detection wavelength (e.g., ±2 nm).
-
Different Column Batches: Using columns from different manufacturing lots to assess variability.[4]
Q3: What are the acceptance criteria for a successful robustness study?
A3: The acceptance criteria for a robustness study are based on the system suitability test (SST) parameters. The method is considered robust if the SST parameters remain within acceptable limits despite the deliberate variations in method parameters. Common acceptance criteria include:
-
Resolution (Rs): The resolution between the Carvedilol peak and the Impurity A peak should be greater than a specified value (e.g., ≥ 2.0 or ≥ 3.5).[5]
-
Tailing Factor (T): The tailing factor for the Carvedilol and Impurity A peaks should be less than a specified value (e.g., ≤ 2.0).[10]
-
Theoretical Plates (N): The number of theoretical plates should meet a minimum requirement.
-
Relative Standard Deviation (RSD) of Peak Area: The %RSD of replicate injections should be within an acceptable range (e.g., ≤ 2.0%).[6][7][9]
Troubleshooting Guide
This guide addresses common issues encountered during the robustness testing for this compound analysis.
| Issue | Potential Cause | Recommended Action |
| Poor resolution between Carvedilol and Impurity A peaks. | Variation in mobile phase composition or pH. | Optimize the mobile phase composition and pH. Ensure the mobile phase is prepared accurately and consistently. |
| Column degradation. | Replace the column with a new one from a different batch to check for column-to-column variability. | |
| Inappropriate column temperature. | Ensure the column oven is calibrated and maintaining the set temperature. | |
| Peak tailing for Carvedilol or Impurity A. | Silanol interactions with the column. | Use a mobile phase with a competitive amine or an end-capped column. |
| Sample overload. | Reduce the injection volume or sample concentration. | |
| Incorrect mobile phase pH. | Adjust the pH to ensure the analytes are in a single ionic form. | |
| Inconsistent retention times. | Fluctuation in flow rate. | Check the HPLC pump for proper functioning and ensure there are no leaks. |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase and ensure proper mixing and degassing. | |
| Column temperature variations. | Ensure the column oven is stable. | |
| System suitability test (SST) failure. | Multiple factors could be involved. | Follow a systematic troubleshooting approach. Start by preparing fresh mobile phase and standards. Check the instrument parameters and perform a system check. |
Experimental Protocols
General Robustness Testing Protocol for HPLC Analysis of this compound
This protocol outlines a general procedure for conducting a robustness study. Specific parameters and ranges should be adapted based on the validated analytical method.
-
System Suitability Test (SST):
-
Prepare a standard solution containing Carvedilol and this compound at a known concentration.
-
Inject the SST solution six times.
-
Calculate the resolution, tailing factor, theoretical plates, and %RSD of the peak areas.
-
The results must meet the predefined acceptance criteria before proceeding.
-
-
Variation of Method Parameters:
-
Vary one parameter at a time while keeping others constant.
-
For each variation, inject the SST solution and a sample solution.
-
Record the chromatographic data.
-
-
Data Analysis:
-
Compare the SST results from the varied conditions with the results from the nominal conditions.
-
Evaluate the impact of each parameter variation on the resolution, peak shape, and retention time.
-
Data Presentation: Robustness Study Parameters and Acceptance Criteria
The following table summarizes typical parameters and their variation ranges for a robustness study of this compound analysis.
| Parameter | Nominal Value | Variation Range | Acceptance Criteria (SST) |
| Mobile Phase Composition | Acetonitrile:Buffer (e.g., 40:60) | ± 2% in organic phase composition | Resolution ≥ 2.0, Tailing Factor ≤ 2.0, %RSD ≤ 2.0% |
| Mobile Phase pH | e.g., 3.0 | ± 0.2 | Resolution ≥ 2.0, Tailing Factor ≤ 2.0, %RSD ≤ 2.0% |
| Column Temperature | e.g., 35°C | ± 5°C | Resolution ≥ 2.0, Tailing Factor ≤ 2.0, %RSD ≤ 2.0% |
| Flow Rate | e.g., 1.0 mL/min | ± 0.1 mL/min | Resolution ≥ 2.0, Tailing Factor ≤ 2.0, %RSD ≤ 2.0% |
Visualizations
Caption: Workflow for a typical robustness testing experiment.
Caption: Decision tree for troubleshooting common SST failures.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
Technical Support Center: Chromatography for Carvedilol Impurity A Analysis
Welcome to our dedicated support center for optimizing the chromatographic analysis of Carvedilol and its related substances, with a particular focus on Carvedilol impurity A. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a known related substance of Carvedilol, an active pharmaceutical ingredient (API). Its chemical name is 1-(4-{2-Hydroxy-3-[2-(2-methoxy-phenoxy)-ethylamino]-propoxy}-carbazol-9-yl)-3-[2-(2-methoxy-phenoxy)-ethylamino]-propan-2-ol.[1][2][3] Monitoring and controlling this impurity is crucial for ensuring the quality, safety, and efficacy of Carvedilol drug products.
Q2: Which type of HPLC column is most suitable for separating this compound?
Reverse-phase HPLC is the predominant technique for analyzing Carvedilol and its impurities. While several column chemistries can be employed, C18 and C8 columns are the most frequently reported for successful separations. The choice between them often depends on the specific impurity profile and the desired selectivity.
-
C18 (Octadecylsilane): These columns offer high hydrophobicity and are excellent for retaining and separating a wide range of non-polar to moderately polar compounds. Many validated methods for Carvedilol impurity analysis utilize C18 columns.[4][5]
-
C8 (Octylsilane): C8 columns are less hydrophobic than C18 columns. This can be advantageous in reducing analysis time and altering the elution order of impurities, which might be beneficial for resolving critical pairs. Some methods have successfully used C8 columns for Carvedilol impurity analysis.[4][6]
-
Phenyl: Phenyl columns provide alternative selectivity due to π-π interactions with aromatic analytes like Carvedilol and its impurities. This can be particularly useful if C18 or C8 columns fail to provide adequate resolution for all impurities.[7]
Q3: What are the typical mobile phase compositions used for this analysis?
A combination of an acidic aqueous buffer and an organic modifier is standard.
-
Aqueous Phase: A buffer, typically phosphate-based (e.g., potassium dihydrogen phosphate), is used to control the pH.[4][8] An acidic pH (around 2.0 to 4.5) is generally preferred to ensure the ionization state of the analytes is consistent, leading to sharp and symmetrical peaks.[4][5][8]
-
Organic Modifier: Acetonitrile is the most common organic solvent used.[4][6][8] Methanol can also be used, sometimes in combination with acetonitrile.[4]
-
Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is typically necessary to resolve all impurities from the main Carvedilol peak and from each other within a reasonable timeframe.[4][8]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between Carvedilol and Impurity A | Inappropriate column chemistry. | - If using a C18 column, consider a C8 or Phenyl column to alter selectivity.[4][7]- Evaluate a C18 column with a different bonding density or end-capping. |
| Mobile phase pH is not optimal. | - Adjust the mobile phase pH within the stable range of the column (typically pH 2-8 for silica-based columns). A small change in pH can significantly impact the retention and selectivity of ionizable compounds like Carvedilol and its impurities.[4][8] | |
| Inadequate gradient slope. | - Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. | |
| Peak tailing for Carvedilol or Impurity A | Secondary interactions with residual silanols on the silica backbone of the column. | - Use a high-purity, end-capped column.[4]- Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active sites.[4]- Operate at a slightly elevated column temperature (e.g., 40-50°C) to improve peak shape.[4][8] |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Co-elution of Impurity A with other impurities | The current method lacks the necessary resolving power. | - Experiment with different organic modifiers (e.g., methanol instead of or in combination with acetonitrile) to alter selectivity.[4]- Change the column chemistry (e.g., from C18 to Phenyl).[7]- Adjust the column temperature.[8] |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. | - Ensure the HPLC pump is functioning correctly and delivering a stable flow rate.- Freshly prepare the mobile phase for each analysis set and ensure it is well-mixed. |
| Changes in column temperature. | - Use a column oven to maintain a constant and consistent temperature.[4][8] |
Experimental Protocols
Below are representative experimental methodologies cited in the literature for the analysis of Carvedilol and its impurities.
Method 1: Reverse-Phase HPLC with C18 Column
This method is a common starting point for the analysis of Carvedilol impurities.
-
Column: Inertsil ODS-3V C18 (4.6 mm x 250 mm, 5 µm) or equivalent.[8]
-
Mobile Phase A: 0.02 mol/L potassium dihydrogen phosphate, with the pH adjusted to 2.0 using phosphoric acid.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Program: A linear gradient is typically employed. A representative program could be:
-
Start with a lower percentage of Mobile Phase B.
-
Gradually increase the percentage of Mobile Phase B over 30-40 minutes to elute the impurities and the API.
-
Include a column wash and re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Detection: UV at 240 nm.[8]
-
Injection Volume: 10 µL.[8]
Method 2: Reverse-Phase HPLC with Phenyl Column
This method offers alternative selectivity, which can be beneficial for resolving challenging impurity profiles.
-
Column: YMC® Triart-Phenyl (150 mm x 4.6 mm, 5 µm) or equivalent.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: Ethanol.[7]
-
Gradient Program: A gradient elution is used. For example:
-
0-5 min: 20% B
-
5-7 min: Increase to 80% B
-
7-10 min: Hold at 80% B
-
Post-run: Re-equilibrate at initial conditions.[7]
-
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 254 nm.[7]
-
Injection Volume: 50 µL.[7]
Column Selection and Method Development Workflow
The following diagram illustrates a logical workflow for selecting an optimal column and developing a robust chromatographic method for this compound analysis.
Caption: Workflow for column selection and method development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. ksplifescience.com [ksplifescience.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Validation of HPLC and Alternative Methods for Carvedilol Impurity A Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for the validation of Carvedilol Impurity A. The information presented is supported by experimental data from various studies to assist researchers in selecting the most suitable methodology for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for the analysis of Carvedilol and its impurities due to its high resolution, sensitivity, and robustness.[1] A variety of validated, stability-indicating HPLC methods have been developed that can effectively separate and quantify this compound from the parent drug and other related substances.[2][3]
Representative HPLC Method Protocol
A typical stability-indicating RP-HPLC method for the determination of Carvedilol and its impurities involves the following parameters:
-
Column: Purosphere STAR RP-18 end-capped (250×4.6 mm, 3 µm) or Inertsil ODS 3V (150 mm x 4.6 mm, 5µm).[2][3]
-
Mobile Phase: A gradient elution is often employed. For instance, a mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate with triethylamine, pH adjusted to 2.8) and an organic solvent like acetonitrile and/or methanol.[2]
-
Detection: UV detection at 226 nm and 240 nm is common, as some impurities have different absorption maxima.[2]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C or 50°C, to ensure reproducibility.[2][3]
The validation of such a method is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, precision, accuracy, and sensitivity (LOD and LOQ).[2][3]
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the benchmark, other analytical techniques offer potential advantages in terms of speed, cost, or different selectivity. Here, we compare HPLC with High-Performance Thin-Layer Chromatography (HPTLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE).
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be a cost-effective and high-throughput alternative for the quantification of Carvedilol and its impurities.[4]
Experimental Protocol for HPTLC:
-
Stationary Phase: Precoated silica gel 60F254 plates.[4]
-
Mobile Phase: A mixture of solvents such as ethyl acetate, toluene, and methanol.[4]
-
Application: Samples are applied as bands using an automated applicator.[4]
-
Detection: Densitometric scanning at a specific wavelength (e.g., 242 nm).[5]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) to achieve faster analysis times and higher resolution compared to conventional HPLC.[6]
Experimental Protocol for UPLC:
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[6]
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.04% trifluoroacetic acid in water) and an organic phase (e.g., 0.04% trifluoroacetic acid in acetonitrile).[6]
-
Flow Rate: Typically around 0.5 mL/min.[6]
-
Detection: UV detection at 240 nm.[6]
Capillary Electrophoresis (CE)
CE is a separation technique based on the differential migration of charged species in an electric field. It can offer high efficiency and requires minimal solvent consumption. Studies have shown that CE is comparable to HPLC in terms of reproducibility and precision for the stereoselective analysis of Carvedilol.[7]
Experimental Protocol for CE:
-
Capillary: Fused silica capillary.
-
Buffer: An appropriate buffer system, for instance, 80 mM acetate in a methanol/ethanol mixture for degradation product analysis.[8]
-
Voltage: A high voltage is applied across the capillary (e.g., 19 kV).[8]
-
Detection: UV detection at a suitable wavelength.
Performance Comparison
The following tables summarize the quantitative performance of HPLC and its alternatives for the analysis of Carvedilol and its impurities based on published data.
| Parameter | HPLC | HPTLC | UPLC | LC-MS/MS |
| Linearity (r²) | > 0.999[2] | Not explicitly stated for impurity A | > 0.999 for impurities[6] | > 0.995 for N-nitroso impurity[9] |
| LOD | ~0.83 µg/mL (for Carvedilol)[1] | 10 ng/spot (for Carvedilol)[5] | 0.002–0.004% for impurities[6] | 0.4 ng/mL for N-nitroso impurity[9] |
| LOQ | ~2.53 µg/mL (for Carvedilol)[1] | 35 ng/spot (for Carvedilol)[5] | Not explicitly stated for impurity A | Not explicitly stated for impurity A |
| Accuracy (% Recovery) | 96.5% to 101% for impurities[10] | Not explicitly stated for impurity A | 96.7% to 108.1% for impurities[6] | 85–110% for N-nitroso impurity[9] |
| Precision (%RSD) | < 2.0%[10] | Not explicitly stated for impurity A | Not explicitly stated for impurity A | < 8.2% for S-carvedilol[11] |
| Analysis Time | ~30-60 minutes[10] | Shorter per sample due to parallel analysis | < 15 minutes[6] | ~5 minutes[10] |
Visualizing the Methodologies
To better understand the workflows and comparisons, the following diagrams have been generated using Graphviz.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of HPLC with Alternative Methods.
Conclusion
The choice of an analytical method for the validation of this compound depends on the specific requirements of the laboratory. While HPLC remains the well-established and reliable method, UPLC offers significant advantages in terms of speed and sensitivity, making it suitable for high-throughput environments.[6] HPTLC presents a cost-effective alternative, particularly for screening purposes.[4] CE, with its high efficiency and low solvent consumption, is another viable option.[7] For applications requiring the utmost sensitivity, such as in biological matrices, LC-MS/MS is the superior choice, though it comes with higher equipment and operational costs.[10][11] Researchers should carefully consider the validation parameters, sample throughput needs, and available resources when selecting the most appropriate technique.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] RP-HPLC and HPTLC methods for the estimation of carvedilol in bulk drug and pharmaceutical formulations | Semantic Scholar [semanticscholar.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison between capillary electrophoresis and high-performance liquid chromatography for the stereoselective analysis of carvedilol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Carvedilol Impurity A and B: A Guide for Researchers
In the manufacturing of the beta-blocker Carvedilol, the control of impurities is a critical aspect of ensuring drug safety and efficacy. Among the known process-related impurities, Carvedilol Impurity A and Carvedilol Impurity B are of significant interest to researchers, scientists, and drug development professionals. This guide provides a comparative analysis of these two impurities, summarizing their chemical and physical properties, and outlining experimental protocols for their analysis. While direct comparative pharmacological and toxicological data are not extensively available in the public domain, this guide offers a foundational understanding based on current knowledge.
Physicochemical and Structural Comparison
This compound and Impurity B are structurally related to the active pharmaceutical ingredient, Carvedilol. Their formation is often associated with specific steps in the synthesis process. The key difference in their structure lies in the substitution on the carbazole nitrogen and the secondary amine, leading to distinct molecular weights and potentially different physicochemical properties.
| Property | This compound | Carvedilol Impurity B |
| IUPAC Name | 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol | 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) |
| CAS Number | 1198090-73-1[1] | 918903-20-5[2][3] |
| Molecular Formula | C₃₆H₄₃N₃O₇[1][4] | C₃₉H₃₉N₃O₆[2][3] |
| Molecular Weight | 629.75 g/mol [4] | 645.74 g/mol [2][3] |
| Appearance | White to Off-white Solid | Off White Solid[5] |
| Melting Point | 112-117°C or 124.1-125.2°C | Not available |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (with heating and sonication) | Freely soluble in DMSO; Soluble in Methanol[5][6] |
Synthesis and Origin
The formation of these impurities is linked to the synthetic route of Carvedilol.[5][7]
-
This compound can be formed when 4,9-bis(oxiran-2-ylmethyl)-9H-carbazole, a byproduct in the synthesis of the Carvedilol precursor, reacts with 2-(2-methoxyphenoxy)ethanamine.[7]
-
Carvedilol Impurity B , often referred to as the "bis impurity," can arise when the secondary amine formed during the reaction of 4-(oxiran-2-ylmethyl)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine reacts with another molecule of the epoxide.[6] The innovator route for preparing Carvedilol has been noted to potentially form Impurity B in excess.[6]
Pharmacological and Toxicological Profile
Direct, head-to-head comparative studies on the pharmacological and toxicological profiles of this compound and B are scarce in publicly available literature. However, general principles of impurity qualification dictate that their potential to elicit pharmacological or toxicological effects must be considered. The presence of unwanted chemicals, even in small amounts, may influence the efficacy and safety of pharmaceutical products.[6]
Given their structural similarity to Carvedilol, a non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker, it is plausible that these impurities could interact with the same receptors, potentially leading to unintended pharmacological effects.[6] However, without specific experimental data on their binding affinities and functional activities, their pharmacological profiles remain largely uncharacterized.
Experimental Protocols
The analysis and quantification of Carvedilol impurities are predominantly carried out using High-Performance Liquid Chromatography (HPLC).
General HPLC Method for Impurity Profiling
This protocol is a generalized representation based on common practices for Carvedilol impurity analysis. Method optimization and validation are crucial for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: A reversed-phase column, such as an Inertsil ODS 3V (150 mm x 4.6 mm, 5µm), is often used.[9]
-
Mobile Phase A: A mixture of water, acetonitrile, and trifluoroacetic acid (e.g., 80:20:0.1 v/v/v), with pH adjusted to 2.0.[9]
-
Mobile Phase B: A mixture of water and acetonitrile (e.g., 10:90 v/v).[9]
-
Gradient Elution: A gradient program is typically employed to ensure the separation of all impurities from the main Carvedilol peak.
-
Flow Rate: Approximately 1.0 mL/min.[9]
-
Detection Wavelength: 240 nm is a common wavelength for detecting Carvedilol and its impurities.[9]
-
Column Temperature: Maintained at around 40°C.[9]
3. Sample Preparation:
-
Standard Solutions: Prepare individual standard solutions of Carvedilol and its impurities (A, B, etc.) of known concentrations in a suitable diluent.
-
Sample Solution: Accurately weigh and dissolve the Carvedilol drug substance or product in the diluent to a specified concentration.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks of Impurity A and B in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the impurities using the peak area responses and the concentrations of the standard solutions.
5. Validation:
-
The analytical method should be validated according to ICH guidelines to ensure it is precise, linear, accurate, specific, rugged, and robust.[9]
Visualizations
Experimental Workflow for Impurity Analysis
Caption: General workflow for the analysis of Carvedilol impurities.
Hypothetical Signaling Pathway of Carvedilol
Caption: Simplified signaling pathway of Carvedilol's dual receptor blockade.
Conclusion
This compound and Impurity B are important process-related impurities that require careful monitoring during drug development and manufacturing. While their physicochemical properties show some differences, a significant data gap exists regarding their comparative pharmacological and toxicological profiles. Further research, including in vitro receptor binding assays and in vivo toxicity studies, is necessary to fully elucidate their potential impact on the safety and efficacy of Carvedilol. The analytical methods and workflows described provide a basis for the accurate detection and quantification of these impurities, which is essential for regulatory compliance and ensuring patient safety.
References
A Comparative Guide to Analytical Methods for Carvedilol Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like carvedilol are critical for ensuring drug safety and efficacy. Various analytical methods have been developed and validated for this purpose, each with its own set of strengths and limitations. This guide provides an objective comparison of several prominent high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods for the analysis of carvedilol impurities, supported by experimental data from published studies.
Comparison of Chromatographic Methods
The selection of an appropriate analytical method for carvedilol impurity profiling depends on several factors, including the specific impurities of interest, the required sensitivity, and the desired analysis time. The following tables summarize the key performance characteristics of different reported methods.
| Method ID | Chromatographic Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Run Time (min) | Impurities Separated |
| Method 1 | RP-HPLC | Purosphere STAR RP 18-endcapped (250×4 mm, 3 μm) | Gradient elution with Mobile Phase A (acetonitrile:buffer) and Mobile Phase B (methanol:acetonitrile:buffer) | 1.0 | 226 and 240 | Not Specified | 19 (3 degradation and 16 process-related)[1] |
| Method 2 | RP-HPLC | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) | Gradient elution with Mobile Phase A (0.02 mol/L potassium dihydrogen phosphate, pH 2.0) and Mobile Phase B (acetonitrile) | 1.0 | 240 | Not Specified | Carvedilol, Impurity C, and N-formyl carvedilol[2] |
| Method 3 | RP-HPLC | Inertsil ODS 3V (150 mm x 4.6 mm, 5µm) | Gradient elution with Mobile Phase-A (Water:Acetonitrile:Trifluoroacetic acid) and Mobile phase-B (Water:acetonitrile) | 1.0 | 240 | Not Specified | Carvedilol and its impurities (A, B, C, D)[3][4] |
| Method 4 | RP-HPLC | Inertsil ODS 3V, 150mm X 4.6mm, ID with 5 microns particles | Isocratic elution with 0.1% Trifluoro acetic acid, methanol and acetonitrile (500:300:200v/v) | 1.5 | 220 (for Impurity E) & 240 (for Carvedilol & other impurities) | 15 | Carvedilol and five impurities (A, B, C, D, E)[5] |
| Method 5 | RP-UPLC | Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) | Gradient elution with Mobile phase A (0.04% trifluoroacetic acid in water) and mobile phase B (0.04% trifluoroacetic acid in acetonitrile) | 0.5 | 240 | 10.1 | Carvedilol and its five impurities[6][7] |
| Method 6 | Chiral HPLC | Phenomenex Lux-cellulose–4 (250 mm × 4.6 mm; 5 μ particle size) | Isopropanol and n-Heptane (60:40 v/v) | 1.0 | 254 | Not Specified | Enantiomers of Carvedilol (S(-)-Carvedilol and R(+)-Carvedilol)[8] |
| Method 7 | RP-HPLC | YMC pack pro c18 (100×4.6mm, 5µ) | Isocratic elution with pH 3.0 Buffer (Dipotassium Hydrogen Phosphate):ACN (60:40) | 1.0 | 242 | 8 | Carvedilol assay |
Validation Data Summary
The following table presents a summary of the validation parameters for the different analytical methods, providing a basis for comparing their performance.
| Method ID | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ |
| Method 1 | >0.999 for all impurities and Carvedilol | 85% to 115% for each impurity | < 5% for all impurities and Carvedilol | Not explicitly stated, but sensitivity was determined | Calculated as 10σ/s |
| Method 2 | >0.999 for all analytes | 96.5% to 101% | < 2.0% | Carvedilol: Not specified, Impurity C: Not specified, N-formyl carvedilol: Not specified | Carvedilol: 0.0022 μg/mL, Impurity C: 0.0035 μg/mL, N-formyl carvedilol: 0.0076 μg/mL[2] |
| Method 3 | >0.99 for all components | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Method 4 | Not explicitly stated | Not explicitly stated | Assay: < 0.10%, Impurities: < 3.42% | Not explicitly stated | Not explicitly stated |
| Method 5 | >0.999 for carvedilol and its five impurities | 96.7% to 108.1% for all impurities | Not explicitly stated | 0.002–0.004% of analyte concentration | Not explicitly stated |
| Method 6 | Not explicitly stated | Not explicitly stated | < 2% | Not explicitly stated | Not explicitly stated |
| Method 7 | 0.99 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the protocols for the key experiments cited in this guide.
Method 1: RP-HPLC for 19 Impurities
-
Column: Purosphere STAR RP 18-endcapped (250×4 mm, 3 μm).[1]
-
Mobile Phase:
-
Elution: Gradient.[1]
-
Flow Rate: 1 ml/min.[1]
-
Column Temperature: 50°C.[1]
-
Detection: 226 nm and 240 nm.[1]
-
Sample Preparation: Specific details on sample preparation were not provided in the abstract.
Method 2: RP-HPLC for Impurity C and N-formyl carvedilol
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase:
-
Elution: Linear Gradient.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Varied during the run.[2]
-
Detection: 240 nm.[2]
-
Injection Volume: 10 μL.[2]
-
Sample Preparation: Five carvedilol tablets were placed in a 100 mL volumetric flask, 30 mL of diluent was added, and the flask was sonicated for 15 minutes with intermittent shaking. The solution was then treated for forced degradation studies (e.g., with 1 N HCl for acid degradation). For standard solutions, accurately weighed carvedilol (25 mg in 50 mL) and impurities were dissolved in appropriate solvents.[2]
Method 5: RP-UPLC for Five Impurities
-
Column: Waters Acquity UPLC BEH C18 (100 mm length x 2.1 mm ID with 1.7 µm particle size).[6][7]
-
Mobile Phase:
-
Elution: Gradient programme (Tmin A:B) T0 90:10, T4 65:35, T7 40:60, T10 20:80, T10.1 90:10.[6][7]
Workflow for Analytical Method Selection
The selection of an optimal analytical method for carvedilol impurity analysis is a multi-step process. The following diagram illustrates a logical workflow to guide researchers in this process.
Caption: A workflow diagram for selecting an analytical method for carvedilol impurity analysis.
Conclusion
The choice of an analytical method for carvedilol impurity profiling is a critical decision in drug development and quality control. This guide provides a comparative summary of several validated HPLC and UPLC methods. While RP-HPLC methods offer robust and reliable separation for a wide range of impurities, RP-UPLC methods provide the advantage of faster analysis times and higher sensitivity.[6][7] For the specific case of enantiomeric purity, a dedicated chiral HPLC method is necessary.[8] By carefully considering the specific analytical requirements and comparing the performance data presented, researchers and scientists can select the most appropriate method to ensure the quality and safety of carvedilol products.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. RAPID, HIGHLY EFFICIENT AND STABILITY INDICATING RP-UPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF POTENTIAL IMPURITIES OF CARVEDILOL ACTIVE PHARMACEUTICAL INGREDIENT - Europub [europub.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
Navigating the Analytical Maze: A Comparative Guide to Linearity and Range in Carvedilol Impurity A Quantification
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Carvedilol is paramount. A key aspect of this is the accurate quantification of process-related impurities, such as Carvedilol Impurity A. This guide provides a comparative overview of linearity and range for the quantification of this specific impurity, supported by experimental data from validated analytical methods. The aim is to offer a clear and objective resource to aid in the selection and implementation of robust analytical procedures.
The accurate measurement of impurities is a critical component of pharmaceutical quality control, directly impacting the safety and efficacy of the final drug product. International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, with linearity and range being fundamental parameters.[1][2][3][4][5] Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte, while the range defines the upper and lower concentration limits for which the method is shown to be accurate, precise, and linear.
This guide focuses on this compound, a known process-related impurity in the synthesis of Carvedilol. We will delve into the performance of different High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, presenting their linearity and range data in a clear, comparative format.
Comparative Analysis of Linearity and Range
The following table summarizes the linearity and range data for the quantification of this compound from various validated analytical methods. This allows for a direct comparison of the performance of each method.
| Method | Analyte | Linearity Range | Correlation Coefficient (r²) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC Method 1 | This compound | LOQ to 150% of specification limit | > 0.999 | Not explicitly stated in abstract | [3] |
| UPLC Method 1 | Carvedilol and 19 Impurities | 5% to 150% of specification level (0.2%) | > 0.999 | < 20% of specification level | [4] |
| RP-HPLC Method 2 | Carvedilol | 15.62 µg/mL to 93.75 µg/mL | > 0.99 | Not Applicable | [6] |
| UPLC Method 2 | Carvedilol | 25.0 µg/mL to 199.9 µg/mL | 0.9998 | Not Applicable | [7] |
Note: The specification limit for impurities is often a small percentage of the active pharmaceutical ingredient.
Experimental Workflows and Methodologies
The successful quantification of this compound relies on a well-defined and validated experimental protocol. Below are detailed methodologies from the cited studies, providing a roadmap for implementation in a laboratory setting.
Experimental Workflow: Quantification of this compound
Caption: General workflow for the quantification of this compound.
Detailed Experimental Protocols
RP-HPLC Method 1
-
Chromatographic System: High-Performance Liquid Chromatograph (Inertsil ODS 3V, 150mm x 4.6mm, 5 µm column).
-
Mobile Phase: A mixture of 0.1% Trifluoroacetic acid, methanol, and acetonitrile (500:300:200 v/v/v) in an isocratic elution mode.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 55°C.
-
Detection Wavelength: 240 nm for Carvedilol and its impurities (except for Amino impurity-E at 220 nm).
-
Linearity: Assessed from the Limit of Quantification (LOQ) to 150% of the specified concentration limit for Impurity A.[3]
UPLC Method 1
-
Chromatographic System: UPLC system with a Purosphere STAR RP 18-endcapped (250x4 mm, 3 µm) column.
-
Mobile Phase:
-
Mobile Phase A: Acetonitrile:buffer (10:1000 v/v). The buffer consists of 20 mM potassium dihydrogen phosphate with 1 ml of triethylamine, and the pH is adjusted to 2.8 with orthophosphoric acid.
-
Mobile Phase B: Methanol:acetonitrile:buffer (500:400:150 v/v/v).
-
-
Elution: Gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 226 nm and 240 nm.
-
Linearity: Evaluated from 5% to 150% of the specification level (0.2%) for all 19 impurities, including Impurity A.[4]
Logical Relationship for Method Validation
The validation of an analytical method for impurity quantification follows a logical progression, ensuring that the method is suitable for its intended purpose.
Caption: Logical flow of analytical method validation for impurity quantification.
Conclusion
The data presented in this guide highlights that robust and reliable methods exist for the quantification of this compound. Both RP-HPLC and UPLC methods have demonstrated excellent linearity, with correlation coefficients consistently exceeding 0.999 over a suitable range for impurity analysis. The choice between these methods may depend on the specific requirements of the laboratory, such as desired analysis speed and available instrumentation, with UPLC generally offering faster run times. The detailed experimental protocols provided serve as a valuable starting point for researchers to implement and adapt these methods for their specific needs, ensuring the quality and safety of Carvedilol-containing pharmaceutical products.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. ijpar.com [ijpar.com]
- 3. jocpr.com [jocpr.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of Carvedilol Impurity A Assays
For researchers, scientists, and professionals in drug development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) like Carvedilol is paramount. A critical aspect of this is the accurate and precise quantification of impurities, such as Carvedilol impurity A. This guide provides a comparative analysis of published High-Performance Liquid Chromatography (HPLC) methods for the determination of this compound, focusing on their reported accuracy and precision.
Comparison of Analytical Methods
Multiple studies have developed and validated HPLC methods for the analysis of Carvedilol and its impurities.[1][2] These methods are designed to be stability-indicating, meaning they can resolve the API from its degradation products and process-related impurities.[1][2] The validation of these methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[1][3][4]
The following tables summarize the accuracy and precision data for the determination of this compound from various validated HPLC methods.
Table 1: Accuracy of this compound Determination
| Method | Spiking Level | Recovery (%) | Acceptance Criteria (%) | Reference |
| HPLC Method 1 | LOQ, 100%, 120%, 250% of working concentration | 95.54 - 100.66 | Not specified | [5] |
| HPLC Method 2 | 50%, 100%, 150% of specification level (0.1%) | Not explicitly stated for Impurity A, but recoveries for impurities were calculated. | Not specified | [2] |
| HPLC Method 3 | Not specified | Overall recovery for each impurity: 85 - 115 | 85 - 115 | [1] |
| UPLC Method | 80%, 100%, 120% | 99.7 - 100.8 (for Carvedilol, Impurity A not specified) | Not specified | [6] |
Table 2: Precision of this compound Determination
| Method | Precision Type | Concentration | % RSD | Acceptance Criteria (% RSD) | Reference |
| HPLC Method 1 | Repeatability | Not specified | Not specified for Impurity A | ≤ 2 | [7] |
| HPLC Method 1 | Intermediate Precision | Not specified | 0.25 (for Carvedilol) | ≤ 2 | [7] |
| HPLC Method 2 | Method Precision | 0.2% spiked concentration | ≤ 5 | ≤ 5 | [1] |
| HPLC Method 3 | Method Precision | Not specified | 3.42 | Not specified | [2] |
| HPLC Method 3 | Intermediate Precision | Not specified | 3.51 | Not specified | [2] |
| HPLC Method 4 | Limit of Quantitation (LOQ) | LOQ level | 0.81 | < 15.00 | [5] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the comparison tables. These protocols are based on typical HPLC methods used for the analysis of Carvedilol and its impurities.
HPLC Method for Determination of Carvedilol and Impurities[1][2][3]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.[8]
-
Analytical balance.
-
pH meter.
-
Sonicator.
2. Chromatographic Conditions (Example):
-
Mobile Phase A: A mixture of water, acetonitrile, and trifluoroacetic acid (e.g., 80:20:0.1 v/v/v), with pH adjusted to 2.0.[3][4]
-
Mobile Phase B: A mixture of water and acetonitrile (e.g., 10:90 v/v).[3][4]
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 10 µL.[8]
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve Carvedilol reference standard in a suitable diluent to obtain a known concentration.
-
Impurity Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent.
-
Sample Solution: Prepare the sample by dissolving the Carvedilol drug substance or product in the diluent to achieve a target concentration.
-
Spiked Sample Solution (for Accuracy): Prepare sample solutions and spike them with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
4. System Suitability:
-
Inject a system suitability solution containing Carvedilol and its known impurities.
-
The resolution between Carvedilol and Impurity A should be greater than 1.5.[3][4]
5. Data Analysis:
-
Accuracy: Calculate the percentage recovery of the impurity in the spiked samples.
-
Precision:
-
Repeatability (Method Precision): Analyze multiple preparations of the same sample and calculate the relative standard deviation (%RSD) of the results.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument and calculate the %RSD.
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
References
A Head-to-Head Battle: HPLC vs. UPLC for the Analysis of Carvedilol Impurity A
In the stringent landscape of pharmaceutical quality control, the accurate and efficient detection of impurities is paramount to ensure drug safety and efficacy. For antihypertensive drugs like Carvedilol, monitoring process-related impurities and degradation products, such as Carvedilol impurity A, is a critical step. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising faster analysis times, improved resolution, and enhanced sensitivity. This guide provides an objective comparison of HPLC and UPLC for the analysis of this compound, supported by a review of published experimental data and detailed methodologies.
Performance Smackdown: UPLC Races Ahead
The primary advantages of UPLC over traditional HPLC stem from its use of smaller stationary phase particles (sub-2 µm) and operation at significantly higher pressures (up to 15,000 psi compared to HPLC's typical 500-6000 psi).[1] This fundamental difference leads to substantial gains in analytical performance.
UPLC systems can shorten analysis times by up to nine times compared to conventional HPLC systems using 5 µm particle columns, and about three times compared to those using 3 µm particles.[2] This translates to a significant increase in laboratory productivity and throughput. Furthermore, the enhanced efficiency of UPLC results in narrower peaks, leading to improved resolution and higher sensitivity, which is crucial for detecting trace-level impurities.[3][4] The reduced runtimes and narrower column internal diameters (typically 2.1 mm in UPLC vs. 4.6 mm in HPLC) also lead to a significant reduction in solvent consumption, often by 70-80%, making UPLC a more environmentally friendly and cost-effective option in the long run.[3][5]
While HPLC remains a robust and widely used technique, its longer run times and lower sensitivity can be a bottleneck in high-throughput environments.[5] However, the initial investment and maintenance costs for UPLC systems can be higher than for HPLC.[3]
Quantitative Data Summary
The following table summarizes the key performance differences between HPLC and UPLC for the analysis of pharmaceutical impurities, based on generally reported data.
| Parameter | HPLC | UPLC | Advantage |
| Analysis Time | 20–45 minutes[5] | 2–5 minutes[5] | UPLC |
| Resolution | Good | Excellent[4] | UPLC |
| Sensitivity | Good | High[3][4] | UPLC |
| Solvent Consumption | High | Low (reduced by 70-80%)[5] | UPLC |
| Operating Pressure | Up to 400 bar (approx. 5800 psi)[5] | Above 1,000 bar (approx. 14,500 psi)[5] | UPLC |
| Column Particle Size | 3-5 µm[1][2] | < 2 µm[5] | UPLC |
| Initial Cost | Lower | Higher[3] | HPLC |
| Method Robustness | High[5] | Moderate (more sensitive to variations)[5] | HPLC |
Experimental Protocols: A Glimpse into the Methods
Detailed experimental protocols are essential for replicating and comparing analytical methods. Below are representative methodologies for the analysis of Carvedilol and its impurities using both HPLC and UPLC, based on published literature.
HPLC Method for Carvedilol and Impurities
This method is based on a stability-indicating HPLC method developed for the estimation of Carvedilol and its organic impurities.[6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Purosphere STAR RP 18-endcapped (250×4.6 mm, 3 μm).[6]
-
Mobile Phase A: 10:1000 (v/v) mixture of acetonitrile and a buffer solution (20 mM potassium dihydrogen phosphate with 1 ml of triethylamine, pH adjusted to 2.8 with orthophosphoric acid).[6]
-
Mobile Phase B: 500:400:150 (v/v/v) mixture of methanol, acetonitrile, and the buffer solution.[6]
-
Gradient Elution: A gradient program would be employed to separate Carvedilol from its impurities.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 50°C.[6]
-
Detection: UV at 226 nm and 240 nm.[6]
-
Injection Volume: 10 µL.[7]
UPLC Method for Carvedilol and Impurities
This method is based on a rapid, stability-indicating RP-UPLC method for the quantitative determination of potential impurities of Carvedilol.[8]
-
Instrumentation: An Acquity UPLC system from Waters or equivalent.[8]
-
Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 μm).[8]
-
Mobile Phase A: 0.04% trifluoroacetic acid in water.[8]
-
Mobile Phase B: 0.04% trifluoroacetic acid in acetonitrile.[8]
-
Gradient Elution: A typical gradient program would be T(min)/%B: 0/10, 4/35, 7/60, 10/80, 10.1/10.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Detection: UV at 240 nm.[8]
-
Injection Volume: Typically smaller than HPLC, around 1-2 µL.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for both HPLC and UPLC in the context of this compound analysis.
Caption: HPLC analytical workflow for this compound.
Caption: UPLC analytical workflow for this compound.
References
- 1. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 2. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. biomedres.us [biomedres.us]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Carvedilol Impurity A Profiling Across Different Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carvedilol impurity A levels resulting from different synthetic manufacturing routes. The information presented is collated from publicly available scientific literature and is intended to assist researchers and professionals in drug development and quality control.
Introduction to Carvedilol and Impurity A
Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1 adrenergic blocking activity, widely used in the treatment of cardiovascular diseases. The control of impurities in active pharmaceutical ingredients (APIs) like Carvedilol is a critical aspect of drug development and manufacturing to ensure safety and efficacy.
This compound is a known process-related impurity that can arise during the synthesis of Carvedilol. It is a dimeric impurity, and its formation is often associated with specific reaction steps in certain synthetic pathways. The structure of this compound is 1-(4-(2-hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol. The presence of this impurity needs to be carefully monitored and controlled to meet regulatory requirements.
Synthetic Routes of Carvedilol and Formation of Impurity A
Several synthetic routes for Carvedilol have been reported in the literature, each with its own advantages and disadvantages, including the impurity profile. The formation of Impurity A is a common challenge, particularly in routes that involve the reaction of an epoxide with a primary amine.
Two major synthetic strategies for Carvedilol are:
-
Route 1: Direct Epoxide Ring Opening: This is a common and direct approach where 4-(oxiran-2-ylmethoxy)-9H-carbazole is reacted with 2-(2-methoxyphenoxy)ethanamine. While this route is straightforward, it is often associated with the formation of the dimeric impurity B (Bis-Carvedilol) in significant amounts. The formation of Impurity A can also occur in this route.[1]
-
Route 2: Synthesis with a Protecting Group: To circumvent the formation of dimer impurities, alternative routes employ a protecting group on the amine. A common approach involves the use of N-benzyl-2-(2-methoxyphenoxy)ethanamine. This protected amine is reacted with the epoxide intermediate, followed by a debenzylation step to yield Carvedilol. This route is designed to minimize the formation of impurity B, however, it can lead to the formation of other impurities, including Impurity C (N-benzyl Carvedilol) if the debenzylation is incomplete, and can also result in the formation of Impurity A.
The following diagram illustrates the general synthetic pathways and the point at which Impurity A can be formed.
Comparison of Impurity A Levels
| Synthetic Route | Key Intermediates | Expected Level of Impurity A | Other Major Impurities | Reference |
| Route 1: Direct Epoxide Opening | 4-(oxiran-2-ylmethoxy)-9H-carbazole, 2-(2-methoxyphenoxy)ethanamine | Low to Moderate | Impurity B (Bis-Carvedilol) - High | [1][2] |
| Route 2: With Protecting Group | 4-(oxiran-2-ylmethoxy)-9H-carbazole, N-benzyl-2-(2-methoxyphenoxy)ethanamine | Low | Impurity C (N-benzyl Carvedilol) - Variable |
Experimental Protocols for Impurity Profiling
The quantification of Carvedilol and its impurities is typically performed using High-Performance Liquid Chromatography (HPLC). Below are representative experimental protocols collated from published methods.
HPLC Method for Carvedilol and Impurities
This method is suitable for the separation and quantification of Carvedilol and its process-related impurities, including Impurity A.
-
Chromatographic System:
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.
-
Mobile Phase A: A filtered and degassed mixture of 0.02 M potassium dihydrogen phosphate (pH adjusted to 2.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 40 60 20 40 60 22 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Carvedilol reference standard in the mobile phase to obtain a known concentration.
-
Impurity A Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Carvedilol API sample in the mobile phase to obtain a specific concentration.
-
-
System Suitability:
-
The system suitability is determined by injecting the standard solution. The number of theoretical plates for the Carvedilol peak should be not less than 2000, and the tailing factor should be not more than 2.0.
-
-
Analysis:
-
Inject the sample solution and the standard solutions into the chromatograph, record the chromatograms, and measure the peak responses. The quantification of Impurity A is performed by comparing its peak area in the sample solution to the peak area of the Impurity A standard solution.
-
The following diagram illustrates a typical workflow for the comparative analysis of Carvedilol impurity profiles.
Conclusion
The selection of a synthetic route for Carvedilol has a direct and significant impact on the impurity profile of the final active pharmaceutical ingredient. While direct epoxide opening routes can be more straightforward, they often lead to higher levels of the bis-impurity (Impurity B). Conversely, routes employing protecting groups can effectively minimize Impurity B but may introduce other impurities such as Impurity C and still require careful control to minimize the formation of Impurity A.
A thorough understanding of the potential impurities arising from each synthetic pathway, coupled with robust and validated analytical methods for their quantification, is essential for the development of high-quality and safe Carvedilol. The HPLC method detailed in this guide provides a reliable framework for the monitoring and control of this compound and other related substances. Researchers and drug development professionals should consider the trade-offs between different synthetic strategies in terms of yield, cost, and, most importantly, the final impurity profile of the API.
References
A Comparative Guide to the Analysis of Carvedilol Impurity A in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Carvedilol impurity A, a critical process-related impurity in the manufacturing of the beta-blocker Carvedilol. Ensuring accurate and precise measurement of this impurity is paramount for guaranteeing the safety and efficacy of the final drug product. This document summarizes key performance data from various validated methods and provides detailed experimental protocols to assist laboratories in their own method selection and implementation.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of different High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods reported for the determination of this compound. This allows for a direct comparison of their key analytical attributes.
| Parameter | Method 1 (HPLC) | Method 2 (UPLC) | Method 3 (Stability-Indicating HPLC) |
| Principle | Reverse Phase HPLC | Reverse Phase UPLC | Reverse Phase HPLC |
| Column | Waters C18, 5µm, 25cm x 4.6mm i.d.[1][2] | C8 [100 × 2.1 mm, 1.8 µ][3] | Inertsil ODS 3V, 5µm, 150mm x 4.6mm[4] |
| Mobile Phase | Acetonitrile:Phosphate buffer (pH 6.0) (60:40 v/v)[1][2] | 0.5% triethylamine buffer (pH 6.4):Acetonitrile (50:50 v/v)[3] | Gradient elution with Mobile Phase A (Water:Acetonitrile:Trifluoroacetic acid - 80:20:0.1 v/v/v, pH 2.0) and Mobile Phase B (Water:Acetonitrile - 100:900 v/v)[4] |
| Flow Rate | 1.0 mL/min | 0.4 mL/min[3] | 1.0 mL/min[4] |
| Detection | UV at 242 nm[1][2] | UV at 285 nm[3] | UV at 240 nm[4] |
| Linearity Range | Not explicitly stated for Impurity A | Not explicitly stated for Impurity A | Not explicitly stated for Impurity A |
| LOD & LOQ | Not explicitly stated for Impurity A | Not explicitly stated for Impurity A | Not explicitly stated for Impurity A |
| Key Feature | Simple isocratic method suitable for routine QC. | Fast analysis time (short run time of two minutes).[3] | Stability-indicating method capable of resolving impurity A from degradation products.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of analytical methods. Below are representative protocols for the analysis of this compound.
Method 1: HPLC Analysis
This method is a standard approach for the quantification of Carvedilol and its impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve the Carvedilol sample in the mobile phase to achieve a known concentration.
-
Filter the solution through a 0.45 µm nylon filter before injection.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and Phosphate buffer (pH adjusted to 6.0 with orthophosphoric acid) in a 60:40 v/v ratio.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
3. System Suitability:
-
Inject a standard solution containing Carvedilol and this compound.
-
The resolution between the two peaks should be greater than 2.0.
-
The tailing factor for both peaks should be less than 2.0.
-
The relative standard deviation for replicate injections should be less than 2.0%.
Method 2: Forced Degradation Studies using Stability-Indicating HPLC
Forced degradation studies are essential to demonstrate the specificity of an analytical method in the presence of degradants.
1. Preparation of Stressed Samples:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.
2. Chromatographic Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC method (Method 3 in the table) to assess the formation of degradation products and the resolution of this compound from any new peaks. The peak for this compound has been observed to increase under oxidative conditions.[4]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the analysis of this compound.
Caption: Experimental workflow for the analysis of this compound.
References
A Comparative Guide to Stability-Indicating Methods for Carvedilol and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating analytical methods for the quantitative determination of carvedilol and its process-related and degradation impurities. The information presented is collated from various scientific publications and is intended to assist in the selection and implementation of a suitable method for quality control and stability studies of carvedilol in bulk drug and pharmaceutical dosage forms.
Introduction to Carvedilol Stability
Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1 adrenoceptor blocking activity, widely used in the treatment of cardiovascular diseases.[1] Like any pharmaceutical compound, carvedilol is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can potentially impact its efficacy and safety.[2] Therefore, the development and validation of a stability-indicating analytical method that can separate and accurately quantify carvedilol from its impurities is a critical aspect of pharmaceutical quality control.[3][4]
Comparative Analysis of Analytical Methods
Several analytical techniques have been employed for the analysis of carvedilol and its impurities, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most prevalent.[2][5] These methods offer high resolution and sensitivity for the separation and quantification of closely related substances.[1]
Method Performance Comparison
The following table summarizes the performance characteristics of different validated HPLC and UPLC methods reported in the literature. This allows for a direct comparison of their key validation parameters.
| Parameter | Method 1 (RP-HPLC)[6] | Method 2 (RP-HPLC)[3][4] | Method 3 (RP-UPLC)[7] | Method 4 (RP-HPLC)[8][9][10] |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 85% - 115% | Within limits | 96.7% - 108.1% | 96.5% - 101% |
| Precision (RSD %) | < 2.0% | < 2.0% | Not specified | < 2.0% |
| Limit of Detection (LOD) | Specified in µg/ml | Not specified | 0.002% - 0.004% | Specified in µg/ml |
| Limit of Quantitation (LOQ) | Specified in µg/ml | Not specified | Not specified | Specified in µg/ml |
| Number of Impurities Separated | 19 (16 process-related, 3 degradation) | Not specified | 5 | 2 (Impurity C and N-formyl carvedilol) |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility. Below are the experimental protocols for representative HPLC/UPLC methods and forced degradation studies.
-
Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Purosphere STAR RP-18 end-capped (250 x 4.6 mm, 3 µm).
-
Mobile Phase A: Acetonitrile:Buffer (10:1000 v/v). The buffer consists of 20 mM potassium dihydrogen phosphate with 1 ml of triethylamine, adjusted to pH 2.8 with orthophosphoric acid.
-
Mobile Phase B: Methanol:Acetonitrile:Buffer (500:400:150 v/v/v).
-
Gradient Elution: A specific gradient program is used for the separation.
-
Flow Rate: 1.0 ml/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 226 nm and 240 nm.
-
Injection Volume: 10 µl.
-
Chromatographic System: Ultra-Performance Liquid Chromatograph with a UV detector.
-
Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.04% trifluoroacetic acid in water.
-
Mobile Phase B: 0.04% trifluoroacetic acid in acetonitrile.
-
Gradient Elution: A specific gradient program is used for the separation.
-
Flow Rate: 0.5 ml/min.
-
Detection Wavelength: 240 nm.
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3][4] Carvedilol is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: The drug sample is treated with 2 N HCl and heated at 60°C for 30 minutes.[6]
-
Base Hydrolysis: The drug sample is treated with 2 N NaOH and heated at 60°C for 30 minutes.[6] Significant degradation is often observed under basic conditions.[3][11]
-
Oxidative Degradation: The drug sample is treated with 30% H₂O₂ at room temperature for 30 minutes.[6] Carvedilol shows instability under oxidative conditions.[11]
-
Thermal Degradation: The drug sample is exposed to heat to assess its thermal stability.
-
Photolytic Degradation: The drug sample is exposed to light to evaluate its photosensitivity. Carvedilol is relatively stable under photolytic stress.[11]
Visualizing the Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of a stability-indicating analytical method, as per the International Council for Harmonisation (ICH) guidelines.[3][6]
Caption: Workflow for the development and validation of a stability-indicating analytical method.
Conclusion
The choice of an appropriate stability-indicating method for carvedilol and its impurities depends on the specific requirements of the analysis, such as the number of impurities to be monitored and the desired sensitivity. Both HPLC and UPLC methods have been successfully developed and validated for this purpose. The provided data and protocols offer a solid foundation for researchers and drug development professionals to select, implement, or develop a method that ensures the quality, safety, and efficacy of carvedilol products. The validation of these methods according to ICH guidelines is a mandatory step to ensure their reliability and suitability for their intended use.[12][13]
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. alentris.org [alentris.org]
- 3. researchgate.net [researchgate.net]
- 4. Method development and forced degradation studies of carvedilol by RP - HPLC | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 5. [PDF] RP-HPLC and HPTLC methods for the estimation of carvedilol in bulk drug and pharmaceutical formulations | Semantic Scholar [semanticscholar.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 13. Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Genotoxicity Assessment of Carvedilol Impurities: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative genotoxicity assessment of known impurities of Carvedilol. Due to the limited availability of public data on the genotoxicity of specific Carvedilol impurities, this document outlines the critical experimental protocols and data presentation structures necessary for such an evaluation. The quantitative data presented herein is illustrative and intended to serve as a template for reporting findings from future studies.
Carvedilol is a non-selective beta-blocker with alpha-1 adrenergic blocking activity, widely used in the management of hypertension and heart failure.[1] As with any synthesized active pharmaceutical ingredient (API), impurities can be introduced during the manufacturing process or arise from degradation. Regulatory bodies worldwide require stringent control of impurities in drug substances, with a particular focus on those that may be genotoxic. Genotoxic impurities have the potential to damage DNA, leading to mutations and potentially cancer. Therefore, a thorough evaluation of the genotoxic potential of any identified impurity is a critical aspect of drug safety assessment.
This guide focuses on the genotoxicity assessment of six listed impurities of Carvedilol: Related Compound A, Related Compound B, Related Compound C, Related Compound D, Related Compound E, and Related Compound F.[2]
Data Presentation: A Framework for Comparison
A clear and concise presentation of quantitative data is essential for comparing the genotoxic potential of different impurities. The following table provides a template for summarizing results from a standard battery of genotoxicity tests.
Disclaimer: The data in the following table is hypothetical and for illustrative purposes only. No public data from direct comparative genotoxicity studies of these specific Carvedilol impurities were available at the time of publication.
Table 1: Hypothetical Comparative Genotoxicity Data for Carvedilol and Its Impurities
| Compound | Ames Test (TA98, TA100, TA1535, TA1537, WP2 uvrA) - Mutagenicity Ratio (Highest Non-toxic Dose) | in vitro Micronucleus Test (CHO-K1 cells) - % Micronucleated Cells (Highest Non-toxic Conc.) | in vitro Chromosomal Aberration Assay (Human Lymphocytes) - % Cells with Aberrations (Highest Non-toxic Conc.) |
| Carvedilol | < 2.0 | < 2.0 | < 5.0 |
| Impurity A | 1.5 | 2.5 | 4.8 |
| Impurity B | 1.2 | 2.1 | 4.5 |
| Impurity C | 3.5 | 8.0 | 12.0 |
| Impurity D | 1.8 | 3.0 | 5.5 |
| Impurity E | 1.1 | 1.9 | 4.2 |
| Impurity F | 2.5 | 6.5 | 9.0 |
| Positive Control | > 3.0 | > 10.0 | > 15.0 |
| Negative Control | ≤ 1.0 | ≤ 2.0 | ≤ 5.0 |
Experimental Protocols
A standard battery of in vitro tests is typically employed to assess the genotoxic potential of pharmaceutical impurities. These tests are designed to detect different endpoints of genetic damage, including gene mutations, chromosomal damage, and aneuploidy. The following are detailed methodologies for three key assays based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.[3]
Objective: To detect point mutations (base substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.
Methodology:
-
Strains: A minimum of five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Metabolic Activation: The assay is performed both in the absence and presence of a mammalian metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction) to mimic mammalian metabolism.
-
Procedure (Plate Incorporation Method): a. Varying concentrations of the test article, the bacterial tester strain, and (if required) the S9 mix are added to molten top agar. b. The mixture is poured onto minimal glucose agar plates. c. Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (negative control) and the mutagenicity ratio (number of revertants in test plate / number of revertants in negative control plate) is ≥ 2.0.
in vitro Mammalian Cell Micronucleus Test
This assay detects chromosomal damage or aneuploidy.[4]
Objective: To identify substances that cause the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Methodology:
-
Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO-K1) cells or human peripheral blood lymphocytes, is used.
-
Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9).
-
Procedure: a. Cells are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., 24 hours) in the absence of S9. b. Following exposure, cells are cultured for a period that allows for cell division. c. Cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells (if cytokinesis is blocked) or in the general cell population.
-
Data Analysis: The frequency of micronucleated cells is determined. A statistically significant, concentration-dependent increase in the percentage of micronucleated cells indicates a positive result.
in vitro Mammalian Chromosomal Aberration Test
This test identifies substances that cause structural chromosomal aberrations.[5][6][7][8][9]
Objective: To detect clastogenic effects (chromosome breaks, rearrangements) in cultured mammalian cells.
Methodology:
-
Cell Line: Human peripheral blood lymphocytes or a suitable cell line like CHO cells are used.[5][6]
-
Metabolic Activation: The assay is performed with and without a metabolic activation system (S9).[5][6]
-
Procedure: a. Cell cultures are treated with at least three concentrations of the test substance.[7] b. Cells are arrested in metaphase by adding a spindle inhibitor (e.g., colcemid). c. Cells are harvested, fixed, and spread onto microscope slides. d. Chromosomes are stained, and metaphase spreads are analyzed for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
-
Data Analysis: The percentage of cells with chromosomal aberrations is calculated. A statistically significant and concentration-related increase in the frequency of cells with structural aberrations is considered a positive result.[8][9]
Visualizations
Experimental Workflows
The following diagrams illustrate the typical workflows for the genotoxicity assays described above.
Signaling Pathway
The p53 signaling pathway plays a crucial role in the cellular response to DNA damage, a key event in genotoxicity.
References
- 1. Beta blocker - Wikipedia [en.wikipedia.org]
- 2. uspnf.com [uspnf.com]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. criver.com [criver.com]
- 5. criver.com [criver.com]
- 6. nucro-technics.com [nucro-technics.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 9. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
Safety Operating Guide
Proper Disposal of Carvedilol Impurity A: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Carvedilol impurity A, ensuring the safety of personnel and compliance with environmental regulations.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides a detailed, step-by-step guide for the safe disposal of this compound, a substance that requires careful handling due to its potential hazards. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the immediate safety and handling precautions for this compound. This information is critical for minimizing exposure risks and responding effectively to accidental spills.
In the event of a spill, personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat. The spilled material should be collected using an absorbent, non-combustible material and placed in a designated, sealed container for disposal. It is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA).
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prioritizes safety and environmental protection. The following protocol outlines the necessary steps for its proper disposal, from initial collection to final removal by a licensed waste management service.
1. Waste Identification and Segregation:
-
All waste containing this compound must be clearly identified and segregated from non-hazardous waste streams.
-
It should be classified as pharmaceutical waste and, given the hazardous nature of the parent compound Carvedilol, treated as hazardous chemical waste.
2. Containment and Labeling:
-
Collect waste this compound in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "Carvedilol Related Compound A"), and any other information required by your institution's and local regulations.
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure that the storage area is away from incompatible materials.
4. Final Disposal:
-
The ultimate disposal method for pharmaceutical waste, including this compound, is typically high-temperature incineration.[1] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Arrange for the collection and disposal of the waste through a licensed hazardous waste management company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 72956-09-3 | Safety Data Sheet |
| Hazard Classification | Hazardous according to OSHA 29 CFR 1910.1200 | Safety Data Sheet |
| Primary Hazards | May cause skin sensitization | Safety Data Sheet |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects | Safety Data Sheet |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guidance for Handling Carvedilol Impurity A
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Carvedilol impurity A based on available safety information for the parent compound, Carvedilol. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are inferred and should be supplemented by a comprehensive, substance-specific risk assessment conducted by qualified personnel in your facility.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, also known as Carvedilol Related Compound A[1][2][3]. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent with guidelines for handling potent pharmaceutical compounds, a multi-layered approach to PPE is recommended to prevent skin and respiratory exposure. The following table summarizes the required PPE for various tasks involving this compound.
| Task Category | Minimum PPE Requirements |
| Receiving & Storage | - Nitrile gloves |
| Weighing & Aliquoting (in a ventilated enclosure) | - Double nitrile gloves- Disposable gown with tight-fitting cuffs- Safety glasses with side shields or goggles- N95 or N100 respirator |
| Experimental Use (in a fume hood or glove box) | - Double nitrile gloves- Disposable, low-permeability gown- Chemical splash goggles- Face shield (if splash hazard exists)- Appropriate respiratory protection |
| Spill Cleanup | - Double nitrile gloves (heavy-duty)- Impermeable gown and shoe covers- Chemical splash goggles and face shield- Fit-tested respirator (e.g., N100) |
| Waste Disposal | - Double nitrile gloves- Disposable gown- Safety glasses or goggles |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored at +5°C in a clearly labeled, sealed container within a designated and restricted area.[1]
-
Maintain an accurate inventory of the material.
2. Preparation and Handling:
-
All handling of solid this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box.
-
Before handling, ensure all necessary PPE is donned correctly.
-
When weighing, use a dedicated enclosure with local exhaust ventilation to minimize airborne particles.
-
For solution preparation, add the solvent to the solid compound slowly to avoid splashing.
-
Handle all solutions containing this compound within a fume hood.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[4][5]
3. Spill Management:
-
In case of a spill, evacuate the immediate area and restrict access.
-
Don the appropriate spill cleanup PPE.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a water rinse.
-
Do not allow the chemical to enter drains.[2]
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, labeled, and compatible hazardous waste container. Do not flush down the drain.[4]
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
